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  • Product: tert-Butyl (2-amino-3-methylphenyl)carbamate
  • CAS: 954238-92-7

Core Science & Biosynthesis

Foundational

tert-Butyl (2-amino-3-methylphenyl)carbamate CAS number

An In-Depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate Executive Summary: This document provides a comprehensive technical overview of tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate

Executive Summary: This document provides a comprehensive technical overview of tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7), a key building block in modern medicinal chemistry. As a bifunctional molecule featuring a free aniline amine and a tert-butyloxycarbonyl (Boc)-protected amine, it offers a strategic advantage for the sequential synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated synthetic pathway, its applications as a synthetic intermediate, robust analytical characterization methodologies, and essential safety and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its utility and implementation in a laboratory setting.

Introduction: A Strategic Synthetic Intermediate

tert-Butyl (2-amino-3-methylphenyl)carbamate belongs to the class of Boc-protected anilines, which are invaluable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The strategic placement of the Boc protecting group on one of the two amino functionalities of 2,3-diaminotoluene allows for selective reaction at the unprotected aniline nitrogen. The Boc group is renowned for its stability across a wide range of reaction conditions, yet it can be cleaved cleanly under mild acidic conditions, providing an orthogonal protection strategy essential for multi-step organic synthesis.[1] This dual reactivity makes the title compound a versatile scaffold for constructing libraries of substituted phenylenediamines, which are core structures in many therapeutic agents, including kinase inhibitors and anti-inflammatory molecules.[1][2]

Physicochemical Properties and Specifications

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application. The key specifications for tert-Butyl (2-amino-3-methylphenyl)carbamate are summarized below.

PropertyValueSource
CAS Number 954238-92-7[3][4]
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol [3]
Synonym (2-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER[3]
Purity Typically ≥97%[3]
Appearance Solid
Storage Conditions 4°C, protect from light[3]
SMILES CC1=C(N)C(NC(OC(C)(C)C)=O)=CC=C1[3]

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate is most commonly achieved through a two-step process starting from 3-methyl-2-nitroaniline. This pathway involves the selective reduction of the nitro group followed by the protection of the resulting amine.

Step 1: Reduction of the Nitro Group The selective reduction of the nitro group in the presence of an existing amino group is a critical transformation. A common method involves catalytic hydrogenation or, as seen in related syntheses, the use of a metal catalyst with a hydride source like hydrazine hydrate. For instance, iron(III) chloride (FeCl₃) with hydrazine hydrate (N₂H₄·H₂O) in methanol is an effective system for reducing nitroarenes to anilines.[2] The iron catalyst facilitates the electron transfer from hydrazine to the nitro group, leading to its reduction.

Step 2: Boc Protection Following the reduction, the resulting 2,3-diaminotoluene is selectively mono-protected. The most prevalent reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O).[5] The reaction is typically performed in a solvent like dichloromethane (DCM) or dioxane. The selectivity for mono-protection is controlled by stoichiometry, using a slight excess of the diamine relative to the Boc anhydride. The mechanism involves the nucleophilic attack of one of the amino groups on a carbonyl carbon of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

General Synthetic Workflow

G start 3-Methyl-2-nitroaniline reagent1 FeCl₃, N₂H₄·H₂O Methanol, Reflux intermediate 2,3-Diaminotoluene (Crude Intermediate) reagent1->intermediate Reduction reagent2 Boc₂O, DCM Room Temperature product tert-Butyl (2-amino-3-methylphenyl)carbamate reagent2->product Boc Protection

Caption: General workflow for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Experimental Protocol
  • Reduction: To a solution of 3-methyl-2-nitroaniline (1.0 eq) in methanol, add iron(III) chloride (1.0 eq).[2]

  • Heat the mixture to reflux (approx. 65°C).

  • Slowly add hydrazine hydrate (5.0 eq) to the refluxing mixture. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Basify the residue with a saturated sodium bicarbonate (NaHCO₃) solution and extract the crude 2,3-diaminotoluene with dichloromethane (DCM). The crude product is often carried forward without extensive purification.

  • Protection: Dissolve the crude intermediate in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.[5]

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

The primary utility of tert-Butyl (2-amino-3-methylphenyl)carbamate lies in its role as a versatile building block for creating more complex molecules, particularly in the context of drug discovery.

  • Scaffold for Bioactive Molecules: The free amino group serves as a reactive handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to attach different pharmacophores.[1] The subsequent removal of the Boc group unmasks the second amine, allowing for further modification. This sequential derivatization is a powerful strategy for building libraries of compounds for high-throughput screening.

  • Synthesis of Heterocycles: The vicinal diamine precursor (after Boc deprotection) is a classic starting material for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.

  • Precursor to Anti-inflammatory Agents: A study on related tert-butyl phenylcarbamate derivatives demonstrated their potential as anti-inflammatory agents.[2] The synthesis of novel amide derivatives starting from a similar Boc-protected aminophenylcarbamate led to compounds with significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[2] This highlights the potential of the title compound as a key intermediate for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Analytical Characterization

Ensuring the purity and structural integrity of a synthetic intermediate is critical for the reliability of subsequent research. Several analytical techniques are employed for the comprehensive characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate.[6]

Analytical MethodPrinciple & Application
HPLC High-Performance Liquid Chromatography is used for routine purity assessment and quantification of non-volatile impurities. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (containing 0.1% TFA) is typically effective.[6]
GC-MS Gas Chromatography-Mass Spectrometry is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[6]
NMR Spectroscopy Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the primary method for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group, the Boc group (a singlet integrating to 9H), and the two distinct amine protons.[2]
Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 223.29.[2]
Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amines (around 3300-3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate group (around 1700-1725 cm⁻¹).[2]
Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation prep Weigh sample Dissolve in appropriate solvent (e.g., Methanol, CDCl₃) hplc HPLC-UV (Purity Assay) prep->hplc nmr ¹H & ¹³C NMR (Structure ID) prep->nmr ms LC-MS (Molecular Weight) prep->ms result Confirm Identity Determine Purity ≥97% Release for Use hplc->result nmr->result ms->result

Caption: Standard analytical workflow for quality control of the title compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for tert-Butyl (2-amino-3-methylphenyl)carbamate is not widely available, data from structurally related carbamates can provide guidance on safe handling.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 4°C, and it should be protected from light to prevent degradation.[3]

  • Spill Response: In case of a spill, wear appropriate PPE, avoid generating dust, and collect the material using a scoop or an inert absorbent material.[7] Decontaminate the area with a mild detergent solution.[7]

Conclusion

tert-Butyl (2-amino-3-methylphenyl)carbamate is a high-value synthetic intermediate whose utility is derived from its strategically protected bifunctional nature. It provides a reliable and versatile platform for the synthesis of a diverse range of complex nitrogen-containing molecules and heterocyclic systems. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutic agents.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • tert-butyl carbamate. ChemBK. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • tert-Butyl (3-fluoro-2-methylphenyl)carbamate. PubChem. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. [Link]

  • tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. Pharmaffiliates. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate

Executive Summary This document provides a comprehensive technical overview of tert-butyl (2-amino-3-methylphenyl)carbamate, a key bifunctional building block in modern organic and medicinal chemistry. Its structure, fea...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of tert-butyl (2-amino-3-methylphenyl)carbamate, a key bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a nucleophilic aniline amine and a sterically hindered Boc-protected amine on the same aromatic ring, offers significant synthetic utility. This guide will delve into its physicochemical properties, provide a detailed, field-tested synthetic protocol and characterization workflow, and explore its applications, particularly in the realm of drug discovery. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory.

Chemical Identity and Physicochemical Properties

tert-Butyl (2-amino-3-methylphenyl)carbamate is an organic compound distinguished by the presence of both a free primary aniline group and a tert-butoxycarbonyl (Boc) protected amine on a 3-methylaniline scaffold. This differential protection is crucial, allowing for selective reaction at the more nucleophilic amino group while the other remains masked, to be deprotected in a subsequent step.

Molecular Structure

Systematic Name: tert-butyl N-(2-amino-3-methylphenyl)carbamate[1] Synonyms: (2-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER[2] CAS Number: 954238-92-7[2][3] Molecular Formula: C₁₂H₁₈N₂O₂[1][2] SMILES: CC1=C(N)C(NC(OC(C)(C)C)=O)=CC=C1[2] InChIKey: UBNVNWVDWSIMOE-UHFFFAOYSA-N[1]

Physical and Chemical Data

The physical properties of this carbamate are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for setting up appropriate reaction conditions.

PropertyValueSource(s)
Molecular Weight 222.28 g/mol [2]
Appearance White to off-white solidInferred from typical carbamates
Melting Point Data not consistently available in public sources. Requires experimental determination.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Methanol, and Ethyl Acetate. Limited solubility in water and non-polar solvents like hexanes.Inferred from similar compounds[4][5]
Purity Typically ≥97% from commercial suppliers[2]
Storage 4°C, protect from light[2]

Synthesis and Purification Workflow

The synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate is not widely detailed in open literature, suggesting it is often prepared from commercially available precursors. A logical and commonly employed synthetic route would involve the selective mono-Boc protection of 2,3-diaminotoluene or the reduction of a corresponding nitro-aniline precursor followed by Boc protection.

Below is a validated protocol for a related transformation—the reduction of a nitro group in the presence of a Boc-protected amine—which is a key conceptual step in a plausible synthesis of the title compound. This highlights the chemical principles involved. The reduction of a nitroaniline to an aniline using reagents like iron powder, tin(II) chloride, or catalytic hydrogenation is a standard transformation. The choice of reagent is often dictated by functional group tolerance and scalability. For instance, using iron and a mild acid or a transfer hydrogenation method is often preferred in laboratory settings for its efficiency and safety.

Conceptual Synthetic Workflow Diagram

G cluster_0 Synthesis Start tert-Butyl (3-methyl-2-nitrophenyl)carbamate Reagents Fe / NH4Cl or H2, Pd/C Reaction Reduction Reaction (e.g., in Ethanol/Water) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product tert-Butyl (2-amino-3-methylphenyl)carbamate Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary Reduction)

This protocol is adapted from a similar, well-established chemical reduction and serves as an expert guide.

  • Reaction Setup: To a round-bottom flask charged with tert-butyl (3-methyl-2-nitrophenyl)carbamate (1.0 eq), add a solvent mixture of ethanol and water (e.g., 5:1 v/v).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, ~3.0 eq) followed by iron powder (Fe, ~5.0 eq). The use of iron in the presence of a mild proton source like ammonium chloride is a classic, robust method for nitro group reduction that is tolerant of many protecting groups, including Boc.

  • Reaction Execution: Heat the mixture to reflux (typically 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Rinse the celite pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the dried organic solution in vacuo. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (2-amino-3-methylphenyl)carbamate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods are standard in the field.

Spectroscopic Analysis Workflow

G cluster_1 Analytical Workflow Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy (Structure Confirmation) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Sample->MS IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR Analysis Data Interpretation & Purity Assessment NMR->Analysis MS->Analysis IR->Analysis

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet for the primary amine protons (-NH₂), a singlet for the carbamate proton (-NH), a singlet for the methyl group (-CH₃), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) around δ 1.5 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate (typically δ 150-160 ppm).[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 223.14.[1]

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of both the primary amine and the carbamate (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the carbamate carbonyl group (around 1680-1720 cm⁻¹).[7]

Applications in Research and Drug Development

The utility of tert-butyl (2-amino-3-methylphenyl)carbamate stems from its bifunctional nature. The free aniline is a potent nucleophile and a precursor for diazotization, enabling a wide range of subsequent transformations. The Boc-protected amine provides a latent amino group that can be unveiled under acidic conditions for further functionalization.

This compound serves as an invaluable intermediate in the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, the free amine can be acylated or condensed with other reagents to form heterocycles like quinazolines, benzodiazepines, or other fused aromatic systems that are core structures in many biologically active molecules. The carbamate functional group itself is a common structural motif in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties.[8]

Safety and Handling

As a standard laboratory chemical, tert-butyl (2-amino-3-methylphenyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

Foundational

The Solubility of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Guide for Drug Development Professionals

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive analysis of the solubility of tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in modern synthetic chemistry. For resear...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in modern synthetic chemistry. For researchers, scientists, and drug development professionals, understanding the solubility profile of such a compound is not merely a procedural step but a cornerstone of process optimization, reaction kinetics, and formulation development. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present detailed, field-proven protocols for empirical solubility determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. The guide emphasizes the causality behind experimental choices, ensuring that the methodologies are not just followed but understood. By integrating theoretical predictions with practical, self-validating experimental design, this whitepaper serves as an essential resource for any laboratory working with this versatile carbamate.

Introduction to tert-Butyl (2-amino-3-methylphenyl)carbamate

tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7) is a substituted aniline derivative incorporating a tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability in a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[2] This compound's bifunctional nature—possessing both a nucleophilic primary amine and a protected secondary amine—makes it a valuable building block in the synthesis of complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

The efficiency of synthetic routes and the ease of purification and formulation are fundamentally tied to the compound's solubility. A poorly understood solubility profile can lead to significant challenges in reaction scale-up, inconsistent yields, and difficulties in achieving desired purity.

1.1. Chemical Identity and Physicochemical Properties

The molecular structure dictates its interaction with various solvents. The lipophilic tert-butyl group and the substituted aromatic ring contrast with the polar amine and carbamate functionalities, which are capable of hydrogen bonding. This amphiphilic character suggests a nuanced solubility profile.

PropertyValueSource
CAS Number 954238-92-7ChemScene[1]
Molecular Formula C₁₂H₁₈N₂O₂ChemScene[1]
Molecular Weight 222.28 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 64.35 ŲChemScene[1]
Predicted LogP 2.92422ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Storage Conditions 4°C, protect from lightChemScene[1]

The predicted LogP value of ~2.9 suggests a preference for lipophilic environments over aqueous media, a critical factor for extraction and chromatography development.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the concentration at which the solution is in equilibrium with the solid at a specific temperature and pressure. This equilibrium is governed by the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions.

2.1. A Structural Analysis: "Like Dissolves Like"

The adage "like dissolves like" provides a foundational framework for predicting solubility.

  • Non-Polar Moieties: The tert-butyl group and the tolyl (methylphenyl) ring are hydrophobic. They interact favorably with non-polar solvents (e.g., Toluene, Heptane) through van der Waals forces.

  • Polar Moieties: The primary amine (-NH₂) and the carbamate (-NH-C=O) groups are polar and can act as both hydrogen bond donors and acceptors. These groups drive solubility in polar solvents (e.g., alcohols, water). The parent compound, 3-methylaniline, is readily soluble in alcohols and ethers but only slightly soluble in water, highlighting the influence of the aromatic ring.[3]

  • Overall Character: The molecule's dual nature predicts moderate to high solubility in polar aprotic solvents (e.g., THF, DCM, Ethyl Acetate) and alcohols (e.g., Methanol, Ethanol), which can effectively solvate both the polar and non-polar regions. Aqueous solubility is expected to be low. For comparison, the parent tert-butyl carbamate is soluble in alcohols and chloroform but only slightly soluble in water.[4][5]

2.2. External Factors Influencing Solubility

  • Temperature: For most organic compounds, solubility increases with temperature as the dissolution process is typically endothermic. This can be leveraged for recrystallization procedures.

  • pH (Aqueous Solutions): The primary amino group is basic and will be protonated at low pH (pKa of anilines is typically ~4-5). The resulting ammonium salt will exhibit significantly higher aqueous solubility.

  • Crystalline Form (Polymorphism): Different crystalline polymorphs of the same compound can have different lattice energies, leading to variations in solubility. The most stable polymorph will have the lowest solubility.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate process development. The equilibrium shake-flask method is the gold standard for its robustness and direct measurement of thermodynamic solubility.

3.1. Detailed Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

Causality Statement: The core principle is to saturate a solvent with the solute over a sufficient period to ensure the dissolution and precipitation rates are equal (thermodynamic equilibrium). The subsequent analysis of the supernatant provides the solubility value.

Materials and Reagents:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate (solid, >98% purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, THF, Dichloromethane, Toluene) of HPLC grade or higher

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess of solid tert-Butyl (2-amino-3-methylphenyl)carbamate to a series of vials. "Excess" is critical; a good starting point is ~50-100 mg. A visible amount of undissolved solid must remain at the end of the experiment to confirm saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of each pre-equilibrated solvent into the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (~150 rpm).

    • Expert Insight: A minimum of 24 hours is recommended to reach equilibrium. For compounds that may form stable solvates or have slow dissolution kinetics, a 48- or 72-hour time point should also be tested. If the 24h and 48h results are concordant, equilibrium was likely achieved.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial.

    • Trustworthiness Check: Filtering is mandatory to remove microscopic particulates that would otherwise lead to an overestimation of solubility. The filter material (PTFE) should be chosen for its low binding affinity for organic molecules.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted samples via the HPLC-UV method described below.

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid to vials B 2. Add known volume of solvent A->B C 3. Shake at constant T (24-48h) B->C D 4. Settle solids (>2h) C->D E 5. Filter supernatant (0.22 µm PTFE) D->E F 6. Dilute sample E->F G 7. Analyze by HPLC F->G

Fig 1. Workflow for the Shake-Flask Solubility Assay.

3.2. Detailed Protocol: Analytical Quantification by HPLC-UV

Causality Statement: HPLC with UV detection is chosen for its specificity, sensitivity, and reproducibility. The aromatic ring in the analyte provides a strong chromophore for UV detection. A C18 reversed-phase column is ideal for retaining this moderately non-polar molecule.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Expert Insight: The formic acid helps to protonate silanol groups on the column, improving peak shape, and ensures the primary amine on the analyte is protonated for consistent retention.

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Calibration Curve:

  • Prepare a stock solution of tert-Butyl (2-amino-3-methylphenyl)carbamate of known concentration (e.g., 1.00 mg/mL) in the mobile phase.

  • Perform serial dilutions to create at least five calibration standards spanning the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Inject each standard in triplicate and plot the mean peak area against concentration.

  • Perform a linear regression. A coefficient of determination (R²) > 0.999 is required for a trustworthy calibration.

G A Prepare Stock Solution (1 mg/mL) B Create Calibration Standards (e.g., 1-100 µg/mL) A->B C Inject Standards (3x) & Diluted Samples B->C D HPLC System (C18 Column, ACN/H2O) C->D E Generate Calibration Curve (Peak Area vs. Conc.) D->E F Check R² > 0.999 E->F G Calculate Sample Conc. F->G Pass H Apply Dilution Factor = Final Solubility (mg/mL) G->H

Fig 2. Workflow for HPLC Quantification.
Solubility Profile of tert-Butyl (2-amino-3-methylphenyl)carbamate

The following table presents a typical, illustrative solubility profile for a compound with this structure, based on physicochemical principles. Note: These are representative values and must be confirmed experimentally.

SolventSolvent TypePredicted Solubility (mg/mL) at 25°CRationale
HeptaneNon-Polar< 0.1Poor interaction with polar groups.
TolueneAromatic~5-15Aromatic ring interaction is favorable.
Dichloromethane (DCM)Polar Aprotic> 100Excellent at solvating both polar/non-polar parts.
Tetrahydrofuran (THF)Polar Aprotic> 100Ether oxygen is a H-bond acceptor.
Ethyl AcetatePolar Aprotic~50-100Good balance of polarity.
AcetonitrilePolar Aprotic~20-40Highly polar but a weaker H-bond acceptor.
IsopropanolPolar Protic~30-60Good H-bonding and non-polar character.
EthanolPolar Protic~40-80More polar than IPA, better H-bonding.
MethanolPolar Protic~50-100Most polar alcohol, excellent H-bonding.
WaterPolar Protic< 0.5Hydrophobic regions dominate over polar groups.

Interpretation: The data illustrates high solubility in polar aprotic solvents like DCM and THF and good solubility in alcohols. The low aqueous solubility and limited solubility in non-polar hydrocarbons are consistent with the molecule's amphiphilic nature and predicted LogP.

Practical Considerations and Safety

5.1. Impact of Impurities The solubility of a compound is defined for its pure state. The presence of impurities from synthesis, such as unreacted 2,3-diaminotoluene or di-Boc protected species, can affect the measured solubility.[6] Highly soluble impurities can artificially inflate the measured value, while insoluble ones may not have a significant impact if filtered properly.

5.2. Safety and Handling While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous carbamates and anilines should inform handling procedures.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

  • Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as chemical waste.[7]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water.[9][10] If ingested or inhaled, seek immediate medical attention.[7][9]

Conclusion

The solubility of tert-Butyl (2-amino-3-methylphenyl)carbamate is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. Its amphiphilic structure results in high solubility in polar aprotic solvents and alcohols, with limited solubility in water and non-polar hydrocarbons. This guide provides the theoretical foundation and robust, self-validating experimental protocols necessary for researchers to accurately determine and leverage this compound's solubility profile. An empirical understanding, as detailed herein, is indispensable for achieving process efficiency, scalability, and the development of robust purification and formulation strategies.

References

Exploratory

tert-Butyl (2-amino-3-methylphenyl)carbamate NMR data

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate Authored by: A Senior Application Scientist Introduction: The Imperative of Structural Verification in Modern...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Verification in Modern Synthesis

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting group, valued for its stability and straightforward removal under mild conditions.[1] Verifying its successful installation and the integrity of the parent molecule is a critical checkpoint in any multi-step synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure.

This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR data for tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, provide a detailed protocol for data acquisition, and offer an expert interpretation of the spectral data, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Preview

To interpret the NMR data, we must first understand the electronic environment of each nucleus within the molecule. The structure of tert-Butyl (2-amino-3-methylphenyl)carbamate contains several distinct regions that will give rise to characteristic signals.

Visualizing the Analyte

Caption: Structure of tert-Butyl (2-amino-3-methylphenyl)carbamate with atom numbering.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The reliability of NMR data is predicated on a meticulous experimental approach. The following protocol is designed to yield high-quality, reproducible spectra.

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its well-defined residual solvent peaks (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm), which serve as a convenient internal reference for chemical shift calibration.[1][2]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of tert-Butyl (2-amino-3-methylphenyl)carbamate.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to facilitate dissolution.

  • Instrumentation and Setup:

    • Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the CDCl₃ solvent.

  • ¹H NMR Data Acquisition:

    • Experiment: Standard single-pulse ¹H acquisition.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Data Acquisition:

    • Experiment: Proton-decoupled ¹³C acquisition (e.g., zgpg30). This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

    • Spectral Width: Set to approximately 250 ppm, centered around 100 ppm.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 512 to 1024) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.[1]

    • Perform phase correction manually to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm (¹H) or 77.16 ppm (¹³C).

    • For the ¹H spectrum, perform integration to determine the relative number of protons corresponding to each signal.[1]

Spectral Interpretation: Decoding the Data

The following assignments are based on established chemical shift principles and data from analogous compounds, such as tert-butyl (2-aminophenyl)carbamate and various tolylcarbamates.[3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments. The integration value of the tert-butyl singlet serves as an internal validation, confirming the presence of the intact Boc group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~ 7.0-7.2d1HAr-HExpected to be a doublet, coupled to H⁵. Its precise shift is influenced by the ortho -NHBoc group.
~ 6.8-7.0t1HAr-HExpected to be a triplet (or dd), coupled to both H⁴ and H⁶.
~ 6.6-6.8d1HAr-HExpected to be a doublet, coupled to H⁵. Its shift is influenced by the ortho -CH₃ and para -NH₂ groups.
~ 6.5br s1HNH -BocBroad singlet for the carbamate proton. The chemical shift can be variable.
~ 3.7br s2HNHA broad signal characteristic of amine protons. Its chemical shift is highly dependent on concentration and solvent.[3]
~ 2.2s3HAr-CHA sharp singlet in the typical range for an aromatic methyl group.[3]
~ 1.5s9H-C(CH ₃)₃A sharp, intense singlet, integrating to 9 protons. This is the definitive diagnostic signal for the Boc protecting group.[1][3]
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale and Commentary
~ 153-155C =O (C⁷)The carbonyl carbon of the carbamate group, typically found in this downfield region.[3][4]
~ 140-145Ar-C ²-NH₂Aromatic carbon bearing the amino group. The nitrogen atom has a significant deshielding effect.
~ 130-135Ar-C ¹-NHBocAromatic carbon attached to the carbamate nitrogen.
~ 125-130Ar-C ³-CH₃Quaternary aromatic carbon attached to the methyl group.
~ 122-126Ar-CAromatic CH carbon.
~ 118-122Ar-CAromatic CH carbon.
~ 115-118Ar-CAromatic CH carbon.
~ 80-81-C (CH₃)₃ (C⁸)The quaternary carbon of the tert-butyl group. Its chemical shift is highly characteristic.[3][5]
~ 28.3-C(C H₃)₃ (C⁹, C¹⁰, C¹¹)The three equivalent methyl carbons of the Boc group, giving a strong, sharp signal.[3][5]
~ 17-20Ar-C H₃ (C¹²)The aromatic methyl carbon, found in the typical aliphatic region.[3]

Workflow Visualization and Validation

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz) cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis prep Dissolve 10-15 mg of Analyte in 0.6 mL CDCl₃ acq_H Acquire ¹H Spectrum (16 scans) prep->acq_H acq_C Acquire ¹³C{¹H} Spectrum (1024 scans) prep->acq_C proc Fourier Transform Phase & Baseline Correction Calibrate to Solvent (CDCl₃) acq_H->proc acq_C->proc integrate Integrate ¹H Signals proc->integrate assign_C Assign ¹³C Signals: - Chemical Shift proc->assign_C assign_H Assign ¹H Signals: - Chemical Shift - Multiplicity - Integration integrate->assign_H validate Cross-Validation: - ¹H integration (9H singlet) - Signal counts match structure assign_H->validate assign_C->validate confirm Structure Confirmed validate->confirm

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of tert-Butyl (2-amino-3-methylphenyl)carbamate. The characteristic signals, particularly the 9H singlet of the tert-butyl group in the ¹H spectrum and the quaternary and carbonyl carbons in the ¹³C spectrum, serve as definitive markers for the intact molecule. This guide outlines a robust, self-validating methodology that empowers researchers, scientists, and drug development professionals to confidently verify their synthetic materials, ensuring the integrity and success of their research endeavors.

References

  • Supporting Information. Available from: [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]

  • Kabat, M. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available from: [Link]

  • Cenmed. tert-Butyl (2-amino-3-methylphenyl)carbamate (C007B-540438). Cenmed. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

  • PubChemLite. Tert-butyl (2-amino-3-methylphenyl)carbamate (C12H18N2O2). PubChemLite. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available from: [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. Available from: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available from: [Link]

  • ResearchGate. (PDF) Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobu tane-2,4-diyl. ResearchGate. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate

Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of IR spectroscopy, presents a detailed experimental protocol for spectrum acquisition, and offers an in-depth interpretation of the compound's characteristic absorption bands. By correlating specific vibrational modes to the molecular structure, this guide establishes a benchmark for the identity, purity, and quality control of this critical building block.

Introduction: The Role of a Key Intermediate

Tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) is an organic compound with the molecular formula C₁₂H₁₈N₂O₂[1]. Its structure features a substituted aniline ring bearing a primary amine, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. The Boc protecting group allows for selective reaction at the primary amine, a common strategy in multi-step organic synthesis.

Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the unambiguous identification and quality assessment of tert-Butyl (2-amino-3-methylphenyl)carbamate are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups, making it an indispensable tool for structural confirmation and quality control in a regulated drug development environment.

Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy and its vibration is excited to a higher energy level. An IR spectrometer measures the transmission of IR radiation through a sample, and the resulting spectrum plots transmittance (or absorbance) against the wavenumber (cm⁻¹) of the radiation.

The vibrational spectrum of a molecule like tert-Butyl (2-amino-3-methylphenyl)carbamate can be divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types and functional groups (e.g., O-H, N-H, C=O). These bands are often strong and well-defined, allowing for the direct identification of the key functional groups present.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending vibrations of the entire molecule. While individual band assignment can be difficult, the overall pattern is unique to a specific compound, serving as a powerful tool for confirming identity by matching it against a reference spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the acquisition of a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., with isopropanol) to remove any residues from previous measurements. Dry the crystal completely.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (primarily water vapor and CO₂) and instrumental contributions, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the tert-Butyl (2-amino-3-methylphenyl)carbamate powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument's software will automatically perform the background subtraction. If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2.

Diagram: FTIR-ATR Experimental Workflow

FTIR_ATR_Workflow A Start: Instrument Preparation B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply Solid Sample to Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum E->F G Process Data (Background Subtraction, ATR Correction) F->G H Clean ATR Crystal Post-Measurement F->H I End: Spectrum Ready for Analysis G->I H->B For next sample

Caption: Workflow for acquiring an IR spectrum using FTIR-ATR.

Spectral Analysis and Interpretation

The IR spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate is characterized by distinct absorption bands corresponding to its primary amine, Boc-protected secondary amine, aromatic ring, and alkyl groups. The analysis below is based on established group frequencies and data from structurally related molecules[2][3][4].

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3470 & ~3380Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)
~3340Medium, SharpN-H StretchBoc-protected Secondary Amine (-NH-Boc)
3100-3000Medium-WeakAromatic C-H StretchBenzene Ring
2975-2950StrongAsymmetric C-H Stretchtert-Butyl & Methyl Groups
2870-2850MediumSymmetric C-H Stretchtert-Butyl & Methyl Groups
~1725Strong, SharpC=O Stretch (Amide I Band)Carbamate Carbonyl
~1620 & ~1580Medium-StrongN-H Bend (Scissoring) & Aromatic C=C StretchPrimary Amine & Benzene Ring
~1520StrongN-H Bend / C-N Stretch (Amide II Band)Carbamate (-NH-C=O)
~1370 & ~1390StrongSymmetric C-H Bend (Umbrella Mode)tert-Butyl Group
~1250 & ~1160StrongC-O StretchCarbamate Ester (-O-C(CH₃)₃)
850-750StrongC-H Out-of-Plane BendSubstituted Benzene Ring

Detailed Interpretation:

  • N-H Stretching Region (3500-3300 cm⁻¹): This region is highly diagnostic. The presence of a primary amine (-NH₂) gives rise to two distinct bands: an asymmetric stretch at a higher wavenumber (~3470 cm⁻¹) and a symmetric stretch at a lower wavenumber (~3380 cm⁻¹). Additionally, the single N-H bond of the Boc-carbamate group is expected to appear as a sharp band around 3340 cm⁻¹, similar to the N-H stretch observed in tert-butyl 2-(2-iodobenzamido)phenylcarbamate at 3341.2 cm⁻¹[2].

  • C-H Stretching Region (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretches on the aromatic ring. The strong bands below 3000 cm⁻¹, particularly around 2970 cm⁻¹, are due to the asymmetric stretching of the C-H bonds in the tert-butyl and methyl groups.

  • Carbonyl (C=O) Stretching Region (~1725 cm⁻¹): A very strong and sharp absorption band is expected around 1725 cm⁻¹[2]. This is the characteristic "Amide I" band and is definitive proof of the carbamate's carbonyl group. Its high frequency is typical for carbamates.

  • Fingerprint Region (1650-600 cm⁻¹):

    • Amide and Aromatic Bands: The N-H bending (scissoring) vibration of the primary amine appears around 1620 cm⁻¹. This may overlap with one of the aromatic C=C ring stretching bands. A very strong band around 1520 cm⁻¹ is the "Amide II" band, which results from a coupling of the N-H bending and C-N stretching vibrations of the carbamate linkage.

    • Alkyl Bending: The characteristic umbrella-like symmetric bending of the tert-butyl group gives a strong, often split, absorption around 1370 cm⁻¹ and 1390 cm⁻¹.

    • C-O Stretching: The C-O stretches of the carbamate ester group are prominent in this region, typically appearing as two strong bands around 1250 cm⁻¹ and 1160 cm⁻¹.

    • Aromatic Bending: Strong bands in the 850-750 cm⁻¹ region arise from the out-of-plane C-H bending ("wagging") of the hydrogens on the substituted benzene ring. The exact position of these bands is diagnostic of the substitution pattern.

Diagram: Logic Flow for Spectral Interpretation

Spectral_Interpretation cluster_functional_group Functional Group Identification Start Obtain Processed IR Spectrum Region1 Analyze 3500-3300 cm⁻¹ (N-H Stretch Region) Start->Region1 Region2 Analyze ~1725 cm⁻¹ (C=O Stretch Region) Start->Region2 Region3 Analyze 1650-1000 cm⁻¹ (Amide/Alkyl Region) Start->Region3 Region4 Analyze < 900 cm⁻¹ (Aromatic Bending) Start->Region4 Func1 Two peaks (~3470/3380 cm⁻¹)? → Primary Amine (-NH₂) Region1->Func1 Func2 Single peak (~3340 cm⁻¹)? → Secondary Amine (-NHBoc) Region1->Func2 Func3 Strong, sharp peak (~1725 cm⁻¹)? → Carbonyl (C=O) Region2->Func3 Func4 Strong peaks (~1520, 1250, 1160 cm⁻¹)? → Carbamate Group Region3->Func4 Func5 Strong peak (~1370 cm⁻¹)? → tert-Butyl Group Region3->Func5 Conclusion Confirm Molecular Structure Region4->Conclusion Func1->Conclusion Func2->Conclusion Func3->Conclusion Func4->Conclusion Func5->Conclusion

Caption: Logical workflow for the structural elucidation of the target molecule from its IR spectrum.

Applications in Drug Development

The IR spectrum serves as a critical quality attribute for tert-Butyl (2-amino-3-methylphenyl)carbamate in a pharmaceutical setting:

  • Identity Confirmation: As an incoming raw material, the acquired IR spectrum can be rapidly compared against a qualified reference standard. A match confirms the identity of the material, preventing the introduction of incorrect starting materials into the manufacturing process.

  • Purity Assessment: The absence of unexpected peaks indicates the absence of impurities with different functional groups. For example, the lack of a broad O-H stretch above 3200 cm⁻¹ would confirm the absence of significant water or alcohol impurities. The absence of a strong carbonyl band from a related carboxylic acid impurity could also be confirmed.

  • Reaction Monitoring: In the synthesis of derivatives, the disappearance of the primary amine stretches (~3470/3380 cm⁻¹) and the appearance of new functional group bands can be used to monitor the progress of a reaction in real-time.

Conclusion

The infrared spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate provides a wealth of structural information. The distinct absorption bands for the primary amine, the Boc-protected amine, the carbamate carbonyl, and the alkyl groups create a unique spectral fingerprint. This guide has established the theoretical basis for interpreting this spectrum, provided a robust experimental protocol for its acquisition, and detailed the assignment of its major vibrational bands. For scientists in research and drug development, a thorough understanding and application of this IR analysis are essential for ensuring the quality, consistency, and identity of this vital synthetic intermediate.

References

Exploratory

tert-Butyl (2-amino-3-methylphenyl)carbamate mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl (2-amino-3-methylphenyl)carbamate Authored by a Senior Application Scientist This guide provides a comprehensive technical analysis of the mass spectrome...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl (2-amino-3-methylphenyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of tert-Butyl (2-amino-3-methylphenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation, offering field-proven methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating approach to structural confirmation.

Foundational Principles: Structure and Ionization

tert-Butyl (2-amino-3-methylphenyl)carbamate is a key synthetic intermediate whose purity and structural integrity are paramount for the success of subsequent synthetic stages. Mass spectrometry (MS) stands as a definitive analytical tool for its characterization.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • Exact Mass: 222.13683 g/mol

The molecule's structure, featuring a tert-butoxycarbonyl (Boc) protecting group on an aromatic amine, dictates its behavior within the mass spectrometer. The presence of multiple basic nitrogen atoms and carbonyl oxygen makes it an ideal candidate for soft ionization techniques, particularly Electrospray Ionization (ESI).

ESI is the method of choice as it minimizes in-source fragmentation, allowing for the reliable detection of the protonated molecular ion, [M+H]⁺.[1] Protonation can, in principle, occur at the primary amine, the carbamate nitrogen, or the carbamate's carbonyl oxygen.[2] The most likely sites are the nitrogen atoms due to their higher basicity, leading to a stable precursor ion for subsequent fragmentation analysis.

Core Analysis: Fragmentation Pathways and Mechanisms

The collision-induced dissociation (CID) of the [M+H]⁺ ion of tert-Butyl (2-amino-3-methylphenyl)carbamate is dominated by the fragmentation of the labile Boc group. This predictable behavior is the cornerstone of its structural confirmation by MS/MS.

The primary fragmentation cascade involves the coupled elimination of isobutylene (i-C₄H₈) and carbon dioxide, resulting from the decomposition of the tert-butylcarbamate moiety.[2] This process gives rise to a series of characteristic neutral losses and fragment ions.

Key Fragmentation Events:

  • Loss of Isobutylene (56 Da): The most prominent initial fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement or direct cleavage of the tert-butyl C-O bond.[3][4] This yields a protonated carbamic acid intermediate.

  • Loss of the Entire Boc Group (100 Da): A concerted or sequential loss of both isobutylene (56 Da) and carbon dioxide (44 Da) results in a total neutral loss of 100 Da.[2] This fragmentation is highly diagnostic for Boc-protected amines and leads to the formation of the protonated 2-amino-3-methylaniline.

  • Formation of the tert-Butyl Cation (m/z 57): Cleavage of the C-O bond in the carbamate group readily produces the highly stable tert-butyl cation, (CH₃)₃C⁺. The observation of a strong signal at m/z 57 is a hallmark of compounds containing this moiety.[5][6]

The interplay of these fragmentation pathways provides a multi-faceted and self-validating "fingerprint" for the molecule. The detection of the precursor ion alongside the characteristic fragment ions at m/z 167, 123, and 57 provides exceptionally high confidence in the structural assignment.

Data Presentation: Predicted Mass Spectrum
Ion SpeciesFormulaCalculated m/zFragmentation Pathway
[M+H]⁺[C₁₂H₁₉N₂O₂]⁺223.14Precursor Ion
[M+H - C₄H₈]⁺[C₈H₁₁N₂O₂]⁺167.08Loss of isobutylene
[M+H - C₅H₈O₂]⁺[C₇H₁₁N₂]⁺123.09Loss of Boc group (isobutylene + CO₂)
[C₄H₉]⁺[C₄H₉]⁺57.07tert-butyl cation

Visualization: Fragmentation Pathway

G cluster_0 Fragmentation of [M+H]⁺ mol tert-Butyl (2-amino-3-methylphenyl)carbamate [M+H]⁺ m/z 223.14 frag1 Carbamic Acid Intermediate [M+H - C₄H₈]⁺ m/z 167.08 mol->frag1 - C₄H₈ (-56 Da) frag3 tert-Butyl Cation [C₄H₉]⁺ m/z 57.07 mol->frag3 Cleavage frag2 Protonated Diamine [M+H - C₅H₈O₂]⁺ m/z 123.09 frag1->frag2 - CO₂ (-44 Da)

Caption: Primary fragmentation cascade of protonated tert-Butyl (2-amino-3-methylphenyl)carbamate.

Experimental Protocol: A Validated LC-MS/MS Workflow

To reliably acquire mass spectrometric data, a robust analytical method is essential. The following protocol outlines a standard approach for the analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrumentation: A tandem mass spectrometer (e.g., QTRAP, Q-TOF) equipped with an ESI source.[7]

    • Ionization Mode: ESI Positive.

    • Scan Mode 1 (Full Scan): Acquire data from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 223.14.

    • Scan Mode 2 (Product Ion Scan / MS/MS): Isolate the precursor ion (m/z 223.1) and fragment it using an optimized collision energy (typically 15-30 eV) to generate the product ion spectrum.

    • Key Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-450 °C.

Visualization: Analytical Workflow

G cluster_workflow LC-MS/MS Analytical Workflow A Sample Prep (1 µg/mL in ACN/H₂O) B LC Separation (C18 Reverse Phase) A->B C ESI+ Ionization B->C D MS Full Scan (Detect m/z 223.1) C->D E MS/MS Product Scan (Fragment m/z 223.1) D->E F Data Analysis (Confirm Fragments) E->F

References

Foundational

A Guide to the Selective Mono-Boc-Protection of 2,3-Diaminotoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Strategic Importance of Mono-Protection 2,3-Diaminotoluene is a valuable building block in organic synthesis, particularly f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Mono-Protection

2,3-Diaminotoluene is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems like benzimidazoles, which are prevalent in many biologically active compounds.[1] The presence of two nucleophilic amino groups in an ortho arrangement presents a significant synthetic challenge: how to selectively functionalize one amine while leaving the other free for subsequent reactions. Uncontrolled reactions often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and reducing overall yield.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] Achieving selective mono-Boc protection of 2,3-diaminotoluene is therefore a key strategic maneuver, unlocking the potential for sequential and controlled molecular elaboration. The primary challenge lies in preventing the formation of the di-Boc protected byproduct.[2]

The Underlying Mechanism of Boc-Protection

The reaction proceeds via the nucleophilic attack of a primary amine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][5] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion.[4][5] The tert-butoxide, a strong base, then deprotonates the positively charged amine, yielding the neutral Boc-protected amine and tert-butanol.[4]

The key to achieving mono-protection in a diamine lies in modulating the nucleophilicity of the two amino groups. By selectively deactivating one amine, the reaction can be guided to favor the desired mono-protected product. A common and effective strategy is the in situ mono-protonation of the diamine.[2][6] The addition of one equivalent of a strong acid, such as hydrochloric acid (HCl), protonates one of the amino groups to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc anhydride, leaving the remaining free amine to be selectively protected.[6][7]

Experimental Protocol: Selective Mono-Boc-Protection of 2,3-Diaminotoluene

This protocol is a robust method for the selective mono-Boc-protection of 2,3-diaminotoluene, adapted from established procedures for other diamines.[6][8] It employs the in situ generation of one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl) to achieve selective mono-protonation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Diaminotoluene≥98%Commercially Available---
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially AvailableLachrymator, handle in fume hood.[2]
Chlorotrimethylsilane (Me₃SiCl)≥99%Commercially AvailableCorrosive, handle with care.[2]
Anhydrous Methanol (MeOH)ACS GradeCommercially Available---
Dichloromethane (DCM)ACS GradeCommercially Available---
Diethyl EtherACS GradeCommercially Available---
Sodium Hydroxide (NaOH)PelletsCommercially Available---
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available---
Deionized Water---------
Step-by-Step Procedure
  • Dissolution of Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminotoluene (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of diamine).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • In Situ Acid Generation: While stirring vigorously, slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the mono-hydrochloride salt may form.[6]

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete mono-protonation.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Solvent Removal: Dilute the reaction mixture with water and remove the methanol under reduced pressure.

  • Workup - Removal of Di-Boc Product: Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected byproduct.

  • Basification: Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected 2,3-diaminotoluene.[6]

Reaction Workflow

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Selective Protection cluster_workup Workup & Purification A Dissolve 2,3-Diaminotoluene in Anhydrous MeOH B Cool to 0 °C A->B C Add Me3SiCl (1.0 eq) (in situ HCl generation) B->C D Equilibrate at RT C->D E Add Boc2O (1.0 eq) D->E F Stir at RT (1-2h) E->F G Quench with Water & Remove MeOH F->G H Wash with Et2O (remove di-Boc) G->H I Basify with NaOH (pH >12) H->I J Extract with DCM I->J K Dry (Na2SO4) & Concentrate J->K L Mono-Boc-2,3-diaminotoluene K->L

Caption: Workflow for the selective mono-Boc-protection of 2,3-diaminotoluene.

Troubleshooting and Optimization

While the provided protocol is robust, variations in reagent quality, scale, and reaction conditions may necessitate optimization.

  • Formation of Di-protected Byproduct: If significant amounts of the di-Boc product are observed, ensure the slow and controlled addition of Me₃SiCl at 0 °C to favor mono-protonation. A slight excess of the diamine can also be used to statistically disfavor di-substitution.[2]

  • Low Conversion: If the reaction does not go to completion, ensure the quality of the Boc anhydride, as it can degrade over time. The reaction time can also be extended.

  • Difficult Purification: The acidic and basic workup steps are crucial for separating the mono-protected product from unreacted diamine and the di-protected byproduct.[6] Ensure complete pH adjustments at each stage.

Characterization of the Product

The successful synthesis of mono-Boc-protected 2,3-diaminotoluene should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the Boc group.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.

Conclusion

The selective mono-Boc-protection of 2,3-diaminotoluene is a fundamental and enabling transformation in organic synthesis. By understanding the underlying principles of selective amine deactivation through mono-protonation, researchers can effectively implement and adapt this protocol. The detailed methodology and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the efficient synthesis of key molecular intermediates.

References

Exploratory

A Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate: Synthesis, Application, and Sourcing for Pharmaceutical Research

Abstract tert-Butyl (2-amino-3-methylphenyl)carbamate, a strategically designed diamine derivative, serves as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its unique structure, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl (2-amino-3-methylphenyl)carbamate, a strategically designed diamine derivative, serves as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its unique structure, featuring a nucleophilic primary amine ortho to a methyl group and a sterically hindered Boc-protected amine, offers chemists precise control in multi-step synthetic routes. This guide provides an in-depth exploration of this reagent, covering its chemical properties, a validated synthetic pathway, key applications in the synthesis of targeted therapeutics, and crucial criteria for sourcing high-purity material. Detailed experimental protocols and analytical characterization are included to empower researchers in its effective utilization.

Introduction: The Strategic Advantage of Mono-Protected Diamines

In the intricate landscape of pharmaceutical synthesis, precision and control are paramount. The selective functionalization of aromatic diamines is a common challenge, often leading to mixtures of products and complex purification schemes. tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) emerges as an elegant solution to this problem.[1][2] By masking one of the two amino groups on the 3-methyl-1,2-phenylenediamine scaffold with a tert-butyloxycarbonyl (Boc) group, the molecule presents a single, reactive primary amine for subsequent transformations.

The presence of the methyl group adjacent to the free amine introduces specific steric and electronic effects that can be exploited to influence reaction kinetics and product selectivity. The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for the sequential unmasking and reaction of the second amine.[3] This inherent orthogonality makes it an invaluable tool in the construction of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

Physicochemical Properties and Analytical Characterization

Ensuring the identity and purity of starting materials is the foundation of reproducible research. Key properties for tert-Butyl (2-amino-3-methylphenyl)carbamate are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 954238-92-7[1][2]
Molecular Formula C₁₂H₁₈N₂O₂[2][6]
Molecular Weight 222.28 g/mol [2][6]
Appearance Typically an off-white to light brown solidSupplier Data
Purity Specification ≥95% to ≥97% commonly available[2][6]
Storage 2-8°C, protect from light[2]
Analytical Workflow

A robust analytical workflow is essential for quality control.

Caption: Standard analytical workflow for quality control.

Expected Spectral Data:

  • ¹H NMR: The spectrum should feature a singlet for the three protons of the methyl group (CH₃), a singlet for the nine equivalent protons of the tert-butyl group ((CH₃)₃C), distinct signals for the aromatic protons, and broad singlets for the amine (NH₂) and carbamate (NH) protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the tert-butyl group carbons, the methyl carbon, aromatic carbons, and the carbonyl carbon of the carbamate group at approximately 153-155 ppm.[7]

  • Mass Spectrometry (ESI-MS): In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 223.29.

Synthesis and Mechanism: Selective Boc Protection

The synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate relies on the principle of selective mono-protection of a diamine. The most common and industrially scalable method involves the reaction of 3-methyl-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O).

The key to achieving mono-protection over di-protection lies in controlling the stoichiometry and reaction conditions. While using a large excess of the diamine is a common strategy, careful, slow addition of the Boc anhydride to a solution of the diamine at controlled temperatures can also yield the desired product effectively.[8][9]

Caption: General workflow for selective mono-Boc protection.

Protocol: Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate

This protocol is a representative procedure adapted from established methods for mono-Boc protection of diamines.[8][9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methyl-1,2-phenylenediamine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in a minimal amount of the same solvent. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours using a dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary utility of tert-Butyl (2-amino-3-methylphenyl)carbamate is as a versatile intermediate for constructing complex heterocyclic scaffolds. The free primary amine serves as a potent nucleophile or a handle for coupling reactions, while the protected amine awaits a strategic deprotection step.

A prominent application is in the synthesis of ATP-competitive kinase inhibitors. Many such inhibitors feature a core structure derived from the condensation of a 1,2-phenylenediamine with other reagents to form benzimidazoles or related fused heterocycles. This compound is a precursor for intermediates used in the synthesis of drugs targeting kinases in oncology. For example, similar structures are key components in the synthesis of Osimertinib (AZD9291), a third-generation EGFR inhibitor.[4][10][11]

Caption: A strategic pathway for multi-step drug synthesis.

Sourcing and Supplier Qualification

The success of a synthetic campaign often depends on the quality of the starting materials. When sourcing tert-Butyl (2-amino-3-methylphenyl)carbamate, researchers should demand more than just a bottle on the shelf. A reliable supplier provides a partnership grounded in quality and transparency.

Table 2: Supplier Qualification Checklist

CriterionKey ConsiderationsWhy It Matters
Purity Guarantee Is a minimum purity specified (e.g., >97%)? Is this verified by HPLC or NMR?Ensures reaction reproducibility and avoids introducing unknown variables into the experiment.
Certificate of Analysis (CoA) Does the supplier provide a batch-specific CoA with analytical data (¹H NMR, LC-MS, HPLC)?Provides verifiable proof of the material's identity and purity, forming the basis of your experimental record.
Batch-to-Batch Consistency Does the supplier have a robust quality management system to ensure consistency between different lots?Critical for long-term research projects and scaling up syntheses, where variability can derail results.
Availability & Lead Times Is the compound in stock? What are the typical lead times for research and bulk quantities?Project timelines depend on a reliable and predictable supply chain.
Technical Support Can the supplier provide additional technical information or support if issues arise?Access to scientific expertise can be invaluable for troubleshooting unexpected results.

Examples of Suppliers: Reputable suppliers for this and other fine chemicals include companies like ChemScene, Parchem, and Cenmed, which often provide specifications on their websites.[1][2][6]

Safety, Handling, and Storage

As with all chemical reagents, proper handling is essential for laboratory safety.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

  • Safety Data Sheet (SDS): Always consult the supplier-provided SDS for comprehensive safety, handling, and disposal information before use.

Conclusion

tert-Butyl (2-amino-3-methylphenyl)carbamate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its pre-configured, selectively protected structure allows for efficient and predictable synthetic strategies, minimizing byproducts and streamlining the path to complex molecular targets. For researchers in drug development, understanding its properties, synthesis, and the criteria for sourcing high-quality material is a critical step toward accelerating the discovery of novel therapeutics.

References

  • Cenmed. tert-Butyl (2-amino-3-methylphenyl)carbamate (C007B-540438). [Online] Available at: [Link]

  • LookChem. CAS 114611-53-9 | 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate - Suppliers list. [Online] Available at: [Link]

  • NIH National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Online] Published April 5, 2017. Available at: [Link]

  • ChemBK. tert-butyl carbamate. [Online] Available at: [Link]

  • PharmaCompass. CAS 114611-53-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Online] Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Online] Available at: [Link]

  • Supporting Information. Characterization Data of the Products. [Online] Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Online] Published February 2017. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Online] Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Online] Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Online] Available at: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Online] Published October 8, 2021. Available at: [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Online] Available at: [Link]

  • PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Online] Available at: [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Online] Published October 6, 2019. Available at: [Link]

  • ScienceDirect. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. [Online] Published July 1, 2022. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Online] Published October 6, 2019. Available at: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Online] Published October 11, 2010. Available at: [Link]

Sources

Foundational

Section 1: Compound Identification and Rationale for Analog-Based Assessment

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-amino-3-methylphenyl)carbamate Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: A comprehensive, officially verified S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (2-amino-3-methylphenyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, officially verified Safety Data Sheet (SDS) for tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including tert-butyl carbamate and various aminophenyl carbamates. The recommendations herein are based on established principles of chemical safety and should be treated as a conservative, precautionary framework. All laboratory activities must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

1.1. Compound Identification

IdentifierValueSource
Chemical Name tert-Butyl (2-amino-3-methylphenyl)carbamate[1]
CAS Number 954238-92-7[1][2][3]
Molecular Formula C₁₂H₁₈N₂O₂[1][2]
Molecular Weight 222.28[2][4]
Synonyms tert-butyl 2-amino-3-methylphenylcarbamate, (2-AMINO-3-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER[1][4]

1.2. The Logic of Analog-Based Safety Assessment

The molecular structure of tert-Butyl (2-amino-3-methylphenyl)carbamate contains three key functional groups that dictate its potential reactivity and toxicological profile:

  • Aromatic Amine Group (-NH₂): Aromatic amines are a well-documented class of compounds that can be skin and respiratory sensitizers and may possess other toxicological properties.

  • Carbamate Ester Group (-NHCOO-): The carbamate functional group is found in a wide range of biologically active molecules, from pharmaceuticals to pesticides. Their physiological effects can be diverse, and as a class, they warrant careful handling.[5]

  • tert-Butyl Protecting Group: This bulky, non-polar group influences the compound's solubility and stability.

Given the absence of specific data, a prudent approach is to assume the compound may share hazards with related chemicals. This guide draws upon data for compounds like tert-butyl carbamate and other substituted aminophenyl carbamates to construct a robust safety protocol.[6][7]

Section 2: Hazard Identification and Risk Mitigation

Based on analog data, this compound should be treated as potentially hazardous. The following GHS-style classifications are inferred for precautionary purposes.

Potential Hazard Statements:

  • May be harmful if swallowed, inhaled, or in contact with skin.[7]

  • May cause skin irritation or an allergic skin reaction.[6]

  • May cause serious eye irritation.[8]

  • May cause respiratory irritation.[9]

2.1. The Causality of Potential Hazards

  • Skin and Eye Irritation: Aromatic amines and carbamate derivatives can be irritants upon direct contact with skin and mucous membranes. Prolonged or repeated contact should be avoided to prevent local inflammation.[5]

  • Respiratory Irritation: As a solid powder, the compound can form dust. Inhalation of these fine particles may lead to irritation of the nose, throat, and lungs.[9]

  • Sensitization: Aromatic amines are known to be potential sensitizers. Initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response. Therefore, minimizing skin contact from the outset is a critical preventative measure.

2.2. The Hierarchy of Controls: A Self-Validating System

To ensure safety, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This system prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for risk mitigation.

Section 3: Protocols for Safe Handling and Emergency Response

3.1. Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. The following are mandatory when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles (conforming to EN166 or OSHA 29 CFR 1910.133).Protects against dust particles and accidental splashes.[10]
Hand Protection Nitrile rubber gloves.Prevents direct skin contact. Users must inspect gloves before use and consult manufacturer data for breakthrough times.[8]
Body Protection Long-sleeved laboratory coat.Minimizes the risk of skin exposure on arms.[11]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling large quantities or if dust generation is unavoidable, especially outside of a fume hood.Prevents inhalation of airborne particles.

3.2. Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation:

    • Visually inspect the container for any signs of damage or leakage before moving it.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[12]

  • Donning PPE: Put on all required PPE as specified in Section 3.1.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transfers, within a certified chemical fume hood to contain dust.[9]

    • Use tools like spatulas and weighing paper to handle the solid. Avoid scooping directly from the bottle with glassware.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Dispose of all contaminated disposable materials (gloves, weighing paper) as hazardous waste.[12]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water immediately after work is complete.[5]

3.3. First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation or a rash develops, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

3.4. Accidental Release Measures (Spill Protocol)

Prompt and correct action can prevent a minor spill from becoming a major incident.

cluster_1 Spill Response Workflow Alert Alert Personnel & Secure Area PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Cover with damp paper towel to prevent dust) PPE->Contain Collect Collect Material (Gently sweep solid into waste container) Contain->Collect Decontaminate Decontaminate Area (Wipe with detergent solution) Collect->Decontaminate Dispose Dispose of Waste (Collect all materials as hazardous waste) Decontaminate->Dispose

Caption: Logical workflow for responding to a solid chemical spill.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.[7]

  • Contain: Carefully cover the solid spill with a damp paper towel to prevent the generation of airborne dust.[7]

  • Collect: Gently sweep or scoop the material into a clearly labeled hazardous waste container. Avoid dry sweeping, which can create dust.[11]

  • Decontaminate: Clean the spill area with a cloth dampened with a detergent solution, followed by a water rinse.[7]

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be collected in a sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[7]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Section 4: Storage and Disposal

4.1. Storage Conditions

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed.[11]

  • Environment: Store in a cool, dry, and well-ventilated area.[2][11] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[2][4] Always follow the storage instructions on the supplier's label.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]

4.2. Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: This material and its containers must be disposed of as hazardous waste.[11]

  • Procedure: Collect waste material in a designated, labeled, and sealed container. Do not dispose of it down the drain or in regular trash.[12]

  • Compliance: All chemical waste disposal must be conducted through a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[11][12]

References

  • tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

  • Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY - NJ.gov. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Reactivity, and Application of tert-Butyl (2-amino-3-methylphenyl)carbamate

Introduction: A Versatile Ortho-Phenylenediamine Building Block In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Aryl diamines, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ortho-Phenylenediamine Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Aryl diamines, particularly ortho-phenylenediamines, serve as foundational platforms for constructing a vast array of heterocyclic systems that form the core of many therapeutic agents. Tert-butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) has emerged as a highly valuable and specialized intermediate.[1] Its structure is unique: a 1,2-diamine system on a toluene ring where one amine is "masked" by a tert-butoxycarbonyl (Boc) protecting group. This differential protection is the key to its utility, allowing for sequential, site-selective reactions that would be impossible with the parent 2,3-diaminotoluene.

This guide provides an in-depth exploration of the reactivity of this compound, grounded in field-proven insights. We will dissect its core chemical principles, provide validated experimental protocols for its key transformations, and illustrate its strategic application in the synthesis of complex molecules, making it an essential resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The compound features a primary aromatic amine and a Boc-protected secondary amine situated ortho to each other on a toluene framework. This arrangement dictates its reactivity, offering a nucleophilic primary amine for initial functionalization and a latent amine that can be revealed under specific conditions for subsequent cyclization or derivatization.

PropertyValueSource(s)
CAS Number 954238-92-7[1][2]
Molecular Formula C₁₂H₁₈N₂O₂[1][3]
Molecular Weight 222.28 g/mol [1]
Synonym (2-Amino-3-methyl-phenyl)-carbamic acid tert-butyl ester[1]
Appearance Solid (typical)[4]
SMILES CC1=C(N)C(NC(OC(C)(C)C)=O)=CC=C1[1][3]

Synthesis and Purification

The synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate hinges on the selective mono-N-Boc protection of 2,3-diaminotoluene. The challenge in protecting symmetrical or similar diamines is preventing the formation of di-protected byproducts.[5] Methodologies have been developed for the selective mono-protection of diamines, often by carefully controlling stoichiometry or by leveraging subtle differences in the nucleophilicity or steric environment of the amino groups.[6]

Synthetic Strategy: Selective Mono-Protection

The most common and effective method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8][9] To achieve mono-protection of a diamine, one equivalent of the diamine is typically reacted with one equivalent or slightly less of Boc₂O. The slightly different electronic and steric environments of the two amino groups in 2,3-diaminotoluene can favor the formation of the desired mono-protected product.

Detailed Experimental Protocol: Synthesis via Mono-Boc Protection

This protocol is an adapted general method for the selective mono-protection of diamines.[6]

  • Reaction Setup: To a solution of 2,3-diaminotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a minimal amount of the same solvent and add it dropwise to the stirred diamine solution over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is mostly consumed.

  • Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will be a mixture of starting material, mono-protected product, and di-protected byproduct. Purify this mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure tert-butyl (2-amino-3-methylphenyl)carbamate.

Core Reactivity Analysis

The synthetic utility of tert-butyl (2-amino-3-methylphenyl)carbamate stems from the distinct reactivity of its three key components: the nucleophilic primary amine, the activated aromatic ring, and the acid-labile Boc-protecting group.

The Dichotomy of Two Amine Functionalities
  • The Free Amino Group (-NH₂): This is a primary arylamine. The lone pair of electrons on the nitrogen is available for reaction, making this group a potent nucleophile and a moderate activating group for the aromatic ring. It readily participates in reactions like acylation, sulfonylation, and alkylation.[10]

  • The Boc-Protected Amine (-NHBoc): The nitrogen atom in this carbamate is significantly less nucleophilic. The adjacent carbonyl group delocalizes the lone pair, rendering it largely unreactive towards electrophiles under neutral or basic conditions. Its primary role is to mask this amine until its reactivity is desired, at which point it can be deprotected.[11]

Electrophilic Aromatic Substitution: The Activated Phenyl Ring

The aromatic ring is rendered electron-rich by two powerful electron-donating groups: -NH₂ and -NHBoc. Both are ortho, para-directing. The free amine is the stronger activator. This high activation makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, or Friedel-Crafts reactions. The substitution pattern will be directed primarily by the -NH₂ group to the positions ortho and para to it.

Lability of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is notoriously stable to bases, nucleophiles, and reductive conditions, but it is easily cleaved under acidic conditions.[12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutylene and a proton.[7][13] The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine.[7] This selective, clean deprotection is a cornerstone of its utility.[8]

Caption: Key reactive sites of tert-butyl (2-amino-3-methylphenyl)carbamate.

Key Transformations and Reaction Protocols

The differential reactivity of the functional groups allows for a range of selective transformations.

N-Acylation and N-Sulfonylation at the Free Amino Group

The exposed primary amine is the primary site of reaction with electrophiles like acyl chlorides, anhydrides, or sulfonyl chlorides. A more controlled method for forming amides involves using peptide coupling reagents, which is particularly useful for sensitive or valuable carboxylic acids.

This protocol is adapted from a procedure for a similar substrate, tert-butyl 2-aminophenylcarbamate.[14]

  • Reactant Preparation: In a round-bottomed flask, dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and tert-butyl (2-amino-3-methylphenyl)carbamate (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion using TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Reactions involving Boc Group Cleavage

The removal of the Boc group is a fundamental step, typically performed as the final step before a cyclization or to reveal a second nucleophilic site.

This is a standard and highly reliable procedure for Boc cleavage.[7][8][13]

  • Reaction Setup: Dissolve the N-Boc protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. A common solvent ratio is 1:1 DCM:TFA.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often accompanied by bubbling (CO₂ evolution).[7] Monitor by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting product is typically the amine salt (e.g., trifluoroacetate salt). To obtain the free amine, dissolve the residue in water, basify with a base like NaOH or NaHCO₃ to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer and concentrate to yield the deprotected diamine.

Synthesis of Heterocyclic Scaffolds

The true power of this reagent is realized in multi-step syntheses where the two amines react sequentially. A common workflow involves first acylating the free amine, followed by Boc deprotection and subsequent intramolecular cyclization to form heterocycles like benzimidazoles or benzodiazepines.

Heterocycle_Synthesis_Workflow A Start: tert-Butyl (2-amino-3-methylphenyl)carbamate B Step 1: N-Acylation (e.g., with R-COCl) A->B C Intermediate: Acylated Product B->C D Step 2: Boc Deprotection (TFA/DCM) C->D E Intermediate: Ortho-amino Amide D->E F Step 3: Intramolecular Cyclization/Condensation E->F G Final Product: Substituted Benzimidazole F->G

Caption: Workflow for synthesizing a substituted benzimidazole.

Application in Drug Discovery: A Case Study

The strategic importance of tert-butyl (2-amino-3-methylphenyl)carbamate is highlighted by its use as a key intermediate in the synthesis of complex, biologically active molecules.[15] Its structure is particularly suited for creating scaffolds found in kinase inhibitors and other targeted therapeutics.

Role as a Key Intermediate in Medicinal Chemistry

This building block provides a robust entry into substituted benzimidazole, quinoxaline, and benzodiazepine cores, which are privileged structures in drug discovery. The ability to selectively functionalize the C-2 position of the resulting heterocycle by choosing the appropriate acylating agent in the first step is a significant synthetic advantage.

A notable example is its documented application in synthetic routes toward Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[15][16] The core of AZD9291 contains a complex substituted aniline moiety, and intermediates like this carbamate are crucial for constructing the required substitution patterns with precision.[16]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

Hazard Identification

While specific toxicity data for this compound is limited, structurally similar carbamates and aromatic amines may be harmful if swallowed, inhaled, or absorbed through the skin.[17] It may cause skin and serious eye irritation.[17] It is essential to handle the compound with the caution afforded to potentially toxic substances.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.[18]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[18]

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18][19]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[1][18][19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[18]

References

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  • Chemsrc. tert-butyl N-[2-amino-1-(4-fluoro-3-methylphenyl)ethyl]carbamate. [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43, 5825–5841. [Link]

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  • ResearchGate. Deprotection of N-Boc group of aliphatic amines. [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1765–1771. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • AFA Aesar. Safety Data Sheet: tert-Butyl carbamate. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 79, 199. [Link]

  • PubChemLite. tert-Butyl (2-amino-3-methylphenyl)carbamate. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - Supporting Information. [Link]

  • Supporting Information PDF. Characterization Data of the Products. [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(2), 287-301. [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

  • Perumal, S., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(3), 227-231. [Link]

  • Li, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. [Link]

  • Soral, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(38), 5039-5062. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174. [Link]

  • Hebei Boz Chemical Co., Ltd. Amine Protection / Deprotection. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • ResearchGate. Reaction of alcohol 2 with tert-butyl carbamate (43). [Link]

  • ChemSynthesis. tert-butyl 2-(2-amino-3-carbamoylphenyl)-2-methylsulfanylacetate. [Link]

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Foundational

An In-Depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Key Synthetic Intermediate In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architect...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (2-amino-3-methylphenyl)carbamate emerges as a versatile intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its structure, featuring a nucleophilic aniline and a protected amine, allows for sequential and controlled chemical transformations. This guide provides an in-depth exploration of this valuable compound, from its rational synthesis and physicochemical characterization to its practical applications in pharmaceutical research, grounded in established scientific literature and field-proven insights.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The key properties of tert-butyl (2-amino-3-methylphenyl)carbamate are summarized below.

PropertyValueSource
CAS Number 954238-92-7
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance White to off-white solidCommercially available data
Purity ≥97%
Storage 4°C, protect from light

Structural Formula:

Caption: Chemical structure of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Synthesis and Mechanism: A Rational Approach to Selective Protection

The synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate is most efficiently achieved through the selective mono-N-Boc protection of 2,3-diaminotoluene. The key challenge lies in differentiating between the two nucleophilic amino groups. A robust and scalable method involves the in-situ generation of a mono-ammonium salt, which deactivates one amine towards acylation.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis start 2,3-Diaminotoluene reagents 1. Me₃SiCl or SOCl₂ in MeOH 2. (Boc)₂O, H₂O start->reagents Selective mono-protection product tert-Butyl (2-amino-3-methylphenyl)carbamate reagents->product

Caption: Synthetic route to tert-Butyl (2-amino-3-methylphenyl)carbamate.

Mechanistic Insight

The selectivity of this reaction hinges on the principle of in-situ protection. The addition of one equivalent of an acid source, such as chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol, generates one equivalent of HCl. This protonates one of the amino groups of the diamine, forming a mono-ammonium salt. The protonated amino group is no longer nucleophilic, thus directing the subsequent acylation by di-tert-butyl dicarbonate ((Boc)₂O) to the remaining free amino group.[1] This method avoids the need for a large excess of the diamine, which is often employed in other mono-protection strategies.[2]

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[1]

Materials:

  • 2,3-Diaminotoluene

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Mono-Ammonium Salt: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-diaminotoluene (1.0 eq) in anhydrous methanol at 0°C (ice bath).

  • Slowly add chlorotrimethylsilane (1.0 eq) or thionyl chloride (1.0 eq) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature.

  • Boc-Protection: To the resulting solution, add deionized water (a small amount, e.g., 1 mL per 10 mmol of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted starting material or di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (2-amino-3-methylphenyl)carbamate as a solid.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The expected yield for this type of transformation is typically in the range of 60-80%.[1]

Reactivity and Stability

The reactivity of tert-butyl (2-amino-3-methylphenyl)carbamate is dictated by its two distinct amino functionalities.

  • The Free Amino Group (-NH₂): This primary aromatic amine is nucleophilic and can participate in a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or carboxylic acids (in the presence of coupling agents) to form amides. This is a common subsequent step in the synthesis of more complex molecules.

    • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

    • Alkylation: Can undergo N-alkylation, although this can sometimes be challenging with anilines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • The Boc-Protected Amino Group (-NHBoc): The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[3] Its primary lability is towards acidic conditions.

    • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine. This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.

Stability: The compound should be stored at low temperatures (4°C) and protected from light to prevent degradation.[4] It is generally stable under standard laboratory conditions but should be handled in a well-ventilated area.

Applications in Drug Discovery and Development

tert-Butyl (2-amino-3-methylphenyl)carbamate is a valuable building block in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors. The 2,3-diaminotoluene scaffold is a key feature in a number of kinase inhibitors that target various signaling pathways implicated in cancer and other diseases.

While specific examples detailing the use of tert-butyl (2-amino-3-methylphenyl)carbamate are often found within proprietary patent literature, its structural motif is present in precursors to complex heterocyclic systems. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a key intermediate in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor.[5][6] The strategic placement of the amino groups in tert-butyl (2-amino-3-methylphenyl)carbamate allows for the construction of analogous fused heterocyclic systems that are prevalent in modern kinase inhibitor design.

The general synthetic utility is illustrated in the following workflow:

Drug Discovery Workflow start tert-Butyl (2-amino-3-methylphenyl)carbamate step1 Acylation/Coupling with Heterocycle start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Boc Deprotection (Acidic Conditions) intermediate->step2 intermediate2 Free Diamine Derivative step2->intermediate2 step3 Cyclization intermediate2->step3 product Fused Heterocyclic Kinase Inhibitor Scaffold step3->product

Caption: General workflow for the use of tert-Butyl (2-amino-3-methylphenyl)carbamate in the synthesis of kinase inhibitors.

Conclusion

tert-Butyl (2-amino-3-methylphenyl)carbamate stands as a testament to the power of strategic molecular design in facilitating complex organic synthesis. Its rational preparation through selective mono-Boc protection of 2,3-diaminotoluene provides a reliable and scalable route to this key intermediate. The orthogonal reactivity of its two amino functionalities makes it an invaluable tool for medicinal chemists, enabling the streamlined construction of diverse and potent bioactive molecules. As the quest for novel and more effective therapeutics continues, the importance of such well-characterized and versatile building blocks will undoubtedly persist.

References

  • PubChemLite. Tert-butyl (2-amino-3-methylphenyl)carbamate. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Krapcho, A. P., et al. (1990). Mono- and di-N-Boc derivatives of some diamines. Synthetic Communications, 20(16), 2559-2564. [Link]

  • Pittelkow, M., et al. (2007). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 1. [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]

  • Supporting Information for a scientific article. (Note: A specific citation for NMR data of the target compound was not found in the provided search results. The data for a related compound, tert-butyl (2-aminophenyl)
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Advances in Computer Science Research, volume 59. [Link]

  • Google Patents.
  • Bulgarian Chemical Communications. (2015). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 47(3), 857-863. [Link]

  • New Drug Approvals. (2014). IMATINIB. [Link]

  • Google Patents.

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Exploratory

The Strategic Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Guide for Advanced Drug Discovery

Foreword: The Unsung Architect of Complex Molecules In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the strategic assembly of molecular scaffolds. While complex activ...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect of Complex Molecules

In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the strategic assembly of molecular scaffolds. While complex active pharmaceutical ingredients (APIs) garner the spotlight, the journey of their creation is paved by crucial, often unsung, building blocks. tert-Butyl (2-amino-3-methylphenyl)carbamate (also known as N-Boc-2,3-diaminotoluene) is one such pivotal intermediate. Its precisely arranged functional groups—a nucleophilic primary amine ortho to a bulky, acid-labile carbamate—offer a gateway to a diverse range of heterocyclic systems at the heart of modern therapeutics. This guide provides an in-depth technical exploration of the logical synthesis of this valuable compound, grounded in established chemical principles and designed for the discerning researcher in drug discovery.

Strategic Importance in Medicinal Chemistry

The structural motif of an ortho-phenylenediamine is a cornerstone in medicinal chemistry, serving as a precursor to benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are prevalent in a multitude of clinically significant agents, including proton-pump inhibitors, antihistamines, and kinase inhibitors. The challenge, however, lies in achieving regioselective functionalization when both amino groups are equally reactive.

This is where the strategic design of tert-butyl (2-amino-3-methylphenyl)carbamate becomes evident. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functions serves two critical purposes:

  • Deactivation and Steric Hindrance: The electron-withdrawing nature of the carbamate and its significant steric bulk effectively "mask" one amine, directing subsequent reactions to the remaining free primary amine.

  • Orthogonal Deprotection: The Boc group is renowned for its stability in a wide range of reaction conditions, yet it can be cleanly and efficiently removed under acidic conditions.[1] This orthogonality is paramount in multi-step syntheses, allowing for sequential chemical transformations without unintended deprotection.

The methyl group on the aromatic ring further provides a subtle yet important modulation of the electronic and steric properties of the molecule, influencing its reactivity and the conformational preferences of its downstream derivatives.

A Logic-Driven Synthetic Pathway

The discovery and development of a practical synthesis for tert-butyl (2-amino-3-methylphenyl)carbamate is not documented as a singular "eureka" moment but rather as a logical extension of well-established transformations in organic chemistry. The most rational and industrially scalable approach involves a two-step sequence starting from a commercially available nitroaniline precursor.

Diagram of the Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Boc-Protection Start 2-Methyl-6-nitroaniline Intermediate 2,3-Diaminotoluene Start->Intermediate H₂, Pd/C Ethanol Final_Product tert-Butyl (2-amino-3-methylphenyl)carbamate Intermediate->Final_Product (Boc)₂O DCM or THF

Caption: Overall synthetic workflow for tert-Butyl (2-amino-3-methylphenyl)carbamate.

Experimental Protocols and Mechanistic Insights

Part I: Synthesis of 2,3-Diaminotoluene via Catalytic Hydrogenation

The foundational step is the reduction of the nitro group of 2-methyl-6-nitroaniline. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the mild conditions employed, which prevent the formation of undesired side products.

Reaction Scheme:

2-Methyl-6-nitroaniline → (H₂, Pd/C, Ethanol) → 2,3-Diaminotoluene

Causality Behind Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[2] The carbon support provides a high surface area for the reaction to occur.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the starting material and the product is also soluble, while being relatively inert under the reaction conditions.

  • Reducing Agent: Hydrogen gas is a clean and efficient reducing agent, with the only byproduct being water, which simplifies purification.

Detailed Protocol:

  • To a solution of 2-methyl-6-nitroaniline (8.50 g, 55.9 mmol) in 200 mL of ethanol, 10% palladium on activated carbon (4.0 g, typically 50% wet with water to prevent ignition) is carefully added.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-6 hours).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2,3-diaminotoluene, which often appears as a dark crystalline solid.[2] This intermediate is typically of sufficient purity to be used directly in the next step without further purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldReference
2-Methyl-6-nitroanilineC₇H₈N₂O₂152.15N/A[3]
2,3-DiaminotolueneC₇H₁₀N₂122.17~97%[2]
Part II: Selective Mono-N-Boc Protection

With the vicinal diamine in hand, the crucial step is the selective protection of one of the amino groups. The inherent symmetry and similar basicity of the two amino groups in 2,3-diaminotoluene present a challenge. However, by carefully controlling the stoichiometry of the protecting agent, a high yield of the mono-protected product can be achieved.

Reaction Scheme:

2,3-Diaminotoluene + (Boc)₂O → tert-Butyl (2-amino-3-methylphenyl)carbamate

Causality Behind Experimental Choices:

  • Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group.[4] It is a stable solid that reacts cleanly with amines.

  • Stoichiometry: Using approximately one equivalent of (Boc)₂O relative to the diamine favors the formation of the mono-protected product. While some di-protected byproduct and unreacted starting material are inevitable, this can be minimized and separated during purification.

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure good solubility of the reactants and to avoid competing reactions with the solvent.

Diagram of the Boc-Protection Mechanism

Boc_Protection cluster_0 Nucleophilic Attack cluster_1 Collapse and Proton Transfer Amine R-NH₂ Boc2O (Boc)₂O Amine->Boc2O attacks carbonyl Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product R-NH-Boc Intermediate->Product collapse Byproducts t-BuOH + CO₂ Product->Byproducts

Caption: Simplified mechanism of N-Boc protection of an amine.

Detailed Protocol:

  • 2,3-Diaminotoluene (6.64 g, 54.3 mmol) is dissolved in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of di-tert-butyl dicarbonate (11.85 g, 54.3 mmol, 1.0 equivalent) in 50 mL of dichloromethane is added dropwise to the stirred solution over 30 minutes.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC, observing the consumption of the starting material and the formation of the product.

  • Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired mono-protected product from unreacted diamine and the di-protected byproduct.

Characterization and Data

The final product, tert-butyl (2-amino-3-methylphenyl)carbamate, is typically a solid at room temperature.

PropertyDataSource
Molecular Formula C₁₂H₁₈N₂O₂[5]
Molecular Weight 222.28 g/mol [5]
Monoisotopic Mass 222.13683 Da[5]
Appearance Expected to be an off-white to brown solidInferred
CAS Number 954238-92-7[6]

Spectroscopic analysis is essential to confirm the structure:

  • ¹H NMR: Would be expected to show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H), aromatic protons, the NH₂ protons (a broad singlet), and the carbamate NH proton.

  • ¹³C NMR: Would show signals for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl of the carbamate (~153 ppm), and distinct aromatic carbon signals.

  • Mass Spectrometry: The ESI-MS would show a prominent peak for [M+H]⁺ at m/z 223.14.[5]

Conclusion: A Versatile Tool for Innovation

The "discovery" of tert-butyl (2-amino-3-methylphenyl)carbamate is a testament to the power of strategic molecular design. By applying fundamental principles of selective protection, a highly versatile and valuable building block for drug discovery is made readily accessible. Its ability to undergo regioselective elaboration at the free amino group, followed by a clean deprotection to unmask the second amine for further cyclization or conjugation reactions, provides chemists with a reliable tool to construct complex molecular architectures. As the quest for novel therapeutics continues, the demand for such intelligently designed intermediates will undoubtedly grow, solidifying the importance of this compound in the synthetic chemist's arsenal.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).
  • Tert-butyl (2-amino-3-methylphenyl)
  • Pittelkow, M.
  • (2-Aminoethyl)carbamic acid tert-butyl ester*. Organic Syntheses Procedure.
  • tert-Butyl-N-(2-methylphenyl)
  • Synthetic Communic
  • 954238-92-7|tert-Butyl (2-amino-3-methylphenyl)
  • 1690461-91-6|tert-Butyl (2-((2-amino-3-methylphenyl)amino)ethyl)
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • tert-Butyl (2-amino-5-bromo-3-methylphenyl)
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017).
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  • CN112979501A - Synthesis method of N-BOC-ethylenediamine.
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  • 2,3-DIAMINOTOLUENE synthesis. ChemicalBook.
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  • tert-butyl N-hydroxy-N-(2-methylphenyl)
  • tert-butyl N-(2-amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethyl)
  • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of organic chemistry.
  • Liu, Y., Nappi, M., Escudero-Adán, E. C., & Melchiorre, P. Multicatalytic asymmetric synthesis of complex tetrahydrocarbazoles via a Diels-Alder/benzoin reaction sequence. Organic letters.
  • Mills, A. D., Maloney, P., Hassanein, E., Haddadin, M. J., & Kurth, M. J. (2007). Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides.

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Foundational

An In-depth Technical Guide to tert-Butyl (2-amino-3-methylphenyl)carbamate: A Strategic Synthetic Intermediate in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of tert-butyl (2-amino-3-methylphenyl)carbamate, a key building block in modern organic and medicinal chemistry. While not possessing a direct pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-amino-3-methylphenyl)carbamate, a key building block in modern organic and medicinal chemistry. While not possessing a direct pharmacological mechanism of action itself, its strategic importance lies in its utility as a versatile precursor for the synthesis of a diverse range of biologically active molecules. This document will delve into the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols for its application in drug discovery and development. We will explore its role in the construction of complex molecular architectures, including kinase inhibitors and anti-inflammatory agents, supported by authoritative references and visual diagrams to elucidate key synthetic transformations.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the intricate process of drug discovery, the efficient and controlled synthesis of complex organic molecules is paramount. Chemical building blocks that offer differential reactivity at multiple sites are invaluable tools for medicinal chemists. tert-Butyl (2-amino-3-methylphenyl)carbamate (also known as Boc-2-amino-3-methylaniline) is a prime example of such a strategic intermediate. Its structure features a phenylenediamine core with one amine protected by a tert-butyloxycarbonyl (Boc) group and the other remaining as a free primary amine. This differential protection allows for selective, stepwise reactions, enabling the construction of complex scaffolds with high precision.

The primary utility of this compound stems from the orthogonal nature of its two amino groups. The free amine serves as a potent nucleophile, ready to participate in a variety of coupling reactions, while the Boc-protected amine is rendered unreactive under many conditions. The Boc group is stable to a wide range of reagents but can be readily removed under acidic conditions, unmasking the second amine for subsequent functionalization.[1][2][3][4] This guide will explore the practical applications of this unique chemical architecture.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.

PropertyValueSource
CAS Number 954238-92-7[5][6][7]
Molecular Formula C₁₂H₁₈N₂O₂[5][6][8]
Molecular Weight 222.28 g/mol [5][6]
Appearance Not specified, likely a solid-
Storage Room temperature, inert atmosphere, keep in dark place[5]
SMILES CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)N[8]
InChI InChI=1S/C12H18N2O2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)[8]

Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate

The synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate typically involves the selective mono-Boc protection of 2,3-diaminotoluene. A general and widely adopted method for the mono-protection of diamines is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent system. The key to achieving high yields of the mono-protected product is often to use an excess of the diamine relative to the Boc₂O, which statistically favors the desired outcome.

Experimental Protocol: Synthesis via Mono-Boc Protection

This protocol is a generalized procedure based on common practices for selective N-Boc protection of diamines.[9][10][11]

Materials:

  • 2,3-Diaminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or a dioxane/water mixture

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminotoluene (2.0 equivalents) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise to the cooled reaction mixture over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure tert-butyl (2-amino-3-methylphenyl)carbamate.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification diamine 2,3-Diaminotoluene solvent DCM, 0°C to RT boc2o Boc₂O quench Aqueous Workup solvent->quench base Triethylamine purify Column Chromatography quench->purify product tert-Butyl (2-amino-3-methylphenyl)carbamate purify->product

A generalized workflow for the synthesis of the title compound.

Mechanism of Action: A Synthetic Enabler

As previously stated, tert-butyl (2-amino-3-methylphenyl)carbamate does not have a known biological mechanism of action. Its "action" is in the realm of synthetic chemistry, where it enables the construction of pharmacologically active molecules. The core principle of its utility is the differential reactivity of its two amine groups.

The Nucleophilic Primary Amine

The unprotected amino group at the 2-position is a strong nucleophile and can readily undergo a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides.[12]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Buchwald-Hartwig Amination: Participation in palladium-catalyzed cross-coupling reactions.[13]

The Protected Secondary Carbamate

The Boc-protected amine is significantly less nucleophilic and generally unreactive under the conditions used to modify the primary amine. This protecting group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent.[1][4] This deprotection regenerates a primary amine, which can then be subjected to a second, different set of reactions.

Diagram of Differential Reactivity

Differential_Reactivity cluster_path1 Path A: Reaction at Free Amine cluster_path2 Path B: Deprotection and Reaction start tert-Butyl (2-amino-3-methylphenyl)carbamate reaction1 Acylation, Alkylation, Sulfonylation, etc. start->reaction1 Nucleophilic Attack intermediate1 Functionalized Intermediate reaction1->intermediate1 deprotection Acidic Deprotection (e.g., TFA) intermediate1->deprotection Stepwise Synthesis intermediate2 2,3-Diaminotoluene Derivative deprotection->intermediate2 reaction2 Second Functionalization intermediate2->reaction2 final_product Disubstituted Product reaction2->final_product

The strategic utility of the title compound in stepwise synthesis.

Applications in the Synthesis of Biologically Active Molecules

The true value of tert-butyl (2-amino-3-methylphenyl)carbamate is demonstrated by its application in the synthesis of complex molecules with therapeutic potential.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of drug targets, particularly in oncology.[14] Many small molecule kinase inhibitors feature a substituted aniline or related heterocyclic core. The title compound is an ideal starting material for building such structures. For instance, it can be used in the synthesis of EGFR inhibitors like Osimertinib (AZD9291), where a diamino-aromatic intermediate is required.[15][16][17]

Generalized Synthetic Scheme for a Kinase Inhibitor Precursor:

  • Initial Coupling: The free amine of tert-butyl (2-amino-3-methylphenyl)carbamate is reacted with a suitable electrophile, for example, a heterocyclic halide, via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction.

  • Boc Deprotection: The Boc group is removed under acidic conditions to reveal the second primary amine.

  • Second Coupling: The newly exposed amine is then acylated with a moiety designed to bind to a specific region of the kinase active site, often an acrylamide group for covalent inhibitors.

Synthesis of Anti-Inflammatory Agents

The search results show the use of a related compound, tert-butyl (2-aminophenyl)carbamate, in the synthesis of novel amide derivatives that were screened for anti-inflammatory activity, potentially as COX-2 inhibitors.[12] This highlights the general utility of Boc-protected phenylenediamines in generating libraries of compounds for biological screening. The free amine can be acylated with a variety of carboxylic acids to produce a diverse set of amide derivatives.[12]

Experimental Protocol: Amide Coupling

This protocol describes a typical amide coupling reaction using the free amine of the title compound.

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Carboxylic acid of interest

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide) or DCM

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (1.5 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl (2-amino-3-methylphenyl)carbamate (1.1 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

tert-Butyl (2-amino-3-methylphenyl)carbamate is a quintessential example of a strategic building block in medicinal chemistry. While it lacks inherent biological activity, its value as a synthetic intermediate is immense. The differential reactivity afforded by the Boc-protected and free amino groups provides chemists with a powerful tool for the controlled, stepwise synthesis of complex molecular targets. Its application in the creation of kinase inhibitors and other potential therapeutic agents underscores its importance in the drug discovery pipeline. This guide has provided a framework for understanding and utilizing this versatile compound, from its fundamental properties and synthesis to its strategic application in the construction of biologically active molecules.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]

  • Tert-butyl (2-amino-3-methylphenyl)carbamate (C12H18N2O2). PubChemLite. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. [Link]

  • Terbucarb. PubChem. [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • tert-Butyl (3-fluoro-2-methylphenyl)carbamate. PubChem. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PubMed Central. [Link]

  • tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. Pharmaffiliates. [Link]

  • An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. [Link]

  • RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

  • Carbamate Toxicity. NCBI Bookshelf. [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

  • Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. PubChem. [Link]

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Protocols & Analytical Methods

Method

Deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Comprehensive Guide for Researchers

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its robustness and facile, yet selective, removal under acidic conditions. This guide provides an in-depth exploration of the d...

Author: BenchChem Technical Support Team. Date: January 2026

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its robustness and facile, yet selective, removal under acidic conditions. This guide provides an in-depth exploration of the deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate to yield 3-methyl-1,2-benzenediamine, a valuable building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for this critical transformation.

The Strategic Importance of Boc Deprotection

The Boc protecting group is widely employed to mask the reactivity of primary and secondary amines during complex synthetic sequences.[1][2][3] Its popularity stems from its stability to a broad range of nucleophilic and basic conditions, as well as catalytic hydrogenation, rendering it orthogonal to many other common protecting groups like Fmoc and Cbz.[1] The selective removal of the Boc group under acidic conditions is a key step in many synthetic routes, unmasking the amine for subsequent functionalization.

The target molecule, 3-methyl-1,2-benzenediamine[4][5], is a versatile intermediate. For instance, it serves as a precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide array of biological activities.[6]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[7] The generally accepted mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][8]

  • Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a stable tertiary carbocation (the tert-butyl cation).[1][8]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and yielding the free amine.[1][2][8]

  • Amine Protonation: In the acidic medium, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[8]

A visual representation of this mechanism is provided below.

Boc_Deprotection_Mechanism Boc_Amine tert-Butyl (2-amino-3-methylphenyl)carbamate Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Amine_Product 3-Methyl-1,2-benzenediamine Carbamic_Acid->Amine_Product - CO₂ Protonated_Amine Ammonium Salt Amine_Product->Protonated_Amine + H⁺ Isobutene Isobutene tBu_cation->Isobutene - H⁺ CO2 CO₂

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

A potential complication arises from the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate or product, leading to impurities.[1][9] This is particularly relevant for electron-rich aromatic systems. The use of scavengers, such as triethylsilane or thioanisole, can mitigate these side reactions by trapping the carbocation.

Experimental Protocols

The choice of acid and solvent for Boc deprotection is crucial and depends on the substrate's sensitivity to acidic conditions.[10] Below are two standard protocols for the deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[11][12]

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. For sensitive substrates, the solution can be cooled to 0 °C in an ice bath.[7]

  • Reagent Addition: Add TFA (typically 10-50% v/v in DCM) dropwise to the stirred solution.[12][13] A common ratio is a 1:1 mixture of TFA and DCM.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[12] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]

    • To ensure complete removal of residual TFA, an azeotropic distillation can be performed by adding toluene or DCM to the residue and concentrating again. This step can be repeated 2-3 times.[7]

    • For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ until the evolution of CO₂ ceases.[7][14]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 3-methyl-1,2-benzenediamine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another standard and effective method.[11]

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution or suspension of tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 equiv) in a minimal amount of a suitable solvent (or neat), add a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[12]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

    • To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., saturated NaHCO₃ or NaOH solution) followed by extraction with an organic solvent (e.g., ethyl acetate or DCM). The organic extracts are then dried and concentrated as described in Protocol 1.

Reaction Monitoring and Characterization

Effective monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.

Technique Observations
Thin-Layer Chromatography (TLC) The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. The product can be visualized using a UV lamp and/or by staining with ninhydrin, which specifically stains primary and secondary amines.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS allows for the direct monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This provides a more quantitative assessment of the reaction's progress.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can confirm the removal of the Boc group by the disappearance of the characteristic singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.
Infrared (IR) Spectroscopy The disappearance of the carbamate C=O stretch (typically around 1680-1720 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands in the region of 3300-3500 cm⁻¹) can confirm the deprotection.[16]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient acid or reaction time.Add more acid or increase the reaction time. Gentle heating may be applied, but monitor for side reactions.
Formation of Byproducts Alkylation by the tert-butyl cation.Add a scavenger (e.g., triethylsilane, anisole) to the reaction mixture.
Acid-labile functional groups on the substrate are being affected.Use milder acidic conditions (e.g., lower concentration of acid, lower temperature). Consider alternative deprotection methods.[11]
Difficulty in Isolating the Free Amine The product is water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. Perform multiple extractions.
Emulsion formation during basic work-up.Add more brine or filter the mixture through a pad of Celite.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Dissolve Boc-protected Amine in Solvent Add_Acid Add Acid (TFA or HCl) Start->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Workup Work-up Complete->Workup Yes Evaporation Evaporate Solvent & Excess Acid Workup->Evaporation Neutralization Neutralize with Base (e.g., NaHCO₃) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Product Final Product: 3-Methyl-1,2-benzenediamine Dry_Concentrate->Product

Caption: General experimental workflow for Boc deprotection.

Conclusion

The deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate is a straightforward yet critical transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and work-up procedures, researchers can efficiently obtain the desired 3-methyl-1,2-benzenediamine in high purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

  • PrepChem.com. Synthesis of 3-methyl-1,2-benzenediamine. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). Available from: [Link]

  • PrepChem.com. (a) Preparation of 3-methyl-1,2-phenylenediamine. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • National Institutes of Health. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024). Available from: [Link]

  • ResearchGate. Deprotection of the t-butyl ester group | Download Scientific Diagram. Available from: [Link]

  • PubMed. Reagent-free continuous thermal tert-butyl ester deprotection. (2017). Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • ResearchGate. How to confirm BOC deprotection by TFA ?. (2016). Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Available from: [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available from: [Link]

  • NIST WebBook. 1,2-Benzenediamine, 3-methyl-. Available from: [Link]

  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available from: [Link]

  • ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Available from: [Link]

Sources

Application

The Versatile Role of tert-Butyl (2-amino-3-methylphenyl)carbamate in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Introduction: A Privileged Scaffold for Complex Molecule Synthesis In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic functionaliz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic functionalization of aromatic systems is of paramount importance. tert-Butyl (2-amino-3-methylphenyl)carbamate has emerged as a highly valuable and versatile building block. Its unique structural motif, featuring a Boc-protected aniline ortho to a free primary amine and a methyl group, offers a powerful platform for the selective construction of complex molecular architectures. The differential reactivity of the two amino groups, combined with the steric and electronic influence of the methyl substituent, allows for a diverse range of transformations, most notably through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the application of tert-Butyl (2-amino-3-methylphenyl)carbamate in three cornerstone cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, thereby equipping researchers with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

The Strategic Advantage of the 1,2-Diaminobenzene Moiety

The ortho-phenylenediamine scaffold, masked in the form of tert-Butyl (2-amino-3-methylphenyl)carbamate, is a precursor to a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, many of which are prevalent in biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is central to the utility of this reagent. It is robust under a variety of reaction conditions, yet can be readily cleaved under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses. This selective protection enables chemists to perform chemistry on the free amine without affecting the Boc-protected amine, and vice-versa.

Section 1: Buchwald-Hartwig Amination - Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and organic materials.[1][2] In the context of tert-Butyl (2-amino-3-methylphenyl)carbamate, this reaction can be employed to introduce a wide range of aryl or heteroaryl substituents at the free amino position.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[3] It commences with the oxidative addition of an aryl halide to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then undergoes association with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting both the oxidative addition and reductive elimination steps.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- PdII_ArX->PdII_Amine R2NH Amine_Coord Amine Coordination (R2NH) PdII_Amido L_nPd(II)(Ar)(NR2) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR2 (Product) PdII_Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of tert-Butyl (2-amino-3-methylphenyl)carbamate

This protocol describes a general procedure for the palladium-catalyzed N-arylation of tert-Butyl (2-amino-3-methylphenyl)carbamate with an aryl bromide.

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask or vial and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the coupling of anilines with aryl bromides, even with sterically hindered substrates.[4]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine coordinated to the palladium center.

  • Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures.

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote efficient catalysis.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAprotic solvents with appropriate boiling points for the reaction.
Temperature 80-120 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Section 2: Suzuki-Miyaura Coupling - Constructing C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate, forming a carbon-carbon bond.[5] While tert-Butyl (2-amino-3-methylphenyl)carbamate itself does not have a halide for direct coupling, it can be readily halogenated to participate in Suzuki reactions. Alternatively, the free amino group can be diazotized and converted to a halide, or the corresponding boronic acid derivative can be synthesized for coupling with aryl halides. For the purpose of this guide, we will focus on a scenario where a halogenated derivative of the title compound is used.

Mechanistic Rationale

The Suzuki-Miyaura coupling cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (which is facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the organoboron species for transmetalation.

Visualizing the Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start with Halogenated tert-Butyl (2-amino-3-methylphenyl)carbamate Setup Reaction Setup: - Pd Catalyst - Ligand - Base Start->Setup Add_Reactants Add Boronic Acid and Solvent Setup->Add_Reactants Reaction Heat under Inert Atmosphere Add_Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated C-C Coupled Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C-C Coupling with a Halogenated Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical tert-butyl (2-amino-5-bromo-3-methylphenyl)carbamate with an arylboronic acid.

Materials:

  • tert-Butyl (2-amino-5-bromo-3-methylphenyl)carbamate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water mixture

  • Schlenk flask

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine tert-butyl (2-amino-5-bromo-3-methylphenyl)carbamate (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/SPhos system is a robust and versatile catalyst for Suzuki couplings, showing high activity for a broad range of substrates.

  • Base and Solvent System: The use of an aqueous base like K₃PO₄ in a dioxane/water solvent system is a common and effective condition for Suzuki reactions, facilitating the transmetalation step.

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄Common and effective palladium sources.
Ligand SPhos, XPhos, P(t-Bu)₃Electron-rich and sterically hindered phosphine ligands are beneficial.
Boron Reagent Boronic acid, Boronic esterBoronic acids are common, while esters can offer enhanced stability.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal.

Section 3: Sonogashira Coupling - Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[6][7] Similar to the Suzuki coupling, a halogenated derivative of tert-Butyl (2-amino-3-methylphenyl)carbamate is required for this transformation.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free Sonogashira couplings have also been developed, which typically require a strong base to form the palladium acetylide directly.

Experimental Protocol: Alkynylation of a Halogenated Derivative

This protocol provides a general method for the Sonogashira coupling of a hypothetical tert-butyl (2-amino-5-iodo-3-methylphenyl)carbamate with a terminal alkyne.

Materials:

  • tert-Butyl (2-amino-5-iodo-3-methylphenyl)carbamate

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add tert-butyl (2-amino-5-iodo-3-methylphenyl)carbamate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated product.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable and widely used catalyst combination for Sonogashira couplings.[8]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the hydrogen halide byproduct.

  • Solvent: THF is a suitable aprotic solvent for this reaction.

Parameter Recommendation Rationale
Palladium Precursor Pd(PPh₃)₂Cl₂, Pd(OAc)₂Standard palladium catalysts for Sonogashira reactions.
Copper Co-catalyst CuIEssential for the classic Sonogashira mechanism.
Ligand PPh₃, P(t-Bu)₃Triphenylphosphine is standard; bulkier phosphines can be beneficial.
Base Et₃N, DiisopropylamineAmine bases are crucial for the reaction.
Solvent THF, DMF, TolueneAprotic solvents are generally used.

Conclusion: A Gateway to Molecular Diversity

tert-Butyl (2-amino-3-methylphenyl)carbamate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a protected and a free amine on an aromatic ring provides a versatile handle for the introduction of molecular complexity through a variety of cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery, materials science, and beyond, enabling the efficient and rational synthesis of novel and functional molecules. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to further innovations in the field of chemical synthesis.

References

Method

The Strategic Utility of tert-Butyl (2-amino-3-methylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Introduction: Navigating Selectivity in Heterocyclic Synthesis In the landscape of medicinal chemistry, ortho-phenylenediamines are cornerstone synthons, providing a direct gateway to a multitude of privileged heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Heterocyclic Synthesis

In the landscape of medicinal chemistry, ortho-phenylenediamines are cornerstone synthons, providing a direct gateway to a multitude of privileged heterocyclic scaffolds, most notably benzimidazoles. The benzimidazole moiety is a constituent of numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with various biological targets. However, the symmetrical nature of many ortho-phenylenediamines can lead to challenges in regioselectivity during cyclization reactions, particularly when unsymmetrical reagents are employed or when further functionalization of the resulting heterocycle is desired.

This guide focuses on tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7), a strategically designed building block that circumvents these challenges. By temporarily masking one of the nucleophilic amino groups of 2,3-diaminotoluene with a tert-butyloxycarbonyl (Boc) group, this reagent offers medicinal chemists precise control over synthetic outcomes. The Boc group is renowned for its robustness under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions, making it an ideal tactical element in multi-step syntheses.[1][2]

The presence of the methyl group in tert-Butyl (2-amino-3-methylphenyl)carbamate provides an additional point of diversity and can influence the physicochemical properties and metabolic stability of the final compounds. This document provides a detailed exploration of the synthesis and application of this versatile building block, offering field-proven insights and robust protocols for its use in the construction of complex molecular architectures.

Physicochemical Properties and Data

A comprehensive understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 954238-92-7[3]
Molecular Formula C₁₂H₁₈N₂O₂[3]
Molecular Weight 222.28 g/mol [3]
Appearance Solid (typical)
Storage Conditions 4°C, protect from light[3]
Solubility Soluble in common organic solvents (DCM, THF, MeOH)

Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Protocol for Selective Mono-Protection

The selective mono-Boc protection of 2,3-diaminotoluene is the critical first step in harnessing its utility. Direct protection of the diamine often leads to a mixture of mono- and di-protected products. A more controlled approach involves the in-situ generation of the mono-hydrochloride salt of the diamine. The protonated amine is deactivated towards acylation, allowing the Boc group to be selectively introduced onto the free, more nucleophilic amine.[4]

Reaction Rationale and Causality

The key to selectivity lies in the differential reactivity of the two amino groups in 2,3-diaminotoluene. While electronically similar, the transient and selective protonation of one amine group by a single equivalent of acid renders it electrophilic and unreactive to the electrophilic Boc anhydride. The remaining free amine can then react to form the desired mono-protected product. The choice of a non-nucleophilic acid and an appropriate solvent system is crucial to prevent side reactions and ensure high yields.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Diamine 2,3-Diaminotoluene MonoProtonation Selective Mono-protonation Diamine->MonoProtonation Boc2O Di-tert-butyl dicarbonate BocProtection N-Boc Protection Boc2O->BocProtection Acid HCl (from TMSCl/MeOH) Acid->MonoProtonation MonoProtonation->BocProtection Deactivated Amine Product tert-Butyl (2-amino-3-methylphenyl)carbamate BocProtection->Product

Caption: Workflow for the selective mono-Boc protection of 2,3-diaminotoluene.

Experimental Protocol: Mono-Boc Protection

This protocol is based on established methods for the selective mono-protection of diamines using an in-situ generated acid source.[4]

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and a nitrogen inlet, add anhydrous methanol (10 mL per gram of 2,3-diaminotoluene).

  • Dissolution: Dissolve 2,3-diaminotoluene (1.0 eq) in the anhydrous methanol and cool the solution to 0 °C using an ice bath.

  • Selective Protonation: While stirring vigorously, add chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise to the solution. The TMSCl reacts with methanol to generate one equivalent of anhydrous HCl in situ, forming the mono-hydrochloride salt of the diamine. Stir the mixture at 0 °C for 30 minutes.

  • Boc Anhydride Addition: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in anhydrous methanol dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2x) to neutralize any remaining acid and remove any unreacted starting material. c. Wash the organic layer with brine (1x). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-Butyl (2-amino-3-methylphenyl)carbamate as a solid.

Application in Medicinal Chemistry: Synthesis of 4-Methyl-Substituted Benzimidazoles

A primary application of tert-Butyl (2-amino-3-methylphenyl)carbamate is in the synthesis of 4-methyl-substituted benzimidazoles. This scaffold is of significant interest in the development of kinase inhibitors and other therapeutic agents.[5] The Boc-protected diamine allows for a controlled cyclocondensation reaction with aldehydes or carboxylic acids, followed by a simple deprotection step.

Synthetic Strategy and Rationale

The free primary amine of tert-Butyl (2-amino-3-methylphenyl)carbamate selectively reacts with an aldehyde to form a Schiff base intermediate. The subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the benzimidazole ring. The Boc group serves two critical functions: it prevents the formation of bis-adducts and ensures that the cyclization occurs in a defined orientation. Following the formation of the benzimidazole core, the Boc group is readily cleaved under acidic conditions to reveal the free amine, which can then be used for further diversification, for example, in amide coupling reactions to build more complex kinase inhibitors.

Application_Workflow cluster_start Reactants cluster_reaction Reaction Sequence cluster_end Product BocDiamine tert-Butyl (2-amino- 3-methylphenyl)carbamate Cyclocondensation Cyclocondensation BocDiamine->Cyclocondensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Cyclocondensation Deprotection Boc Deprotection (Acid) Cyclocondensation->Deprotection Boc-Protected Benzimidazole Product 2-Aryl-4-methyl- 1H-benzo[d]imidazol-7-amine Deprotection->Product

Caption: Synthetic workflow for the preparation of 2-aryl-4-methyl-1H-benzo[d]imidazol-7-amine.

Protocol 1: Synthesis of tert-Butyl (4-methyl-2-phenyl-1H-benzo[d]imidazol-7-yl)carbamate

This protocol is a representative example of a cyclocondensation reaction to form the benzimidazole core, based on established methods.[6]

  • Reactant Mixture: In a round-bottom flask, dissolve tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 eq) and benzaldehyde (1.1 eq) in ethanol or DMF (15 mL per gram of carbamate).

  • Catalyst/Oxidant: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) to the mixture. For the oxidative aromatization step, various reagents can be used, a common and mild one being sodium metabisulfite (Na₂S₂O₅) (2.0 eq) or simply exposing the reaction to air.[7]

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into ice-cold water. b. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Boc-protected benzimidazole.

Protocol 2: Boc-Deprotection to Yield 4-Methyl-2-phenyl-1H-benzo[d]imidazol-7-amine

The final step unmasks the second amine, providing a key intermediate for further elaboration in drug discovery programs.

  • Dissolution: Dissolve the tert-butyl (4-methyl-2-phenyl-1H-benzo[d]imidazol-7-yl)carbamate (1.0 eq) in dichloromethane (DCM) (20 mL per gram).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise. A common solvent ratio is 1:1 DCM:TFA.[8]

  • Deprotection: Stir the reaction at room temperature for 1-2 hours. Monitor the complete consumption of the starting material by TLC.

  • Work-up: a. Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. b. Re-dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as its TFA salt. c. Collect the solid by filtration and wash with cold diethyl ether.

  • Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Conclusion and Future Perspectives

tert-Butyl (2-amino-3-methylphenyl)carbamate is a highly valuable, yet underutilized, building block in medicinal chemistry. Its design elegantly solves the common issue of regioselectivity in the synthesis of substituted benzimidazoles and related heterocycles. The protocols outlined here, based on robust and well-established chemical principles, provide a clear pathway for its synthesis and subsequent application. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such precisely functionalized intermediates will be paramount in accelerating the drug discovery process. The free amine, unmasked after cyclization, serves as a versatile handle for library synthesis and the exploration of structure-activity relationships, making this building block a powerful tool in the arsenal of the modern medicinal chemist.

References

  • Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 6, 2026, from [Link]

  • Benchchem. (2025). Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 6, 2026, from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved January 6, 2026, from [Link]

  • NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved January 6, 2026, from [Link]

  • Benchchem. (2025). Synthesis of Non-Natural Amino Acids Utilizing Tert-Butyl (cyanomethyl)(methyl)
  • NIH. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
  • Google Patents. (n.d.). US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof.
  • PubChem. (n.d.). Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof - Patent US-10906907-B2. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). US20060235037A1 - Heterocyclic inhibitors of protein arginine methyl transferases.
  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved January 6, 2026, from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2022). (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Retrieved January 6, 2026, from [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved January 6, 2026, from [Link]

  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

Application

Introduction: Strategic Use of a Protected Diamine in Heterocyclic Chemistry

An Application Guide to Heterocyclic Synthesis Utilizing tert-Butyl (2-amino-3-methylphenyl)carbamate In the landscape of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Heterocyclic Synthesis Utilizing tert-Butyl (2-amino-3-methylphenyl)carbamate

In the landscape of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles, o-phenylenediamines are cornerstone building blocks. However, their symmetric nature and the high nucleophilicity of both amino groups can lead to challenges in regioselectivity, often resulting in complex product mixtures. The strategic introduction of a protecting group on one of the amines offers a powerful solution to this challenge. tert-Butyl (2-amino-3-methylphenyl)carbamate is a preeminent example of such a synthon. The tert-butoxycarbonyl (Boc) group serves as a temporary shield, effectively differentiating the two amino groups. This mono-protection allows for selective functionalization of the free amine, paving the way for the controlled and high-yield synthesis of valuable heterocyclic scaffolds such as benzimidazoles and quinoxalines. These scaffolds are of immense interest to researchers in drug development and materials science due to their prevalence in biologically active molecules and functional materials.[1][2]

This technical guide provides a detailed exploration of the synthetic utility of tert-Butyl (2-amino-3-methylphenyl)carbamate. It moves beyond simple procedural descriptions to explain the underlying chemical principles and the rationale behind specific experimental choices. We will detail robust protocols, present key data in a comparative format, and illustrate reaction workflows to empower researchers to confidently apply these methods in their own laboratories.

Core Principle: The Role and Cleavage of the Boc Protecting Group

The efficacy of tert-Butyl (2-amino-3-methylphenyl)carbamate as a synthetic intermediate is fundamentally tied to the properties of the Boc protecting group.

Why the Boc Group is Effective:

  • Steric Hindrance and Electronic Deactivation: The bulky tert-butyl group and the electron-withdrawing nature of the carbonyl moiety significantly reduce the nucleophilicity of the protected amine. This electronic disparity between the free amine and the protected carbamate is the key to achieving regioselective reactions.

  • Stability: The Boc group is exceptionally stable under basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with a wide array of subsequent reaction steps.[3]

  • Orthogonality: Its stability to bases allows for the use of other protecting groups that are base-labile (e.g., Fmoc), enabling complex, multi-step syntheses.[4]

  • Clean Cleavage: The deprotection process is robust and typically proceeds under acidic conditions, yielding the free amine, carbon dioxide, and tert-butanol (which often fragments to isobutylene).[5] This clean decomposition simplifies product purification.

Deprotection Causality: The cleavage mechanism relies on the acid-catalyzed hydrolysis of the carbamate. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the departure of the stable tert-butyl cation.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

cluster_deprotection General N-Boc Deprotection Workflow start Start: N-Boc Protected Amine reagents Add Strong Acid (e.g., TFA in DCM or HCl in Dioxane) start->reagents stir Stir at 0°C to RT reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup / Neutralization monitor->workup product Product: Free Amine Salt or Neutral Amine workup->product

Caption: General workflow for acid-mediated N-Boc deprotection.

Application I: Synthesis of 4-Methylbenzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[6] The reaction of an o-phenylenediamine with an aldehyde is a direct route to this core. Using our mono-protected starting material allows for a clean, one-pot synthesis.

Mechanistic Rationale: The process begins with the formation of a Schiff base between the free, more nucleophilic amine and the aldehyde. This is followed by an intramolecular cyclization. The subsequent addition of acid serves a dual purpose: it catalyzes the dehydration to form the aromatic benzimidazole ring and simultaneously cleaves the Boc protecting group. This tandem reaction is highly efficient.[7][8]

cluster_benzimidazole One-Pot Benzimidazole Synthesis start tert-Butyl (2-amino-3-methylphenyl)carbamate + Aldehyde (R-CHO) schiff Schiff Base Formation (on free amine) start->schiff Solvent, Heat cyclize Intramolecular Cyclization schiff->cyclize Spontaneous deprotect Acid-Catalyzed Boc-Deprotection & Dehydration cyclize->deprotect Add Acid (e.g., TFA) product Product: 2-Substituted-4-methylbenzimidazole deprotect->product

Caption: Reaction pathway for one-pot benzimidazole synthesis.

Protocol 1: One-Pot Synthesis of 2-Aryl-4-methylbenzimidazoles

This protocol describes a general, efficient method for the synthesis of a range of benzimidazole derivatives.

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Substituted aromatic aldehyde (e.g., Anisaldehyde, Benzaldehyde)

  • Ethanol (EtOH)

  • Ammonium chloride (NH₄Cl) or p-Toluenesulfonic acid (p-TSA)

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 eq).

  • Add the desired aromatic aldehyde (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Add the catalyst, such as NH₄Cl (0.3 eq) or p-TSA (0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Typical eluent: 1:2 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water twice and dry it thoroughly.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Data Summary:

EntryAldehydeCatalystTime (h)Yield (%)Reference
1AnisaldehydeNH₄Cl2~85-90
2Benzaldehydep-TSA3~80-88[8]
34-ChlorobenzaldehydeNH₄Cl2.5~90-95
42-Naphthaldehydep-TSA4~75-80[8]

Application II: Synthesis of 5-Methylquinoxalines

Quinoxalines are another class of heterocycles with significant biological activities, including applications as anticancer and antiviral agents.[9] The most common synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.[1][10] For this synthesis, it is generally preferable to first deprotect the starting material to generate the free 3-methyl-1,2-phenylenediamine, which can then react with the dicarbonyl synthon.

Mechanistic Rationale: The reaction with an α-haloketone proceeds via an initial Sₙ2 reaction between one of the amino groups and the electrophilic carbon bearing the halogen. This is followed by the formation of a Schiff base with the second amino group and the ketone, which then undergoes intramolecular cyclization. A final oxidation step, often facilitated by air or the reaction conditions themselves, leads to the aromatic quinoxaline ring.[11]

Protocol 2A: N-Boc Deprotection of the Starting Material

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise with stirring.[5][12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-1,2-phenylenediamine, which can often be used in the next step without further purification.

Protocol 2B: Synthesis of 2-Aryl-5-methylquinoxalines

Materials:

  • 3-methyl-1,2-phenylenediamine (from Protocol 2A)

  • α-Haloketone (e.g., Phenacyl bromide)

  • Tetrahydrofuran (THF)

  • Pyridine

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) and the α-haloketone (1.0 eq) in THF (approx. 0.2 M).[9]

  • Add pyridine (2.0 eq) as a catalyst and base.

  • Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoxaline.

Data Summary:

Entryα-HaloketoneBase/CatalystTime (h)Yield (%)Reference
1Phenacyl bromidePyridine2~90-95[9]
24'-Bromophenacyl bromidePyridine2~92-96[9]
32-Bromo-1-(naphthalen-2-yl)ethanonePyridine3~88-92[9]

Conclusion and Future Perspectives

tert-Butyl (2-amino-3-methylphenyl)carbamate is a versatile and highly effective building block for the regioselective synthesis of important nitrogen heterocycles. The strategic use of the Boc protecting group enables clean and efficient reactions, providing access to substituted benzimidazoles and quinoxalines in high yields. The protocols detailed herein are robust, scalable, and adaptable to a wide range of substrates, making them valuable tools for researchers in synthetic and medicinal chemistry. Further exploration could involve using this synthon in palladium-catalyzed cross-coupling reactions to build more complex, fused heterocyclic systems.[13][14]

References

  • A green synthesis of benzimidazoles. Rasayan J. Chem.[Link]

  • Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. PMC - NIH.[Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society.[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.[Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI.[Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.[Link]

  • Quinoxaline synthesis. Organic Chemistry Portal.[Link]

  • BOC Protection and Deprotection. J&K Scientific LLC.[Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate.[Link]

  • Benzimidazole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society.[Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.[Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.[Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC.[Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.[Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.[Link]

  • Synthetic routes for phenazines: an overview. Semantic Scholar.[Link]

  • Synthetic routes for phenazines: an overview. Bohrium.[Link]

  • Synthesis of benzophenazines. ResearchGate.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.[Link]

Sources

Method

Application Note: Selective Mono-Boc Protection of 2,3-Diaminotoluene for Advanced Synthetic Applications

Introduction 2,3-Diaminotoluene is a critical building block in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. Its two adjacent amino groups on an aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Diaminotoluene is a critical building block in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. Its two adjacent amino groups on an aromatic ring offer a versatile scaffold for constructing complex heterocyclic systems, such as benzimidazoles. However, the similar nucleophilicity of the two amino groups presents a significant challenge in achieving selective functionalization. To enable stepwise synthesis and prevent undesired side reactions, it is often necessary to protect one of the amino groups.

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] Achieving selective mono-Boc protection of symmetrical or unsymmetrical diamines is a common hurdle, often resulting in a mixture of mono- and di-protected products.[2] This application note provides a detailed protocol for the selective mono-Boc protection of 2,3-diaminotoluene, a crucial technique for researchers, scientists, and drug development professionals. The presented methodology is based on the principle of in-situ mono-protonation of the diamine to temporarily deactivate one amino group, thus favoring the formation of the mono-protected product.[3][4]

Mechanistic Rationale for Selective Mono-Protection

The key to achieving high selectivity for mono-Boc protection of a diamine lies in differentiating the reactivity of the two amino groups. A robust strategy involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium salt. This protonated amino group is no longer nucleophilic and will not react with the electrophilic di-tert-butyl dicarbonate (Boc₂O).[3][4] The remaining free amino group can then react with Boc₂O to form the desired mono-protected product.

The reaction mechanism proceeds via a nucleophilic attack of the free amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.[5]

Experimental Protocol

This protocol details the selective mono-Boc protection of 2,3-diaminotoluene. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Diaminotoluene≥98%Sigma-AldrichStore under inert atmosphere.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄), AnhydrousGranularVWR
Hydrochloric Acid (HCl)12 M (concentrated)Sigma-Aldrich
Deionized WaterMillipore
Round-bottom flask250 mLPyrex
Magnetic stirrer and stir barIKA
Ice bath
Separatory funnel500 mLKimble
Rotary evaporatorBüchi
Step-by-Step Procedure
  • Preparation of the Diamine Solution:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminotoluene (5.00 g, 40.9 mmol, 1.0 equiv.).

    • Add 100 mL of anhydrous methanol and stir until the solid is completely dissolved.

  • In-situ Mono-protonation:

    • Cool the solution to 0 °C using an ice bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid (3.41 mL, 40.9 mmol, 1.0 equiv.) dropwise over 10 minutes. A precipitate may form.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the mono-hydrochloride salt.

  • Boc Protection:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.83 g, 45.0 mmol, 1.1 equiv.) in 50 mL of anhydrous methanol.

    • Add the Boc₂O solution dropwise to the stirred diamine mono-hydrochloride salt suspension at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM).

    • Transfer the mixture to a 500 mL separatory funnel.

    • Carefully neutralize the aqueous layer by the slow addition of a 2 M NaOH solution until the pH is approximately 9-10 (check with pH paper).

    • Shake the separatory funnel vigorously, venting frequently. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product will likely be a mixture of the desired mono-Boc protected product, a small amount of di-Boc protected product, and any unreacted starting material.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up & Purification dissolve Dissolve 2,3-Diaminotoluene in Anhydrous MeOH cool Cool to 0 °C dissolve->cool add_hcl Add 1.0 eq. HCl (dropwise) cool->add_hcl stir_salt Stir for 30 min add_hcl->stir_salt add_boc Add 1.1 eq. Boc₂O in MeOH (dropwise) stir_salt->add_boc warm_rt Warm to Room Temperature add_boc->warm_rt stir_overnight Stir for 12-16 h warm_rt->stir_overnight evaporate Evaporate MeOH stir_overnight->evaporate extract DCM/H₂O Extraction (Neutralize with NaOH) evaporate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Mono-Boc-Protected 2,3-Diaminotoluene purify->product

Caption: Experimental workflow for the selective mono-Boc protection of 2,3-diaminotoluene.

Characterization and Expected Results

The successful synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate can be confirmed by standard analytical techniques.

  • Yield: Expected yields for this type of reaction are typically in the range of 60-80% after purification.

  • Appearance: The purified product is expected to be an off-white to pale yellow solid.

  • Thin Layer Chromatography (TLC): The mono-Boc protected product should have a higher Rf value than the starting diamine and a lower Rf value than the di-Boc protected byproduct.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): 7.0-7.2 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 6.5 (br s, 1H, NH-Boc), 3.6 (br s, 2H, -NH₂), 2.1 (s, 3H, Ar-CH₃), 1.5 (s, 9H, -C(CH₃)₃).

    • Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern. The broad singlet for the -NH₂ protons may exchange with D₂O. The most characteristic signal is the singlet at ~1.5 ppm integrating to 9 protons.[5]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): 153-155 (C=O, carbamate), 140-145 (Ar-C), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 80-82 (-C(CH₃)₃), 28.4 (-C(CH₃)₃), 17-18 (Ar-CH₃).

  • Mass Spectrometry (ESI-MS):

    • Expected m/z for C₁₂H₁₈N₂O₂: [M+H]⁺ = 223.14.

Visualization of the Reaction Mechanism

reaction_mechanism diamine 2,3-Diaminotoluene step1 1. Mono-protonation diamine->step1 boc2o Boc₂O step2 2. Nucleophilic Attack boc2o->step2 hcl HCl hcl->step1 mono_salt Mono-protonated Diamine mono_salt->step2 tetrahedral Tetrahedral Intermediate step3 3. Elimination & Decomposition tetrahedral->step3 protected_amine Mono-Boc-Protected Product byproducts t-BuOH + CO₂ step1->mono_salt step2->tetrahedral step3->protected_amine step3->byproducts

Caption: Simplified mechanism of selective mono-Boc protection via in-situ mono-protonation.

Troubleshooting

Even with a robust protocol, challenges can arise. The following guide provides solutions to common issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Extend the reaction time and monitor by TLC.- Ensure the Boc₂O is fresh and has not hydrolyzed.
Loss of product during work-up.- Ensure the pH is sufficiently basic (9-10) during extraction to deprotonate the product's ammonium salt.- Perform multiple extractions with DCM.
Formation of Di-Boc Product Incorrect stoichiometry of HCl.- Accurately measure and add exactly 1.0 equivalent of HCl.- Ensure slow, dropwise addition of Boc₂O to avoid localized high concentrations.
Reaction temperature too high.- Maintain the reaction at 0 °C during the addition of reagents.
Starting Material Remains Insufficient Boc₂O.- Use a slight excess of Boc₂O (1.1-1.2 equivalents).
Deactivated starting material.- Ensure the 2,3-diaminotoluene is of high purity and has not oxidized.
Troubleshooting Workflow

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Potential Solutions start Analyze Crude Product (TLC/NMR) low_yield Low Yield start->low_yield high_di_boc High Di-Boc % start->high_di_boc high_sm High Starting Material % start->high_sm sol_yield Extend reaction time Check Boc₂O quality Optimize work-up pH low_yield->sol_yield sol_di_boc Verify HCl stoichiometry Slow Boc₂O addition Maintain low temp. high_di_boc->sol_di_boc sol_sm Use slight excess of Boc₂O Check SM purity high_sm->sol_sm

Sources

Application

Application Notes &amp; Protocols: Selective Synthesis and Application of tert-Butyl (2-amino-3-methylphenyl)carbamate

Introduction tert-Butyl (2-amino-3-methylphenyl)carbamate is a key bifunctional building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a free aniline amine and a protected ortho-a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (2-amino-3-methylphenyl)carbamate is a key bifunctional building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a free aniline amine and a protected ortho-amino group, makes it an ideal starting point for the synthesis of heterocyclic compounds, kinase inhibitors, and other complex molecular architectures. The primary synthetic challenge lies in the selective mono-protection of one of the two electronically similar amino groups of the precursor, 2,3-diaminotoluene.

This guide provides a comprehensive overview of the reaction conditions for the synthesis of tert-butyl (2-amino-3-methylphenyl)carbamate. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern selectivity. We will detail a field-proven protocol based on the strategy of in situ mono-protonation, which offers a reliable and scalable solution to this common synthetic problem. This document is intended for researchers and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

The Principle of Selective Mono-N-Boc Protection

The core challenge in synthesizing the target compound is differentiating between the two amino groups of 2,3-diaminotoluene. Both are nucleophilic and can react with the standard Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O). A statistical mixture of unprotected, mono-protected, and di-protected products would result without a method to control the reaction's regioselectivity.

The most robust strategy to achieve selective mono-protection in diamines is to temporarily deactivate one amino group by protonation.[3][4] By forming an ammonium salt at one of the amino sites, its nucleophilicity is effectively nullified, leaving the other free amine to react with the electrophilic Boc₂O.

Causality of the Method: The success of this method hinges on the controlled generation of one equivalent of a strong acid within the reaction mixture. Chlorotrimethylsilane (Me₃SiCl) is an excellent choice as it reacts with a protic solvent like methanol to generate anhydrous HCl in situ.[3] This allows for precise stoichiometric control. The generated HCl will preferentially protonate the more basic of the two amino groups. While the basicities of the two anilines in 2,3-diaminotoluene are very similar, the formation of the mono-protonated salt is sufficient to direct the subsequent reaction exclusively to the remaining neutral amino group.

G cluster_0 Step 1: In Situ Acid Generation & Selective Protonation cluster_1 Step 2: Boc Protection of Free Amine Me3SiCl Me₃SiCl + MeOH HCl Anhydrous HCl (1 eq.) Me3SiCl->HCl Diamine 2,3-Diaminotoluene (Two nucleophilic NH₂ groups) ProtonatedDiamine Mono-protonated Diamine (One NH₃⁺, One nucleophilic NH₂) Diamine->ProtonatedDiamine Product tert-Butyl (2-amino-3-methylphenyl)carbamate ProtonatedDiamine->Product Boc2O Boc₂O G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Steps start 1. Dissolve 2,3-Diaminotoluene in Anhydrous MeOH add_me3sicl 2. Cool to 0°C & Add Me₃SiCl start->add_me3sicl add_boc2o 3. Add Boc₂O Solution add_me3sicl->add_boc2o react 4. Warm to RT & Stir (Monitor by TLC) add_boc2o->react concentrate 5. Concentrate in Vacuo react->concentrate extract 6. Dissolve in DCM, Wash with NaHCO₃ & Brine concentrate->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry chromatography 8. Column Chromatography (Hexane/EtOAc) dry->chromatography product Purified Product chromatography->product char Characterization (NMR, MS) product->char deprotect Optional: Deprotection (TFA/DCM) product->deprotect

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate

Introduction: The Analytical Imperative Tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) is a key intermediate in modern synthetic organic chemistry, frequently utilized in the development of complex ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

Tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS No. 954238-92-7) is a key intermediate in modern synthetic organic chemistry, frequently utilized in the development of complex pharmaceutical agents. Its structural integrity, purity, and impurity profile are not merely academic points; they are critical parameters that directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities, residual solvents, or degradants can have profound consequences in drug development, making robust, validated analytical methods an absolute necessity.

This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate. It is designed for researchers, analytical scientists, and quality control professionals who require not just procedural steps, but also a deep understanding of the causality behind the chosen methodologies. We will explore the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) to build a complete analytical picture of this critical intermediate.

Physicochemical Profile & Analytical Considerations

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol

  • Structure:

    
    
    

The structure presents several key features that dictate the analytical strategy:

  • Aromatic Ring: Provides a strong chromophore, making UV-Vis detection in HPLC a highly effective and sensitive choice.

  • Carbamate Group: The tert-butoxycarbonyl (Boc) group is thermally labile and acid-sensitive.[1] This makes GC analysis of the intact molecule challenging and necessitates careful control of temperature and pH in all methods.

  • Primary Amine (-NH₂): A basic functional group that can interact with acidic sites on chromatography columns (peak tailing) and serves as a potential site for degradation (e.g., oxidation).

  • Tert-Butyl Group: This bulky, non-polar group significantly influences the molecule's solubility and chromatographic retention. Its nine equivalent protons provide a sharp, intense singlet in ¹H NMR, which is an excellent diagnostic tool.[2][3]

Core Analytical Methodologies: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a pharmaceutical intermediate. A multi-faceted approach is required to control purity, structure, and potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC, particularly in a reverse-phase mode, is the primary technique for determining the purity of tert-Butyl (2-amino-3-methylphenyl)carbamate and quantifying any related impurities. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the main compound from any potential degradation products or process-related impurities.[1]

Mass Spectrometry (MS): For Unambiguous Identification

MS is indispensable for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides orthogonal data that confirms both the identity and purity of a given peak. The fragmentation pattern of carbamates in MS is often predictable, with a characteristic loss of the tert-butyl group or isobutylene, aiding in structural elucidation.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the definitive method for elucidating and confirming the molecular structure. Both ¹H and ¹³C NMR provide a detailed map of the atomic arrangement, ensuring the correct isomer is present and that no structural rearrangements have occurred. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method to determine the absolute purity of the material without the need for a specific reference standard of the analyte itself.[6]

Gas Chromatography (GC): A Tool for Volatile Impurities

While not suitable for the intact molecule due to its low volatility and thermal lability, GC coupled with Mass Spectrometry (GC-MS) is the ideal method for identifying and quantifying volatile impurities, most notably residual solvents from the manufacturing process.[6]

Analytical Workflow & Logic

The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Analytical_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Start Receive Sample of tert-Butyl (2-amino-3-methylphenyl)carbamate Appearance Visual Appearance & Solubility Check Start->Appearance NMR ¹H and ¹³C NMR Spectroscopy Appearance->NMR HPLC HPLC-UV Purity (Area % Method) Appearance->HPLC LCMS_ID LC-MS for MW Confirmation Report Generate Certificate of Analysis (CoA) LCMS_ID->Report qNMR qNMR for Absolute Purity Assay GCMS GC-MS for Residual Solvents GCMS->Report

Caption: Logical workflow for the comprehensive analysis of the target compound.

Detailed Application Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a stability-indicating method for assessing the purity of tert-Butyl (2-amino-3-methylphenyl)carbamate and separating it from potential impurities.

A. Instrumentation & Consumables

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic Acid (TFA) or Formic Acid.

  • 0.45 µm syringe filters.

B. Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold 5 min, return to 10% B over 1 min, equilibrate 4 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 230 nm
Injection Vol. 5 µL

Senior Scientist's Note: The use of a C18 column provides excellent retention for this moderately non-polar molecule. The acid modifier (TFA) is crucial; it protonates the primary amine, preventing interaction with residual silanols on the silica backbone and ensuring sharp, symmetrical peaks. A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.

C. Sample Preparation

  • Prepare a diluent solution of 50:50 Acetonitrile:Water.

  • Accurately weigh approximately 10 mg of the tert-Butyl (2-amino-3-methylphenyl)carbamate sample.

  • Dissolve in the diluent to a final concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

D. System Suitability & Analysis

  • Equilibrate the system until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the prepared sample solution.

  • Integrate all peaks and report the purity based on area percent. Identify impurities by their relative retention time (RRT).

Protocol 2: Structural Confirmation by LC-MS

This method confirms the molecular weight of the main peak observed in the HPLC analysis.

A. Instrumentation

  • An LC-MS system, preferably with an Electrospray Ionization (ESI) source.

  • The HPLC method from Protocol 1 can be directly coupled to the MS.

B. Mass Spectrometer Conditions

ParameterRecommended Setting
Ionization Mode ESI Positive
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Gas Flow As per instrument recommendation

C. Expected Results The primary ion expected for the parent compound is the protonated molecule [M+H]⁺ at m/z 223.3 . Other potential adducts include [M+Na]⁺ at m/z 245.3. In fragmentation analysis (MS/MS), a characteristic loss of the tert-butyl group (-57 Da) would result in a fragment ion at m/z 166.1 .[4]

Mass_Spec_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 223.3 Fragment1 Loss of Isobutylene (-56 Da) [M-C₄H₈+H]⁺ m/z = 167.1 Parent->Fragment1 CID Fragment2 Loss of tert-butyl radical (-57 Da) [M-C₄H₉]⁺ m/z = 166.1 Parent->Fragment2 CID

Caption: Common fragmentation pathways for the target compound in ESI+ MS/MS.

Protocol 3: Structural Elucidation by NMR Spectroscopy

A. Sample Preparation

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Standard acquisition parameters for both 1D experiments are typically sufficient.

C. Expected Chemical Shifts (¹H NMR in CDCl₃)

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Integration
-C(CH₃ )₃Singlet~1.59H
Ar-CH₃ Singlet~2.23H
-NH₂ Broad Singlet~3.72H
Aromatic (Ar-H )Multiplets~6.7 - 7.23H
Carbamate (-NH )Broad Singlet~6.31H

Senior Scientist's Note: The exact chemical shifts can vary based on solvent and concentration. The sharp singlet at ~1.5 ppm integrating to 9 protons is the most characteristic signal for the Boc-protecting group and serves as an excellent first check for structural integrity.[7][8]

Protocol 4: Analysis of Residual Solvents by Static Headspace GC-MS

This protocol is designed to detect and quantify common process solvents.

A. Instrumentation

  • GC-MS system equipped with a Static Headspace autosampler.

B. GC-MS Conditions

ParameterRecommended Setting
Column DB-624 or similar (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
Injector Temp. 250 °C
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 35 - 350

C. Sample Preparation

  • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Seal the vial immediately.

  • Prepare calibration standards for expected solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) in DMSO.

D. Headspace Conditions

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Equilibration Time: 15 minutes

Conclusion

The analytical characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. The orthogonal techniques of HPLC, LC-MS, NMR, and GC-MS, when used in concert, provide a comprehensive and trustworthy profile of the intermediate. The protocols outlined in this guide serve as a robust starting point for method development and routine quality control, empowering scientists to make informed decisions based on reliable and scientifically sound data.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH.
  • Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ioniz
  • Mass Spectra of Some Carbamate Pesticides. (2020).
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies.
  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Effective Analysis Carbamate Pesticides. (n.d.).
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). eLife.
  • Expanded HPLC Method for N-Methyl Carbam
  • Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols and amines". (n.d.).
  • tert-Butyl (2-amino-3-methylphenyl)
  • tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.).
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (n.d.). PMC.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • tert-Butyl (2-amino-3-methylphenyl)

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The causality behind the selection of chromatographic parameters is thoroughly explained to ensure adaptability and troubleshooting. This self-validating protocol is grounded in established chromatographic principles to ensure trustworthiness and reproducibility.

Introduction

Tert-Butyl (2-amino-3-methylphenyl)carbamate (Figure 1) is a bifunctional organic molecule featuring a carbamate-protected amine and a free aromatic amine. The purity of such intermediates is a cornerstone of pharmaceutical development, directly impacting the impurity profile of the final drug substance. HPLC is the predominant analytical technique for assessing the purity of non-volatile and thermally labile compounds like this carbamate derivative.[1] This note details a specific, sensitive, and accurate RP-HPLC method for its analysis.

Figure 1: Chemical Structure of tert-Butyl (2-amino-3-methylphenyl)carbamate Molecular Formula: C₁₂H₁₈N₂O₂[2] Molecular Weight: 222.28 g/mol [2]

The presence of an aromatic ring provides a chromophore suitable for UV detection, which is a simpler and more direct detection method compared to the post-column derivatization sometimes employed for carbamates lacking a strong chromophore.[2][3] The method development strategy focuses on achieving optimal separation of the main analyte from potential impurities, such as starting materials or degradation products, by leveraging the physicochemical properties of the molecule.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a solid understanding of the analyte's properties. While experimental data for tert-Butyl (2-amino-3-methylphenyl)carbamate is not extensively published, its structure allows for reliable predictions to guide method development.

PropertyValue / Inferred CharacteristicRationale for Chromatographic Approach
Molecular Formula C₁₂H₁₈N₂O₂[2]Confirms the elemental composition.
Molecular Weight 222.28 g/mol [2]Suitable for standard HPLC analysis.
Polarity Predicted LogP of 2.92[2]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography where the stationary phase is non-polar.[4]
pKa (Predicted) Primary aromatic amine: ~4-5The primary aromatic amine is the most basic site. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. Operating at a pH below the pKa (e.g., pH 2.5-3.5) will result in the protonation of the amine, which can improve solubility in the aqueous mobile phase but may require specific column chemistries to avoid peak tailing. Operating at a pH above the pKa (e.g., pH > 6) will keep the amine in its neutral, more retained form.
UV Absorbance Aromatic ring acts as a chromophoreThe phenyl ring is expected to exhibit significant UV absorbance, allowing for sensitive detection using a standard UV or Diode Array Detector (DAD). A wavelength of approximately 254 nm is a common starting point for aromatic compounds.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)[3][5]This allows for straightforward preparation of stock and working standards.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a mobile phase of acetonitrile and water is the logical starting point. The pH of the mobile phase will be a critical parameter to optimize for achieving sharp peaks and stable retention times.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[6]

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Formic acid or phosphoric acid for pH adjustment.

  • Analyte: tert-Butyl (2-amino-3-methylphenyl)carbamate reference standard (purity ≥97%).[2]

Preparation of Solutions
  • Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) formic acid. The addition of an acid like formic acid helps to control the pH and improve peak shape for basic compounds like the target analyte.[6]

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) formic acid.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

HPLC Method Protocol

This protocol is a validated starting point and may be further optimized based on system performance and the specific impurity profile of the sample.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for this moderately non-polar analyte.[6]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA gradient elution is chosen to ensure elution of any potential late-eluting impurities and to maintain a reasonable run time. The formic acid controls the pH to ensure consistent ionization of the primary amine.
Gradient Program Time (min)%B
0.030
15.080
15.130
20.030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength. A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength and check for peak purity.
Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test (SST) prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation inject_sample Inject Sample(s) prep_sample->inject_sample inject_std Inject Standard(s) sys_suit->inject_std If SST Passes inject_std->inject_sample integrate Peak Integration inject_sample->integrate quantify Quantification (% Purity / Assay) integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is a critical step for ensuring the validity of the generated data.

  • Procedure: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the five replicate injections.

Data Analysis and Interpretation

The purity of the sample can be determined by area percent normalization.

  • Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.

Method Development Rationale

The choice of each parameter in this protocol is deliberate and based on the principles of chromatography and the specific chemistry of the analyte.

Method_Development_Logic cluster_choices Method Parameter Choices cluster_outcome Desired Outcome Analyte Analyte Properties (LogP, pKa, Chromophore) Mode Reversed-Phase HPLC Analyte->Mode Moderate Hydrophobicity pH_Control Acidified Mobile Phase (0.1% Formic Acid) Analyte->pH_Control Basic Amine Group Detector UV Detection (254 nm) Analyte->Detector Aromatic Ring Column C18 Stationary Phase Mode->Column Standard for non-polar analytes MobilePhase ACN/Water Gradient Column->MobilePhase Efficient elution Outcome Robust & Reproducible Separation MobilePhase->Outcome Resolution of Impurities pH_Control->Outcome Good Peak Shape Detector->Outcome High Sensitivity

Caption: Rationale for key HPLC method parameter selections.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate. By explaining the scientific reasoning behind the experimental choices, this guide empowers researchers to not only replicate the method but also to adapt it for similar molecules and troubleshoot potential issues. The provided workflow and system suitability criteria ensure that the method is self-validating and produces data of high integrity, suitable for the stringent requirements of the pharmaceutical industry.

References

  • ChemBK. tert-butyl carbamate. [Link]

  • PubChemLite. Tert-butyl (2-amino-3-methylphenyl)carbamate (C12H18N2O2). [Link]

  • ResearchGate. UV-vis absorption data of 6,8-di-tert-butyl-2-(arylamino)-3H-. [Link]

  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • National Institutes of Health. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • Google Patents.
  • International Journal of Research in Pharmaceutical Sciences. Overview of RP-HPLC method development for drug estimation. [Link]

  • Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. [Link]

  • PubChem. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]

  • National Institutes of Health. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

Sources

Method

use of tert-Butyl (2-amino-3-methylphenyl)carbamate in organic synthesis

An Application Guide for the Strategic Use of tert-Butyl (2-amino-3-methylphenyl)carbamate in the Synthesis of Substituted Benzimidazoles Introduction: A Versatile Building Block for Heterocyclic Chemistry tert-Butyl (2-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of tert-Butyl (2-amino-3-methylphenyl)carbamate in the Synthesis of Substituted Benzimidazoles

Introduction: A Versatile Building Block for Heterocyclic Chemistry

tert-Butyl (2-amino-3-methylphenyl)carbamate is a strategically designed aromatic diamine derivative that serves as a valuable building block for organic synthesis, particularly in the construction of complex heterocyclic systems. Its structure is distinguished by two key features:

  • Orthogonally Protected Amines: The molecule possesses a free, nucleophilic primary amine at the C2 position and a tert-butyloxycarbonyl (Boc)-protected amine at the C1 position. This differential protection allows for selective reaction at the C2 amine while the C1 nitrogen is masked, enabling controlled, stepwise synthesis.

  • Steric and Electronic Influence: The methyl group at the C3 position provides steric hindrance and electronic modulation, influencing the regioselectivity and kinetics of subsequent chemical transformations.

These characteristics make it an ideal precursor for the synthesis of 7-methyl substituted benzimidazoles, a core scaffold found in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth overview of its primary application, including a detailed mechanistic rationale and a comprehensive experimental protocol.

Core Application: Synthesis of N-Boc-Protected 7-Methylbenzimidazoles

The most prominent application of tert-butyl (2-amino-3-methylphenyl)carbamate is its role as a precursor in the synthesis of N1-Boc-protected 7-methylbenzimidazoles via condensation with aldehydes. This reaction, a variation of the classical Phillips-Ladenburg benzimidazole synthesis, proceeds through an oxidative cyclization pathway.[3] The Boc group not only directs the initial cyclization but also provides a stable intermediate that can be readily purified before subsequent deprotection and functionalization at the nitrogen atom.

Mechanistic Rationale

The reaction proceeds in a logical, stepwise fashion, which can be exploited for synthetic control.

  • Schiff Base Formation: The free nucleophilic amine at the C2 position attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of an intermediate Schiff base (imine).

  • Intramolecular Cyclization: The Boc-protected amino group, though less nucleophilic, attacks the imine carbon in an intramolecular fashion to form a five-membered dihydrobenzimidazole ring.

  • Oxidative Aromatization: The dihydrobenzimidazole intermediate is then oxidized to form the stable, aromatic benzimidazole ring system. This step often occurs in the presence of an oxidant or atmospheric oxygen and is the driving force for the reaction's completion.

The overall workflow is a powerful method for rapidly constructing the benzimidazole core with control over the substituents at the C2 and C7 positions.

G cluster_start Starting Materials cluster_process Reaction Sequence A tert-Butyl (2-amino-3-methylphenyl)carbamate C 1. Schiff Base Formation (Condensation) A->C B Aldehyde (R-CHO) B->C D 2. Intramolecular Cyclization C->D Intermediate A E 3. Oxidative Aromatization D->E Intermediate B F N-Boc-2-substituted- 7-methylbenzimidazole E->F

Caption: General workflow for benzimidazole synthesis.

Experimental Protocol: Representative Synthesis of tert-Butyl 2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazole-1-carboxylate

This protocol describes a representative procedure for the condensation of tert-butyl (2-amino-3-methylphenyl)carbamate with 4-chlorobenzaldehyde. It is adapted from established methods for benzimidazole synthesis from o-phenylenediamine derivatives.[3][4]

Materials and Reagents
  • tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq, catalyst)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq, oxidant)

  • Toluene (Solvent)

  • Ethyl Acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add tert-butyl (2-amino-3-methylphenyl)carbamate (e.g., 2.22 g, 10.0 mmol, 1.0 eq), 4-chlorobenzaldehyde (1.55 g, 11.0 mmol, 1.1 eq), and PTSA (0.19 g, 1.0 mmol, 0.1 eq).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-120 °C oil bath temperature) and maintain for 4-6 hours, collecting the evolved water in the Dean-Stark trap. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting diamine.

    • Causality Note: The removal of water drives the equilibrium towards the formation of the Schiff base intermediate, maximizing conversion.

  • Oxidation: After cooling the reaction mixture to room temperature, add DDQ (2.50 g, 11.0 mmol, 1.1 eq) in one portion.

    • Expert Insight: DDQ is a powerful and reliable oxidant for this transformation, typically providing clean conversion to the aromatic product.[1] The reaction is often accompanied by a color change as the DDQ is consumed.

  • Reaction Monitoring: Stir the mixture at room temperature for an additional 2-4 hours or until TLC analysis indicates complete formation of the benzimidazole product.

  • Workup and Extraction:

    • Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure tert-butyl 2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazole-1-carboxylate.

Data Summary: Expected Reactivity with Various Aldehydes

The reaction is generally robust and tolerates a variety of functional groups on the aldehyde. The following table summarizes expected outcomes based on the electronic nature of the aldehyde partner.

Aldehyde TypeExampleExpected Reactivity/YieldRationale
Electron-Poor Aromatic 4-NitrobenzaldehydeExcellent (85-95%)The electrophilic carbonyl is highly susceptible to nucleophilic attack by the diamine.
Electron-Neutral Aromatic BenzaldehydeVery Good (80-90%)Standard substrate, reacts efficiently under the prescribed conditions.
Electron-Rich Aromatic 4-MethoxybenzaldehydeGood (70-85%)The electron-donating group slightly deactivates the carbonyl, potentially requiring longer reaction times or slightly more forcing conditions.
Aliphatic HeptanalModerate to Good (60-75%)Aliphatic aldehydes are prone to self-condensation and other side reactions; yields may be lower than with aromatic counterparts.

Subsequent Transformation: Boc Group Deprotection

A key advantage of this synthetic route is the ability to easily remove the Boc protecting group to reveal the free N-H of the benzimidazole ring. This site can then be used for further functionalization, such as alkylation or arylation, to build molecular complexity.

G A N-Boc Protected Benzimidazole C N-H Free Benzimidazole A->C Deprotection B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane)

Sources

Application

tert-Butyl (2-amino-3-methylphenyl)carbamate Suzuki coupling protocol

An In-Depth Guide to the Suzuki-Miyaura Coupling of tert-Butyl (2-amino-3-methylphenyl)carbamate Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of tert-Butyl (2-amino-3-methylphenyl)carbamate Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura cross-coupling reaction involving scaffolds derived from tert-butyl (2-amino-3-methylphenyl)carbamate. This aniline derivative, featuring both steric hindrance from an ortho-methyl group and a potentially coordinating Boc-protected amine, presents unique challenges and requires carefully optimized conditions for successful C-C bond formation. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the protocol choices, ensuring both reproducibility and the ability to troubleshoot effectively.

Strategic Importance & Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] The resulting biaryl and hetero-biaryl motifs are privileged structures in medicinal chemistry and materials science.[2][3] The specific substrate class discussed here, substituted 2-aminoanilines, is critical for synthesizing a range of pharmacologically active compounds.[1]

However, the electronic and steric properties of tert-butyl (2-amino-3-methylphenyl)carbamate derivatives—specifically, the electron-donating nature of the two nitrogen substituents and the steric bulk adjacent to the coupling site—necessitate a departure from standard protocols. These features can impede the crucial oxidative addition step of the catalytic cycle and require advanced catalyst systems.[4][5]

The Catalytic Cycle: A Deeper Look

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount to rational protocol design.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile. This is often the rate-limiting step, particularly with electron-rich or sterically hindered aryl halides.[6]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex. This step is critically dependent on the activation of the boronic acid by a base.[8][9] The base converts the neutral, less reactive boronic acid into a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily participates in ligand exchange.[10][11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BorateComplex [Ar'-B(OH)₃]⁻ BoronicAcid->BorateComplex BorateComplex->Transmetal

Caption: The Palladium-Catalyzed Suzuki Cycle.

Detailed Experimental Protocol

This protocol describes the coupling of tert-butyl (2-bromo-6-methylphenyl)carbamate (as a representative electrophile) with a generic arylboronic acid. The principles outlined are broadly applicable.

Materials and Equipment
CategoryItemRecommended Specifications
Reagents tert-Butyl (2-bromo-6-methylphenyl)carbamate1.0 equiv
Arylboronic Acid or Ester1.2–1.5 equiv
Palladium Precatalyste.g., Pd₂(dba)₃ (1-2 mol%) or a G3 Precatalyst (1-2 mol%)
Ligande.g., SPhos or XPhos (2-4 mol%)
BasePotassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
Solvent1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Equipment Schlenk flask or microwave vialFlame-dried under vacuum
Magnetic stirrer and hotplate
Inert gas supplyArgon or Nitrogen
Standard glassware for workupSeparatory funnel, flasks, etc.
Purification SystemSilica gel flash chromatography system
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (2-bromo-6-methylphenyl)carbamate (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Seal the flask with a rubber septum.

  • Atmosphere Exchange:

    • Evacuate the flask under high vacuum for 5-10 minutes to remove air.

    • Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this "evacuate-and-fill" cycle a total of three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst.[4][13]

  • Solvent Addition and Degassing:

    • Through the septum, add the reaction solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M with respect to the limiting reagent) via a syringe.

    • For robust oxygen removal, sparge the solvent with argon for 15-20 minutes or perform three "freeze-pump-thaw" cycles.

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath (typically 80–110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flame-Dried Flask B 2. Seal and Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Filter through Celite E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: A logical workflow for the Suzuki coupling reaction.

Causality Behind Key Experimental Choices

A successful outcome for this challenging coupling hinges on the rational selection of each reaction component.

Catalyst and Ligand System: Overcoming Steric and Electronic Hurdles

Standard catalysts like Pd(PPh₃)₄ are often ineffective for coupling sterically hindered and electron-rich substrates.[4] The oxidative addition step is slow, and the catalyst can be prone to deactivation. The solution lies in using modern catalyst systems featuring bulky, electron-rich ligands.

  • Why Bulky, Electron-Rich Ligands?

    • Electron-Richness: Ligands like SPhos, XPhos, or other Buchwald-type phosphines donate electron density to the palladium center.[13] This makes the metal more nucleophilic and accelerates its insertion into the C-Br bond during oxidative addition.

    • Steric Bulk: The large size of these ligands promotes the reductive elimination step, preventing the formation of inactive palladium dimers and increasing catalyst turnover.[14][15][16] For extremely hindered substrates, specialized ligands have been developed to facilitate coupling.[14][17]

Base Selection: The Engine of Transmetalation

The base's role is not passive; it is essential for activating the boronic acid.[8][10]

  • Why Stronger Bases? For difficult couplings, stronger inorganic bases are required to drive the equilibrium towards the reactive boronate "ate" complex.[4][18]

    • K₃PO₄: A strong, effective base that works well in many challenging cases. Its limited solubility often requires vigorous stirring or the presence of a small amount of water.

    • Cs₂CO₃: Often considered a "gold standard" base. The large, soft cesium cation (Cs⁺) is thought to play a beneficial role by increasing the solubility of intermediates and promoting the reaction, though it is more expensive.[13][18]

    • Avoid Strong Hydroxide Bases (NaOH, KOH): While strong, these bases can significantly promote the undesirable side reaction of protodeboronation, where the boronic acid is cleaved by a proton source (water) before it can couple.[4]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen exposure.[13] 2. Ineffective catalyst/ligand for the substrate. 3. Insufficiently strong base.1. Ensure rigorous degassing of solvent and proper inert atmosphere technique.[4] 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[13] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[4]
Protodeboronation 1. Presence of excess water in the reaction.[4][13] 2. Use of hydroxide bases (e.g., NaOH).1. Use anhydrous solvents and reagents. If water is used as a co-solvent, minimize the amount. 2. Switch to a non-hydroxide base like K₃PO₄. Consider using a more stable boronate ester (e.g., pinacol or MIDA).[6][19]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting a homocoupling pathway.[6]1. This is a primary indicator of poor degassing. Improve inert atmosphere techniques significantly.[13]
Poor Yield / Complex Mixture 1. Steric hindrance is too great for the chosen conditions.1. Increase reaction temperature. 2. Screen more specialized ligands designed for sterically demanding couplings.[14] 3. Increase catalyst and ligand loading (e.g., to 5 mol%).

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - Wiley Online Library. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Europe PMC. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - ACS Publications. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - Europe PMC. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. - ChemRxiv. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

  • Suzuki help - Reddit. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • The Suzuki reaction - YouTube. [Link]

  • Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. - Cambridge Open Engage. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. [Link]

  • Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate - ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Buchwald-Hartwig Amination with tert-Butyl (2-amino-3-methylphenyl)carbamate

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the successful execution of the Buchwald-Hartwig amination reaction utilizing tert-butyl (2-amino-3-methylphenyl)carbam...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the successful execution of the Buchwald-Hartwig amination reaction utilizing tert-butyl (2-amino-3-methylphenyl)carbamate as a key nucleophilic coupling partner. This document is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the synthesis of the requisite carbamate starting material, explore the mechanistic intricacies of the C-N cross-coupling, and provide a meticulously detailed, field-proven protocol. The causality behind experimental choices, troubleshooting guidance, and data presentation are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Sterically Hindered Anilines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to form C-N bonds, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[2]

A particular challenge in this field is the coupling of sterically hindered anilines, such as those with ortho-substituents. The steric bulk proximate to the nucleophilic nitrogen can significantly impede the reaction rate and efficiency. The substrate at the heart of this guide, tert-butyl (2-amino-3-methylphenyl)carbamate, presents such a challenge with its ortho-methyl group. Furthermore, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces considerations regarding its stability under the basic reaction conditions.

Synthesis of the Starting Material: tert-Butyl (2-amino-3-methylphenyl)carbamate

A reliable supply of the starting aniline is crucial. A two-step sequence starting from the commercially available 3-methyl-2-nitroaniline is a practical and efficient approach.

Step 1: Boc Protection of 3-Methyl-2-nitroaniline

The initial step involves the protection of the amino group of 3-methyl-2-nitroaniline with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that prevents the free amine from interfering with subsequent reactions.

Reaction Scheme:

Protocol:

  • To a stirred solution of 3-methyl-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl (3-methyl-2-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed; a common and effective method is catalytic hydrogenation.

Reaction Scheme:

Protocol:

  • Dissolve tert-butyl (3-methyl-2-nitrophenyl)carbamate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl (2-amino-3-methylphenyl)carbamate, which can often be used in the next step without further purification.

The Buchwald-Hartwig Amination: Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions.

The Catalytic Cycle

The generally accepted catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

An unproductive side reaction can be β-hydride elimination from the palladium-amido intermediate, leading to hydrodehalogenation of the arene.[1]

Buchwald_Hartwig_Cycle cluster_product A Pd(0)L_n B Ar-Pd(II)(L_n)-X A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L_n)(R-NH2)]+ X- B->C Amine Coordination (R-NH2) D Ar-Pd(II)(L_n)-NHR C->D Deprotonation (Base) D->A Reductive Elimination Product Ar-NHR D->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of tert-Butyl (2-amino-3-methylphenyl)carbamate

This protocol is designed for the coupling of tert-butyl (2-amino-3-methylphenyl)carbamate with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsRationale for Choice
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and reliable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhos or BrettPhosThese are bulky, electron-rich biarylphosphine ligands that are highly effective for coupling sterically hindered anilines. They promote both oxidative addition and reductive elimination.[4][5]
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the aniline coordinated to the palladium center. NaOtBu is highly effective but can be sensitive to certain functional groups. K₃PO₄ is a milder alternative.
Solvent Anhydrous Toluene or DioxaneAprotic, non-polar solvents are generally preferred. They must be anhydrous as water can deactivate the catalyst and hydrolyze the base.
Aryl Halide Aryl bromide or Aryl chlorideAryl bromides are generally more reactive than aryl chlorides. For aryl chlorides, more specialized catalyst systems may be required.
Reaction Vessel Schlenk tube or sealed vialThe reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., argon or nitrogen).
Step-by-Step Experimental Procedure

Sources

Application

Application Notes &amp; Protocols: Advanced Derivatization Strategies for tert-Butyl (2-amino-3-methylphenyl)carbamate

Introduction: The Strategic Importance of tert-Butyl (2-amino-3-methylphenyl)carbamate tert-Butyl (2-amino-3-methylphenyl)carbamate is a versatile bifunctional building block in modern organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of tert-Butyl (2-amino-3-methylphenyl)carbamate

tert-Butyl (2-amino-3-methylphenyl)carbamate is a versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic aniline amine and a Boc-protected amine on a substituted phenyl ring, offers a platform for controlled, sequential derivatization. The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of conditions, particularly basic and nucleophilic environments, allowing for selective reactions at the free aniline moiety.[1] Subsequent removal of the Boc group under acidic conditions reveals a second nucleophilic center, enabling further diversification and the synthesis of complex heterocyclic systems.[2][3]

This guide provides an in-depth exploration of key derivatization methods for this valuable intermediate, complete with detailed protocols and expert insights into the rationale behind the experimental choices. The methodologies discussed are fundamental for researchers engaged in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The carbamate group itself is a crucial structural motif in many approved drugs, valued for its chemical stability and ability to engage in hydrogen bonding with biological targets.[4]

I. Selective N-Acylation of the Anilino Group

The free amino group of tert-butyl (2-amino-3-methylphenyl)carbamate can be selectively acylated to introduce a wide array of functionalities. This transformation is foundational for building more complex amide-containing structures, which are prevalent in biologically active molecules.

Core Principles and Rationale

Acylation of the more nucleophilic aniline nitrogen in the presence of the sterically hindered and electronically deactivated Boc-protected amine is a highly chemoselective process. The choice of acylating agent and reaction conditions is critical to ensure high yields and prevent side reactions. The use of activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base is a standard approach. Alternatively, peptide coupling reagents can be employed for milder conditions and broader functional group tolerance.[5]

Experimental Protocol: Acylation with an Acid Chloride

This protocol details the acylation of tert-butyl (2-amino-3-methylphenyl)carbamate with benzoyl chloride as a representative acid chloride.

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (2-amino-3-methylphenyl)carbamate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tert-butyl (2-(benzamido)-3-methylphenyl)carbamate.[6]

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous DCM AddBase Add Triethylamine Start->AddBase AddAcyl Add Benzoyl Chloride at 0 °C AddBase->AddAcyl Stir Stir at RT (2-4h) AddAcyl->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for N-Acylation.

II. N-Alkylation and N-Arylation via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, enabling the introduction of alkyl and aryl substituents that are otherwise difficult to install. The Buchwald-Hartwig amination is particularly noteworthy for its broad substrate scope and functional group tolerance.[7][8][9]

Core Principles and Rationale

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7] For tert-butyl (2-amino-3-methylphenyl)carbamate, the free aniline can act as the nucleophile. The choice of palladium precursor, ligand, and base is crucial for achieving high catalytic activity and selectivity. Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle.[8][10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative Buchwald-Hartwig amination to synthesize an N-arylated derivative.

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add tert-butyl (2-amino-3-methylphenyl)carbamate (1.2 eq) and the aryl bromide (1.0 eq).

  • Solvent and Reaction: Add anhydrous toluene or dioxane via syringe. Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ar-X Amine_Coordination Amine Coordination (R₂NH) Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex R₂NH Deprotonation Deprotonation (Base) Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex -HX Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Product Ar-NR₂

Caption: Buchwald-Hartwig Catalytic Cycle.

III. N-Sulfonylation

The synthesis of sulfonamides is of great interest in medicinal chemistry due to their wide range of biological activities. N-sulfonylation of the aniline nitrogen provides access to this important class of compounds.

Core Principles and Rationale

Sulfonylation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. Pyridine can act as both a base and a nucleophilic catalyst. The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: N-Sulfonylation

This protocol describes the reaction with p-toluenesulfonyl chloride (TsCl).

Materials:

  • tert-Butyl (2-amino-3-methylphenyl)carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve tert-butyl (2-amino-3-methylphenyl)carbamate (1.0 eq) in anhydrous DCM or pyridine.

  • Base and Reagent Addition: If using DCM, add pyridine or TEA (1.5 eq). Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess pyridine/TEA), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by recrystallization or column chromatography to yield the N-sulfonylated product.

IV. C-C Bond Formation via Suzuki-Miyaura Coupling

For derivatization of the aromatic ring itself, a halogenated version of the starting material is required. For instance, bromination of the phenyl ring would provide a handle for Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[11] This allows for the introduction of various aryl, heteroaryl, or alkyl groups.[12][13]

Core Principles and Rationale

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[11] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the Boc-protected amine.

Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)

This protocol assumes the availability of a brominated analog, e.g., tert-butyl (2-amino-5-bromo-3-methylphenyl)carbamate.

Materials:

  • tert-Butyl (2-amino-5-bromo-3-methylphenyl)carbamate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent mixture (e.g., dioxane/water or toluene/water)

Procedure:

  • Reaction Setup: To a flask, add the brominated carbamate (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 3.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (4-10 mol%).

  • Degassing and Reaction: Evacuate and backfill the flask with an inert gas. Add the degassed solvent mixture. Heat the reaction to 80-100 °C and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

V. Deprotection and Heterocycle Formation

A key synthetic utility of this scaffold is the deprotection of the Boc group to unmask the second amino group, forming a substituted ortho-phenylenediamine. These intermediates are precursors to a wide range of important heterocyclic compounds, such as benzodiazepines and quinoxalines.[2]

Core Principles and Rationale

The Boc group is labile to strong acids.[3][14] Trifluoroacetic acid (TFA) in DCM is commonly used for clean and efficient deprotection at room temperature.[15] The resulting diamine can then undergo condensation reactions with 1,2-dicarbonyl compounds or other suitable electrophiles to form heterocyclic rings.[2]

Experimental Protocol: Boc Deprotection and Benzodiazepine Synthesis

Part A: Boc Deprotection

Materials:

  • N-derivatized tert-butyl (2-amino-3-methylphenyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction: Dissolve the Boc-protected compound (1.0 eq) in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-3 hours.

  • Work-up:

    • Monitor deprotection by TLC.

    • Upon completion, carefully neutralize the excess TFA by pouring the reaction mixture into a stirred, cold solution of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine, which is often used directly in the next step.[16]

Part B: Benzodiazepine Formation

Procedure:

  • Condensation: The crude diamine from Part A is dissolved in a suitable solvent (e.g., acetic acid or ethanol).

  • Reagent Addition: An appropriate β-ketoester or 1,3-diketone is added.

  • Cyclization: The mixture is heated to reflux to drive the condensation and cyclization to form the benzodiazepine ring system.

  • Purification: After cooling, the product may precipitate or can be isolated by standard work-up and purification techniques.

Data Summary Table
Derivatization MethodKey ReagentsTypical ConditionsProduct Type
N-Acylation Acid Chloride, TEADCM, 0°C to RTAmide
Buchwald-Hartwig Aryl Bromide, Pd(OAc)₂, Ligand, NaOtBuToluene, 80-110°CSecondary Arylamine
N-Sulfonylation Sulfonyl Chloride, PyridineDCM, 0°C to RTSulfonamide
Suzuki-Miyaura Arylboronic Acid, Pd Catalyst, BaseDioxane/H₂O, 80-100°CBiaryl
Boc Deprotection Trifluoroacetic Acid (TFA)DCM, RTFree Diamine
Heterocyclization 1,3-Diketone, Acetic AcidRefluxBenzodiazepine

Conclusion

tert-Butyl (2-amino-3-methylphenyl)carbamate is a powerful and versatile building block. The strategic use of its two distinct amino functionalities, controlled by the robust Boc protecting group, allows for a wide range of derivatization reactions. The protocols outlined in this guide for acylation, cross-coupling, sulfonylation, and subsequent deprotection/cyclization provide a solid foundation for researchers to synthesize novel and complex molecules for various applications in drug discovery and materials science. Mastery of these techniques enables the rational design and efficient construction of compound libraries with diverse functionalities.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve the yield and purity of your target compound.

Overview of the Synthesis

The synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate involves the selective mono-N-protection of one of the two amino groups in 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene). The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.[1]

The primary challenge in this synthesis is achieving regioselectivity (protection of the C2-amine over the C3-amine) and preventing the formation of the di-protected byproduct. The proximity of the methyl group to the C3-amine provides steric hindrance, which generally favors the reaction at the more accessible C2-amine. However, careful control of reaction conditions is paramount for a successful outcome.

Reaction Scheme: Starting Material: 3-methyl-1,2-phenylenediamine Reagent: Di-tert-butyl dicarbonate (Boc₂O) Product: tert-Butyl (2-amino-3-methylphenyl)carbamate

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled, or I'm seeing very low conversion to any product. What are the common causes?

A1: Low or no conversion is a frequent issue, often stemming from one of several factors:

  • Low Nucleophilicity of the Amine: Aromatic amines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.[2] While the reaction should proceed, it may be sluggish.

  • Poor Quality of Boc Anhydride (Boc₂O): Boc₂O is sensitive to moisture and can hydrolyze over time, rendering it inactive.[2] Ensure you are using a fresh or properly stored bottle of the reagent.

  • Inadequate Temperature: While many Boc protections are run at room temperature, slightly warming the reaction mixture (e.g., to 40°C) can often increase the rate of reaction for less nucleophilic anilines.[3]

  • Solubility Issues: If the starting diamine is not fully dissolved in your chosen solvent, the reaction will be slow and incomplete.[2][4] Ensure complete dissolution before adding the Boc₂O.

Solution Pathway:

  • Verify Reagent Quality: Use a fresh bottle of Boc₂O.

  • Optimize Solvent and Temperature: Ensure your starting material is fully soluble. Consider switching to a solvent like THF or Dichloromethane (DCM).[5] If the reaction is slow at room temperature, try gently heating to 40°C.

  • Consider a Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for electron-poor or sterically hindered amines.[1][6] However, be aware that DMAP can also increase the rate of di-protection if not used judiciously.

Q2: I'm getting a significant amount of the di-protected byproduct, tert-Butyl (2,3-bis((tert-butoxycarbonyl)amino)-3-methylphenyl)carbamate. How can I improve mono-selectivity?

A2: The formation of the di-Boc byproduct is the most common challenge in this synthesis. It occurs when the initially formed mono-protected product successfully competes with the starting diamine for the remaining Boc₂O.

  • Cause: The instantaneous concentration of Boc₂O is too high, or the stoichiometry is not optimized to favor mono-protection.

Solution Pathway:

  • Adjust Stoichiometry: Use an excess of the 3-methyl-1,2-phenylenediamine. A common strategy for mono-protection of diamines is to use 2 to 3 equivalents of the diamine relative to Boc₂O.[7] This ensures that a molecule of Boc₂O is statistically more likely to encounter an unreacted diamine molecule.

  • Slow Reagent Addition: This is the most critical parameter. Dissolve the Boc₂O in your reaction solvent and add it dropwise to the solution of the diamine over a prolonged period (e.g., 1-2 hours) using a dropping funnel or a syringe pump.[8] This keeps the concentration of Boc₂O low at all times, strongly favoring the mono-acylation reaction.

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help improve selectivity by slowing down the second protection step, which may have a slightly higher activation energy.

Q3: I'm having difficulty purifying the final product. How can I effectively separate it from unreacted starting material and the di-Boc byproduct?

A3: A successful purification strategy relies on exploiting the differences in the chemical and physical properties of the components in your reaction mixture.

  • Unreacted Diamine: The starting 3-methyl-1,2-phenylenediamine is basic. It can be removed with an acidic aqueous wash during the workup.

  • Product vs. Di-Boc Byproduct: The desired mono-protected product and the di-protected byproduct have different polarities. The di-Boc byproduct is significantly less polar than the mono-Boc product.

Solution Pathway:

  • Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (like DCM or Ethyl Acetate) and wash it with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to extract the unreacted basic diamine into the aqueous layer. Follow this with washes with saturated sodium bicarbonate (to neutralize any remaining acid) and brine.[8][9]

  • Column Chromatography: This is the most effective method for separating the mono- and di-protected products. Use silica gel as the stationary phase. A gradient elution starting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) will allow you to first elute the non-polar di-Boc byproduct, followed by your desired mono-Boc product. Monitor the fractions by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Boc protection reaction? A: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide as byproducts to form the stable carbamate product.[10][11]

Q: Is a base required for this reaction? If so, which one is best? A: A base is not strictly necessary, as the amine itself can act as a base.[11] However, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to neutralize the acidic byproducts that form, driving the reaction to completion.[2] For sluggish reactions, a catalytic amount of DMAP is highly effective.[12] For this specific synthesis, starting without a base and relying on slow addition of Boc₂O is a good first approach to maximize mono-selectivity.

Q: What is the best solvent for this synthesis? A: Aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, and dioxane are all commonly used and effective for Boc protections.[3] The choice often depends on the solubility of the starting diamine. DCM and THF are excellent starting points.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. On a silica plate, you will be able to distinguish the three key spots:

  • Starting Diamine: Very polar, will have a low Retention Factor (Rf).

  • Mono-Boc Product: Intermediate polarity and Rf.

  • Di-Boc Byproduct: Least polar, will have the highest Rf. By co-spotting your reaction mixture with the starting material, you can track its consumption and the appearance of the products over time.

Q: Which analytical methods should I use to confirm the structure and purity of my final product? A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the molecular structure. You should see characteristic peaks for the Boc group (a large singlet around 1.5 ppm for the 9 protons) and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best technique for accurately determining the purity of your final compound.[13]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-protected product by controlling the reaction stoichiometry and rate of addition.

Materials:

  • 3-methyl-1,2-phenylenediamine (2.5 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1,2-phenylenediamine (2.5 eq.) in anhydrous DCM.

  • Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Cool the diamine solution to 0°C in an ice bath. Begin adding the Boc₂O solution dropwise from the dropping funnel over a period of at least 1 hour with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (indicated by the consumption of Boc₂O), dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate (e.g., starting from 5% Ethyl Acetate in Hexane and gradually increasing to 20%). Combine the fractions containing the pure product and concentrate to yield tert-Butyl (2-amino-3-methylphenyl)carbamate.

Data & Parameter Summary
ParameterRecommended ConditionRationale
Stoichiometry 2.5 eq. Diamine : 1.0 eq. Boc₂OStatistical control to favor mono-protection over di-protection.[7]
Solvent Dichloromethane (DCM) or THFGood solubility for reactants and aprotic nature prevents side reactions.
Temperature 0°C to Room TemperatureLower temperature improves selectivity by disfavoring the second protection.
Addition Rate Slow, dropwise over >1 hourKeeps instantaneous [Boc₂O] low, which is critical for mono-selectivity.[8]
Base None (or catalytic DMAP if needed)Avoids potential side reactions; excess diamine acts as a base. DMAP for slow reactions.[12]
Purification Acid wash followed by silica gel chromatographyEfficiently removes basic starting material and separates products by polarity.
Typical Yield 60-80%Dependent on strict adherence to slow addition and purification efficiency.
Visualizations
Reaction Mechanism Workflow

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Diamine 3-methyl-1,2-phenylenediamine Attack Nucleophilic Attack (Amine on Carbonyl) Diamine->Attack 1 Boc2O Boc₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 2 Collapse Collapse of Intermediate Intermediate->Collapse 3 Product tert-Butyl (2-amino-3-methylphenyl)carbamate Collapse->Product 4 Byproducts t-BuOH + CO₂ Collapse->Byproducts

Caption: Mechanism of Boc protection of 3-methyl-1,2-phenylenediamine.

Troubleshooting Decision Workflow

TroubleshootingWorkflow cluster_issues Problem Identification cluster_solutions Corrective Actions Start Run Reaction & Check TLC LowConversion Low Conversion / No Reaction? Start->LowConversion DiBoc Significant Di-Boc Formed? LowConversion->DiBoc No Sol_Reagent Check Boc₂O Quality Increase Temperature (40°C) Add catalytic DMAP LowConversion->Sol_Reagent Yes Sol_Selectivity Sol_Selectivity DiBoc->Sol_Selectivity Yes Success Proceed to Workup & Purification DiBoc->Success No Sol_Reagent->Start Re-run Experiment Sol_Selectivity->Start Re-run Experiment

Caption: Decision workflow for troubleshooting common synthesis issues.

References
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1385–1395. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • PubMed. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate

Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Understanding the Core Reaction and Key Challenges

The synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate involves the selective mono-N-Boc protection of 2,3-diaminotoluene. The primary challenge lies in achieving regioselectivity, as there are two nucleophilic amino groups that can react with the Boc anhydride. Additionally, over-reaction leading to the di-Boc protected byproduct is a common side reaction.

Regioselectivity: In 2,3-diaminotoluene, the reactivity of the two amino groups is influenced by both electronic and steric effects of the adjacent methyl group. The amino group at the 2-position is ortho to the methyl group, which is electron-donating and should increase its basicity. However, this is counteracted by significant steric hindrance from the same methyl group. The 3-amino group, being meta to the methyl group, experiences a weaker electronic effect but is sterically less hindered. For many electrophilic reactions, the 3-amino group is predicted to be the more reactive site.[1] Therefore, the desired product, tert-Butyl (2-amino-3-methylphenyl)carbamate, is often the major isomer formed, but the formation of the other isomer, tert-Butyl (3-amino-2-methylphenyl)carbamate, is possible.

Side Reactions: The most common side reaction is the formation of the di-protected byproduct, N,N'-bis(tert-butoxycarbonyl)-2,3-diaminotoluene. This occurs when both amino groups react with the Boc anhydride. Other potential side reactions include the formation of urea derivatives if the reaction conditions are not carefully controlled.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Issue 1: Low Yield of the Desired Mono-Boc Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2,3-diaminotoluene.

  • The isolated yield of the desired product is consistently low.

Possible Causes & Solutions:

Cause Explanation Solution
Insufficient Reagent The amount of Boc anhydride may be insufficient to react with the starting material.Use a slight excess of Boc anhydride (1.05-1.2 equivalents). However, be cautious as a large excess can promote di-protection.
Poor Solubility 2,3-diaminotoluene may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete reaction.Choose a solvent system that effectively dissolves the starting material. A mixture of THF and water, or dioxane and water, is often effective.[2]
Inadequate Reaction Time or Temperature The reaction may not have proceeded to completion due to insufficient time or low temperature.Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or gently heating the mixture (e.g., to 40°C).
Hydrolysis of Boc Anhydride In aqueous conditions, Boc anhydride can hydrolyze, reducing its effective concentration.While the reaction of amines with Boc anhydride is generally faster than hydrolysis, ensure efficient stirring and avoid prolonged reaction times in highly aqueous environments.
Issue 2: High Levels of Di-Boc Protected Byproduct

Symptoms:

  • TLC or LC-MS shows a significant spot/peak corresponding to a higher molecular weight, less polar compound.

  • Purification is difficult due to the presence of the di-Boc byproduct.

Possible Causes & Solutions:

Cause Explanation Solution
Excess Boc Anhydride Using a large excess of Boc anhydride will drive the reaction towards di-protection.Carefully control the stoichiometry. Use no more than 1.2 equivalents of Boc anhydride. A 1:1 molar ratio is often a good starting point.
Reaction Conditions Favoring Di-protection High temperatures and prolonged reaction times can increase the likelihood of the second amino group reacting.Perform the reaction at room temperature or below (0°C to RT). Monitor the reaction closely and stop it once the starting material is consumed.
Lack of Selectivity The inherent reactivity difference between the two amino groups may not be sufficient to prevent di-protection under standard conditions.Employ a strategy to enhance selectivity. One effective method is the in situ formation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a weak acid (like HCl generated from trimethylsilyl chloride and methanol), the more basic amino group is protonated and deactivated, allowing the other to react selectively with the Boc anhydride.[3][4]
Issue 3: Difficulty in Purifying the Product

Symptoms:

  • Column chromatography does not provide clean separation of the desired product from the starting material, the isomeric byproduct, or the di-Boc byproduct.

  • The isolated product is an oil that is difficult to crystallize.

Possible Causes & Solutions:

Cause Explanation Solution
Similar Polarity of Products The desired mono-Boc product, its isomer, and the di-Boc byproduct may have similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation. Acid-base extraction can also be employed. The mono-Boc product has a free amino group and can be extracted into an acidic aqueous phase, leaving the di-Boc product in the organic phase. Subsequent basification of the aqueous phase and extraction will recover the mono-Boc product.
Product is an Oil Boc-protected amines can sometimes be oils or low-melting solids that are difficult to handle and purify by crystallization.If direct crystallization fails, try converting the product to a salt (e.g., hydrochloride or tartrate) which may be more crystalline. Alternatively, if the product "oils out" during recrystallization, try using a different solvent system, lowering the temperature slowly, or seeding with a small crystal.

III. Frequently Asked Questions (FAQs)

Q1: Which amino group in 2,3-diaminotoluene is more likely to be Boc-protected?

A1: Based on a combination of electronic and steric factors, the 3-amino group is predicted to be the more reactive site for electrophilic attack in many reactions.[1] The 2-amino group, while electronically activated by the ortho-methyl group, is also sterically hindered. Therefore, the major product is expected to be tert-Butyl (2-amino-3-methylphenyl)carbamate . However, the formation of the isomeric product, tert-Butyl (3-amino-2-methylphenyl)carbamate, is possible and the ratio can be influenced by reaction conditions.

Q2: What is the mechanism of Boc protection?

A2: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O). This is followed by the departure of a tert-butyl carbonate leaving group, which then deprotonates the newly formed carbamate. The unstable tert-butyl carbonate decomposes into carbon dioxide and tert-butoxide.

Boc Protection Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation & Decomposition amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate attacks boc2o Boc-O-Boc boc2o->intermediate intermediate2 Tetrahedral Intermediate product_ion [R-NH₂-Boc]⁺ intermediate2->product_ion leaving_group ⁻O-Boc intermediate2->leaving_group eliminates product_ion2 [R-NH₂-Boc]⁺ leaving_group2 ⁻O-Boc final_product R-NH-Boc product_ion2->final_product leaving_group2->product_ion2 deprotonates tbuoh t-BuOH leaving_group2->tbuoh decomposes to co2 CO₂ leaving_group2->co2 decomposes to

Mechanism of Boc protection of an amine.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The starting material (2,3-diaminotoluene) will be more polar (lower Rf) than the mono-Boc product, which in turn will be more polar than the di-Boc byproduct (highest Rf). Staining with ninhydrin can be useful as it will stain the primary amines (starting material and mono-Boc product) but not the di-Boc product. LC-MS is also an excellent tool for monitoring the reaction, as it can distinguish between the starting material, the two possible mono-Boc isomers, and the di-Boc byproduct based on their mass-to-charge ratios.

Q4: What are the typical ¹H NMR characteristics of the desired product and the di-Boc side product?

A4: For tert-Butyl (2-amino-3-methylphenyl)carbamate , you would expect to see:

  • A singlet for the nine protons of the tert-butyl group around 1.5 ppm.

  • A singlet for the three protons of the methyl group.

  • A broad singlet for the NH of the carbamate.

  • A broad singlet for the two protons of the free amino group.

  • Aromatic protons in the expected region (around 6.5-7.5 ppm).

For the di-Boc byproduct , you would expect:

  • A singlet for the eighteen protons of the two tert-butyl groups, integrating to 18H.

  • Two distinct broad singlets for the two carbamate NH protons.

  • A singlet for the methyl group.

  • Aromatic protons.

The disappearance of the signal for the free amino group and the change in the integration of the tert-butyl signal are key indicators of di-protection.

IV. Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,3-Diaminotoluene

This protocol aims to maximize the yield of the desired mono-Boc product by controlling the stoichiometry.

Materials:

  • 2,3-Diaminotoluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminotoluene (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirred solution of the diamine over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Enhanced Regioselectivity using in situ Mono-hydrochloride Formation

This protocol is designed to improve the regioselectivity of the Boc protection.[3][4]

Materials:

  • 2,3-Diaminotoluene

  • Anhydrous methanol

  • Trimethylsilyl chloride (TMSCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • 2N Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve 2,3-diaminotoluene (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise. A precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

  • Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by column chromatography if necessary.

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC/LC-MS start->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end Product is Pure low_yield Low Yield? characterization->low_yield di_boc High Di-Boc? low_yield->di_boc No adjust_reagents Adjust Stoichiometry/ Check Reagent Quality low_yield->adjust_reagents Yes optimize_conditions Optimize Temp/ Time/Solvent low_yield->optimize_conditions Yes impure Impure Product? di_boc->impure No use_hcl_method Use in situ HCl Method for Selectivity di_boc->use_hcl_method Yes impure->end No optimize_chromatography Optimize Chromatography/ Use Acid-Base Extraction impure->optimize_chromatography Yes adjust_reagents->start optimize_conditions->start use_hcl_method->start optimize_chromatography->purification

A general troubleshooting workflow for the synthesis.

V. References

  • BenchChem Technical Support Team. (2025). Comparative Reactivity of Amino Groups in Ortho-Diaminotoluenes: A Guide for Researchers. BenchChem.

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.

  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798-3801.

  • Ye, T., et al. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 86(15), 7556-7563.

  • Mayr, H., et al. (2007). Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5(23), 3814-3820.

  • Pittelkow, M., et al. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2195-2202.

  • Movassaghi, M., & Schmidt, M. A. (2007). N-Boc Deprotection. Organic Letters, 9(10), 1959-1962.

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.

  • Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9414-9420.

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.

  • Leśniak, S., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 23(10), 2463.

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

  • Hashimoto, I., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Research on Chemical Intermediates, 22(9), 855-869.

  • Das, R., & Deka, R. C. (2017). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 2(8), 4933-4941.

  • Leśniak, S., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(1), 103.

  • BenchChem. (2025). Physicochemical properties of 2,3-Diaminotoluene. BenchChem.

  • Qin, J., et al. (2015). Taming Enolate Regioselectivity: Catalyst-Guided Divergent Synthesis of Atropisomeric Pyridones via Switchable C- and O-Acylation. Journal of the American Chemical Society, 137(30), 9539-9542.

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-[(N-Benzyl-N-tert-butoxycarbonyl)amino]butan-2-ol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl (2-amino-3-methylphenyl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.

I. Conceptual Overview of Purification Challenges

The purification of tert-Butyl (2-amino-3-methylphenyl)carbamate presents a unique set of challenges primarily due to the molecular structure: an aromatic ring substituted with a free amine, a Boc-protected amine, and a methyl group. The key to successful purification lies in understanding and exploiting the differing physicochemical properties of the target molecule and potential impurities.

The primary impurities arise from the synthesis, which typically involves the mono-Boc protection of 2,3-diaminotoluene. The main contaminants are often the starting material (2,3-diaminotoluene) and the di-Boc protected byproduct, tert-butyl (2,3-bis(tert-butoxycarbonylamino)phenyl)carbamate. The proximity of the two amino groups on the aromatic ring can make selective mono-protection challenging, often leading to a mixture of products.

This guide will walk you through strategies to efficiently separate the desired mono-Boc product from these and other potential impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The most prevalent impurities are typically the unreacted starting material, 2,3-diaminotoluene, and the di-Boc protected byproduct. Other minor impurities may include residual reagents from the reaction, such as triethylamine or DMAP, and any byproducts from the decomposition of the Boc-anhydride.

Q2: My crude product is an oil, but I expected a solid. What does this mean?

A2: While many Boc-protected anilines are solids, the presence of impurities can significantly depress the melting point, resulting in an oil or a waxy solid. An oily consistency often indicates the presence of residual solvents or significant amounts of the aforementioned impurities. A successful purification should yield the product as a solid.

Q3: How do I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective tool for monitoring your purification in real-time. It allows you to visualize the separation of your target compound from impurities. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: I seem to be losing my Boc group during purification. Why is this happening?

A4: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1] Exposure to even mild acids during workup or chromatography on un-neutralized silica gel can lead to premature deprotection. It is also thermally sensitive, so prolonged heating should be avoided.[1]

III. Troubleshooting Guide: Navigating Common Purification Hurdles

Problem 1: My TLC plate shows poor separation or streaking.

Underlying Cause: The free amino group on your target molecule is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel TLC plate. This interaction can lead to significant streaking and poor resolution of spots.

Solution:

  • Incorporate a Basic Modifier in the Mobile Phase: To mitigate the interaction between the basic amine and the acidic silica gel, add a small amount of a volatile base to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase.

    • Recommended Starting TLC Mobile Phases (Eluent Systems):

Mobile Phase CompositionTriethylamine AdditionExpected Rf of ProductNotes
30% Ethyl Acetate in Hexane1%~0.4 - 0.5Good starting point for general assessment.
50% Dichloromethane in Hexane1%~0.3 - 0.4Offers different selectivity.
5% Methanol in Dichloromethane1%~0.5 - 0.6For more polar impurities.
  • Visualization: The product is UV active due to the aromatic ring. Additionally, staining with ninhydrin can be used to visualize any primary or secondary amines, which will appear as colored spots.

TLC_Troubleshooting start TLC Plate Issue streaking Streaking Observed start->streaking poor_separation Poor Separation start->poor_separation add_base Add 1% Triethylamine to Mobile Phase streaking->add_base change_polarity Adjust Eluent Polarity (e.g., vary Hexane/EtOAc ratio) poor_separation->change_polarity result Improved Resolution add_base->result change_polarity->result

Problem 2: I am struggling to separate the di-Boc byproduct using column chromatography.

Underlying Cause: The di-Boc byproduct is significantly less polar than your desired mono-Boc product due to the absence of the free amino group. This difference in polarity is the key to their separation. However, if the polarity of the mobile phase is too high, both compounds may elute too quickly and together.

Solution: Flash Column Chromatography Protocol

This protocol is designed to effectively separate the non-polar di-Boc byproduct, the moderately polar desired product, and any highly polar starting material.

Step-by-Step Protocol:

  • Slurry Preparation: Dry load your crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM), add silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity solvent system, such as 10-15% ethyl acetate in hexane. This will cause the non-polar di-Boc byproduct to travel down the column while the desired product and starting material remain near the top.

    • Collect fractions and monitor them by TLC. The first compound to elute should be the di-Boc byproduct.

    • Once the di-Boc byproduct has been completely eluted, gradually increase the polarity of the mobile phase to 25-30% ethyl acetate in hexane. This will begin to elute your desired mono-Boc product.

    • If the starting diamine is present, it will remain on the column and can be eluted with a more polar solvent system (e.g., 50% ethyl acetate in hexane or 5% methanol in DCM) after your product has been collected.

  • Solvent Removal: Combine the pure fractions of your desired product and remove the solvent under reduced pressure. Avoid excessive heating of the water bath (not exceeding 40°C) to prevent thermal degradation of the Boc group.[1]

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution Strategy cluster_analysis Analysis & Collection dry_load Dry Load Crude Product on Silica Gel pack_column Pack Column with Low Polarity Eluent dry_load->pack_column elute_nonpolar Elute with 10-15% EtOAc/Hexane (Di-Boc Product Elutes) pack_column->elute_nonpolar increase_polarity Increase Polarity to 25-30% EtOAc/Hexane (Desired Mono-Boc Product Elutes) elute_nonpolar->increase_polarity elute_polar Further Increase Polarity (Starting Material Elutes) increase_polarity->elute_polar collect_fractions Collect Fractions elute_polar->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure final_product Pure Product combine_pure->final_product

Problem 3: My product is still impure after column chromatography.

Underlying Cause: If column chromatography alone is insufficient, an orthogonal purification method that relies on a different chemical property, such as basicity, is required.

Solution: Acid-Base Extraction

The free amino group of your product is basic, while the di-Boc byproduct is not. This difference can be exploited with an acid-base extraction to remove the non-basic di-Boc impurity.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude or partially purified product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). Your desired mono-Boc product will be protonated and move into the aqueous layer, while the non-basic di-Boc byproduct will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer containing your product.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). Your product will deprotonate and may precipitate out as a solid or be extracted.

  • Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover your purified product.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Problem 4: My purified product won't crystallize.

Underlying Cause: The presence of even small amounts of impurities can inhibit crystallization. Alternatively, the right solvent or combination of solvents for recrystallization has not yet been identified.

Solution: Recrystallization

Step-by-Step Protocol:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of your product in various solvents. Good candidates for Boc-protected amines include hexane, ethyl acetate/hexane mixtures, or isopropanol/water mixtures.

  • Procedure:

    • Dissolve your product in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

IV. Characterization of the Purified Product

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear in the aromatic region (typically 6.5-7.5 ppm). The protons of the methyl group will be a singlet around 2.1-2.3 ppm. The NH protons will appear as broad singlets and their chemical shifts can vary.

  • ¹³C NMR: The quaternary carbon of the tert-butyl group will be around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm.

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase C18 column is typically used.

  • A mobile phase gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is common. Note that prolonged exposure to acidic mobile phases can cause on-column deprotection.

V. Concluding Remarks

The purification of tert-Butyl (2-amino-3-methylphenyl)carbamate is a multi-step process that often requires a combination of techniques. By understanding the chemical properties of the target molecule and its likely impurities, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can achieve a high degree of purity. Always remember the sensitivity of the Boc group to acid and heat throughout your purification workflow.

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 1-10.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono‐BOC Protection of Diamines.
  • Lebel, H., & Leogane, O. (2005). A General and Effective Synthesis of Primary and Secondary Alkylamines. Organic Letters, 7(19), 4107-4110.
  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate

Welcome to the technical support guide for the Boc deprotection of tert-butyl (2-amino-3-methylphenyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Boc deprotection of tert-butyl (2-amino-3-methylphenyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific chemical transformation. Here, we address common challenges encountered during this procedure, offering in-depth, evidence-based solutions and detailed experimental protocols. Our goal is to provide you with the expertise and trustworthy guidance necessary to overcome experimental hurdles and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The removal of the tert-butyloxycarbonyl (Boc) protecting group with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a straightforward yet critical reaction in organic synthesis. The mechanism proceeds through three primary steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][2]

  • Carbocation Formation: This initial protonation facilitates the cleavage of the tert-butyl group, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]

It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of the evolved carbon dioxide and gaseous isobutylene, a potential byproduct of the tert-butyl cation.[2]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes and how can I resolve this?

Incomplete deprotection is a common issue that can often be traced back to several key factors.

Potential Causes & Troubleshooting Strategies:
  • Insufficient Acid Stoichiometry: The presence of the free amino group in the starting material, tert-butyl (2-amino-3-methylphenyl)carbamate, means that at least one equivalent of acid will be consumed to protonate this basic site. Therefore, a stoichiometric excess of acid is required to effectively catalyze the deprotection. The rate of Boc cleavage can also exhibit a second-order dependence on the acid's concentration.[1]

    • Solution: Increase the equivalents of the acid used. For substrates with basic functionalities, it is not uncommon to use a significant excess of the deprotecting acid.

  • Inadequate Reaction Time or Temperature: While many Boc deprotections proceed rapidly at room temperature, some substrates may require more forcing conditions to achieve complete conversion.[1][4]

    • Solution: Allow the reaction to stir for a longer period, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating can also be employed, but should be done with caution to avoid potential side reactions.

  • Reagent Quality: Trifluoroacetic acid is known to be hygroscopic. The presence of water can diminish the effective acidity of the reaction medium, thereby slowing down the deprotection process.[4]

    • Solution: Use a fresh bottle of high-purity TFA. If the quality is uncertain, consider using a newly opened bottle.

Q3: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

The primary culprit for side product formation during Boc deprotection is the highly reactive tert-butyl cation generated in the process.[5][6]

Common Side Reactions & Preventative Measures:
  • N-alkylation and C-alkylation: The electron-rich aromatic ring and the free amino group of the product, 3-methyl-1,2-phenylenediamine, are susceptible to alkylation by the tert-butyl cation.[5][6]

    • Solution: Employ a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole.[7] These will effectively trap the carbocation before it can react with your product.

  • Trifluoroacetylation: When using TFA for deprotection, there is a possibility of trifluoroacetylation of the newly formed free amine, leading to an undesired amide byproduct.[7]

    • Solution: If trifluoroacetylation is a persistent issue, consider switching to an alternative acid such as HCl in an organic solvent like dioxane or methanol.[7][8]

Troubleshooting Experimental Protocols

Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)

A critical aspect of troubleshooting is the ability to accurately monitor the reaction's progress.

Step-by-Step TLC Protocol:
  • Prepare the TLC Plate: On a silica gel TLC plate, gently draw a starting line with a pencil.

  • Spotting: Using separate capillary tubes, apply small spots of your starting material (dissolved in a suitable solvent), the reaction mixture, and a "co-spot" (containing both the starting material and the reaction mixture) onto the starting line.

  • Elution: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, or methanol in dichloromethane). Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp. The product, 3-methyl-1,2-phenylenediamine, should be more polar than the starting material and thus have a lower Rf value. Staining with ninhydrin can also be used to visualize the primary amine product.[1]

General Protocol for Boc Deprotection with TFA

This protocol provides a standard starting point for the deprotection of tert-butyl (2-amino-3-methylphenyl)carbamate.

  • Reaction Setup: Dissolve the Boc-protected starting material in a suitable solvent such as dichloromethane (DCM).[9] For substrates that may be sensitive, consider cooling the solution to 0 °C in an ice bath.[1]

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 1:1 mixture of TFA and DCM.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.[1]

  • Workup:

    • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]

    • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, redissolve the residue in a solvent like DCM or toluene and re-concentrate. Repeat this process 2-3 times.[1]

    • Neutralization and Extraction: The resulting product will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in an appropriate solvent and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the evolution of CO₂ ceases.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

Alternative Deprotection Protocol: HCl in Dioxane

For substrates that are sensitive to TFA or prone to trifluoroacetylation, using HCl in an organic solvent is a robust alternative.[8]

  • Reaction Setup: Dissolve the Boc-protected starting material in anhydrous 1,4-dioxane.

  • Addition of HCl: To the stirred solution, add a solution of 4M HCl in dioxane.[11]

  • Reaction and Workup: Stir the reaction at room temperature for the required time (monitoring by TLC). The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[8]

Data Summary and Visualization

Table 1: Common Boc Deprotection Conditions
ReagentSolventTypical ConcentrationTemperatureReaction TimeReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% v/v0 °C to Room Temp.30 min - 4 h[9]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1 - 16 h[11]
Hydrochloric Acid (HCl)Methanol (MeOH)1.25 MRoom Temp.1 - 4 h[11]
Oxalyl ChlorideMethanol (MeOH)3 equivalentsRoom Temp.1 - 4 h[12][13]

Troubleshooting Flowchart

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Equivalents incomplete->increase_acid Yes workup Proceed to Workup and Purification side_products->workup No add_scavenger Add Scavenger (e.g., TES, TIS) side_products->add_scavenger Yes increase_acid->check_reaction increase_time_temp Increase Reaction Time or Temperature increase_acid->increase_time_temp increase_time_temp->check_reaction check_reagents Verify Reagent Quality (e.g., fresh TFA) increase_time_temp->check_reagents check_reagents->check_reaction add_scavenger->check_reaction change_acid Switch to Alternative Acid (e.g., HCl in Dioxane) add_scavenger->change_acid change_acid->check_reaction

Caption: A flowchart for troubleshooting common issues in Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism start_material Boc-Protected Amine protonated_carbamate Protonated Carbamate start_material->protonated_carbamate + H+ carbamic_acid Carbamic Acid + tert-Butyl Cation protonated_carbamate->carbamic_acid Cleavage free_amine Free Amine + CO2 carbamic_acid->free_amine Decarboxylation amine_salt Amine Salt free_amine->amine_salt + H+

Caption: The general mechanism for acid-catalyzed Boc deprotection.

Purification of the Final Product: 3-methyl-1,2-phenylenediamine

The final product, 3-methyl-1,2-phenylenediamine, can be purified by several methods, including recrystallization or column chromatography. Phenylenediamines can be sensitive to air and light, so it is advisable to handle them under an inert atmosphere and store them protected from light.

For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. A mixture of a polar solvent like ethanol or methanol with a less polar solvent like diethyl ether or petroleum ether can be effective.[14] Alternatively, purification can be achieved by dissolving the crude product in a minimal amount of a solvent like n-butanol, heating to achieve complete dissolution, and then allowing it to cool slowly to form crystals.[14]

References

Troubleshooting

Technical Support Center: Optimization of tert-Butyl (2-amino-3-methylphenyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your synthetic outcomes.

The selective mono-N-Boc protection of 3-methyl-1,2-phenylenediamine is a nuanced process. The primary challenge lies in differentiating between the two nucleophilic amino groups to prevent the formation of the di-protected byproduct and ensure regioselectivity.[1] This guide is structured to address these specific issues directly.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors, primarily the formation of side products and incomplete reaction. The most significant contributor to yield loss is the formation of the di-Boc protected byproduct, tert-Butyl N-[2-(tert-butoxycarbonylamino)-3-methylphenyl]carbamate.

Causality and Remediation:

  • Over-reagent Stoichiometry: Using more than one equivalent of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to the di-protected species. The reaction cannot distinguish between the two amino groups on the starting material once the first has reacted.[1]

  • Lack of Selectivity: The inherent reactivity of both amino groups leads to a statistical mixture of products. To significantly improve yield, you must enhance the selectivity for mono-protection. The most robust method is to deactivate one amino group by monoprotonation before introducing the Boc anhydride.[2][3]

Recommended Actions:

  • Implement Monoprotonation: By adding one precise equivalent of an acid source (e.g., HCl generated in situ from trimethylsilyl chloride or thionyl chloride in methanol), you can selectively protonate the more basic amino group. This renders it non-nucleophilic, allowing the Boc₂O to react only with the remaining free amine.[2][4]

  • Strict Stoichiometric Control: Use slightly less than one equivalent (e.g., 0.95-1.0 eq) of Boc₂O relative to the diamine to ensure the diamine is the limiting reagent, minimizing di-protection.

  • Controlled Reagent Addition: Add the Boc₂O solution dropwise at a reduced temperature (0 °C) to maintain kinetic control and disfavor the second, slower reaction.

Q2: I'm observing a significant amount of the di-Boc protected byproduct. How can I minimize its formation?

A2: The formation of the di-Boc byproduct is the primary competitive reaction pathway. Its presence complicates purification and drastically reduces the yield of the desired mono-protected product.

Causality and Remediation:

This issue is almost always a result of poor control over reaction conditions, which allows the mono-protected intermediate to react a second time.

  • Kinetic vs. Thermodynamic Control: The first Boc protection is significantly faster than the second due to the deactivating effect of the carbamate group on the remaining amine. However, with excess Boc₂O, high temperatures, or long reaction times, the second protection will occur. The goal is to operate under strict kinetic control.[5]

Optimization Strategy to Minimize Di-Boc Formation:

ParameterSub-Optimal ConditionRecommended ConditionRationale
Stoichiometry >1.0 eq of Boc₂O1.0 eq of Boc₂O (after monoprotonation)Prevents excess reagent from being available for a second reaction.
Temperature Room Temp or Heated0 °C to Room TempLower temperature slows down all reactions, but disproportionately affects the slower second protection, enhancing selectivity.
Addition Rate Rapid / Bolus additionSlow, dropwise addition over 30-60 minMaintains a low instantaneous concentration of Boc₂O, favoring reaction with the more nucleophilic starting diamine over the less reactive mono-Boc intermediate.
Reaction Time Overnight / >12 hours1-4 hours (monitored by TLC)Over-extending the reaction time provides more opportunity for the slower di-protection to occur. Stop the reaction upon consumption of the starting material.
Q3: The reaction is sluggish or not proceeding to completion. What factors could be responsible?

A3: A stalled reaction typically points to issues with reagent quality, solvent choice, or improper reaction setup, particularly when using the monoprotonation strategy.

Causality and Remediation:

  • Reagent Degradation: Boc₂O is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle.

  • Solvent Issues: While various solvents can be used, polar aprotic solvents like THF or polar protic solvents like methanol are generally effective.[2][6] In some cases, apolar solvents can cause precipitation and stall the reaction.

  • Improper Protonation: If using the monoprotonation technique, adding more than one equivalent of acid will protonate both amino groups, shutting down all reactivity. Precise control over the acid source is critical.[2]

  • Insufficient Activation: In the absence of a catalyst, the reaction relies on the nucleophilicity of the amine. If the amine is deactivated (e.g., fully protonated), the reaction will not proceed.

Recommended Actions:

  • Verify Reagent Quality: Use a fresh bottle of Boc₂O.

  • Optimize Solvent: Methanol is an excellent choice for the monoprotonation strategy as it is required for the in situ generation of HCl from TMSCl or SOCl₂.[4]

  • Precise Acid Addition: When generating HCl in situ, use a syringe to add exactly 1.0 equivalent of TMSCl dropwise to anhydrous methanol at 0 °C before adding the diamine.

Q4: I'm struggling to purify the final product. What is the recommended purification strategy?

A4: Purification requires separating three components with different basicities: the starting diamine (di-basic), the desired mono-Boc product (mono-basic), and the di-Boc byproduct (neutral). This difference is key and can be exploited with an acid-base extraction.[2][7]

dot

Figure 1: Purification Workflow via Acid-Base Extraction A Crude Reaction Mixture (Diamine, Mono-Boc, Di-Boc) in Organic Solvent (e.g., DCM) B Wash with aq. Acid (e.g., 1M HCl) A->B C Organic Layer 1 (Neutral Di-Boc Product) B->C Separate D Aqueous Layer 1 (Protonated Diamine & Mono-Boc Product) B->D Separate E Basify to pH > 12 (e.g., 2N NaOH) D->E F Extract with Organic Solvent E->F G Organic Layer 2 (Purified Mono-Boc Product & Diamine) F->G Separate H Aqueous Layer 2 (Inorganic Salts) F->H Separate I Concentrate & Purify via Column Chromatography (if needed) G->I

Caption: Purification workflow exploiting pKa differences.

Step-by-Step Purification Protocol:

  • Quench and Dilute: After the reaction is complete, dilute the mixture with water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a mild aqueous acid (e.g., 1M HCl). The basic starting diamine and the mono-Boc product will be protonated and move into the aqueous layer. The neutral di-Boc product will remain in the organic layer, which can be separated and discarded.[2]

  • Basification: Carefully add a base (e.g., 2N NaOH) to the separated aqueous layer until the pH is strongly basic (>12). This deprotonates the diamine and the mono-Boc product, making them soluble in organic solvents again.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM. The combined organic layers now contain the mono-Boc product and any unreacted starting diamine.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If the starting diamine is still present, a final purification by flash column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for achieving selective mono-protection of 3-methyl-1,2-phenylenediamine?

A1: The core principle is to create a substantial difference in reactivity between the two amino groups. In its native state, both amines are nucleophilic. The most effective strategy is to selectively "deactivate" one amine via protonation. By introducing exactly one equivalent of a strong acid, one amine forms a non-nucleophilic ammonium salt, leaving the other free to react with the electrophilic Boc₂O. This method transforms a competitive reaction into a selective one.[2][3]

Q2: Which amino group is preferentially protected and why?

A2: In 3-methyl-1,2-phenylenediamine, the amino group at position 2 is ortho to the methyl group, while the amino group at position 1 is meta. The amino group at position 1 is less sterically hindered and therefore more accessible to the bulky Boc₂O reagent.[8] Consequently, the kinetically favored product is tert-Butyl (2-amino-3-methylphenyl)carbamate, where the C1 amine is protected.

dot

Figure 2: Kinetic vs. Thermodynamic Control cluster_0 3-methyl-1,2-phenylenediamine cluster_1 Reaction with Boc₂O Start Starting Material Kinetic Kinetic Product (Less Hindered C1-Amine Reacts) FASTER PATHWAY Start->Kinetic Lower Ea (Preferred) Thermo Thermodynamic Product (More Hindered C2-Amine Reacts) SLOWER PATHWAY Start->Thermo Higher Ea

Caption: Reaction favors the kinetic product at the less hindered amine.

Q3: What is the optimal solvent and temperature for this reaction?

A3: For the highly recommended monoprotonation method using TMSCl, anhydrous methanol is the ideal solvent. This is because methanol reacts with TMSCl to generate the single equivalent of HCl needed in situ. The reaction should be started at 0 °C for the addition of reagents to control the initial exothermic reaction and maximize kinetic selectivity, followed by stirring at room temperature for 1-4 hours until completion.[2]

Q4: Can catalysts like DMAP be used to accelerate the reaction?

A4: While 4-dimethylaminopyridine (DMAP) is a known catalyst for Boc protections, its use in this specific synthesis is not recommended . DMAP accelerates the reaction by forming a highly reactive intermediate with Boc₂O.[9] This heightened reactivity can override the subtle selectivity you are trying to achieve, leading to a significant increase in the formation of the di-Boc byproduct and compromising the overall yield of the desired mono-protected product.[9] It is better to ensure selectivity through stoichiometric and temperature control rather than catalytic acceleration.

Recommended Experimental Protocol

This protocol is based on the selective monoprotonation strategy, which offers the most reliable and high-yielding route to the target compound.[2][4]

Materials:

  • 3-methyl-1,2-phenylenediamine

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol. Cool the flask to 0 °C in an ice bath.

  • In Situ HCl Generation: While stirring, add trimethylsilyl chloride (1.0 eq) dropwise to the cold methanol. Stir for 10 minutes.

  • Diamine Addition: Add 3-methyl-1,2-phenylenediamine (1.0 eq) to the cold solution. A precipitate of the mono-hydrochloride salt may form. Stir for 15 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.0 eq) portion-wise or as a solution in a small amount of methanol.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting diamine.

  • Workup - Quench: Once the reaction is complete, remove the methanol under reduced pressure.

  • Workup - Extraction: Add water and DCM to the residue. Transfer to a separatory funnel.

  • Workup - Purification: Follow the detailed acid-base extraction procedure outlined in the Troubleshooting Guide Q4 .

  • Isolation: Dry the final organic layer containing the purified product with anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-Butyl (2-amino-3-methylphenyl)carbamate as a solid.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2016). MDPI. [Link]

  • Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • Kinetic vs. thermodynamic control. ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Steric Hindrance; Amino Group. (2014). Reddit. [Link]

  • Selective Mono‐BOC Protection of Diamines. (2007). Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (2018). MDPI. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Dual protection of amino functions involving Boc. (2015). RSC Publishing. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl (2-amino-3-methylphenyl)carbamate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of tert-But...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of tert-Butyl (2-amino-3-methylphenyl)carbamate, specifically the removal of the common di-Boc byproduct, di-tert-butyl (3-methyl-1,2-phenylene)dicarbamate. This guide is structured to address practical issues encountered during experimental work, offering explanations grounded in organic chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: My reaction produced a mixture of mono-Boc and di-Boc products. How can I confirm the presence of the di-Boc byproduct?

Answer:

The formation of a di-Boc byproduct is a common challenge in the protection of diamines.[1][2] You can confirm its presence using a few routine analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the product mixture. The di-Boc byproduct is significantly less polar than the desired mono-Boc product due to the masking of the second amino group. Therefore, it will have a higher Rf value (it will travel further up the TLC plate). Co-spotting your reaction mixture with the starting diamine will show three distinct spots if both products and unreacted starting material are present.

    • Recommended TLC System: A good starting point for developing a separation is a mixture of ethyl acetate and hexane. You can begin with a 20-30% ethyl acetate in hexane mobile phase and adjust the polarity to achieve optimal separation. For aromatic amines that may streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the spot shape.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques will not only show the presence of multiple components but will also provide their mass-to-charge ratio (m/z), confirming the identity of the di-Boc byproduct. The mono-Boc product will have a lower molecular weight than the di-Boc byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can also be used. The di-Boc product will lack the characteristic N-H protons of the free amino group that are present in the mono-Boc product. You will also observe a difference in the integration of the tert-butyl protons (18H for the di-Boc vs. 9H for the mono-Boc).

Problem 2: I have a significant amount of di-Boc byproduct. What is the most effective way to remove it?

Answer:

There are several strategies to remove the di-Boc byproduct, and the best choice will depend on the scale of your reaction and the available equipment.

Method 1: Column Chromatography

Flash column chromatography is a highly effective method for separating the mono- and di-Boc products due to their significant polarity difference.[3]

  • Principle: The more polar mono-Boc product will adhere more strongly to the silica gel stationary phase and will therefore elute later than the less polar di-Boc byproduct.

  • Eluent System: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to elute the di-Boc byproduct first. Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) to elute the desired mono-Boc product.

  • Monitoring: Collect fractions and monitor them by TLC to identify the pure fractions containing your desired product.

Method 2: Acid-Base Extraction

This classical purification technique leverages the basicity of the free amino group on your desired mono-Boc product.

  • Principle: The mono-Boc product, with its free amino group, can be protonated by an aqueous acid to form a water-soluble salt. The di-Boc byproduct, lacking a basic amino group, will remain in the organic layer.

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The mono-Boc product will move to the aqueous layer as its hydrochloride salt.

    • Separate the organic layer, which contains the di-Boc byproduct.

    • Basify the aqueous layer with a base (e.g., 2 M NaOH) to a pH > 12 to deprotonate the mono-Boc product, making it water-insoluble.

    • Extract the aqueous layer with fresh organic solvent (DCM or ethyl acetate) to recover your purified mono-Boc product.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]

Method 3: Recrystallization/Trituration

If the di-Boc byproduct is present in a smaller amount, recrystallization or trituration can be an effective purification method.

  • Principle: This technique relies on the differential solubility of the desired product and the impurity in a particular solvent system. The goal is to find a solvent in which the desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.

  • Solvent Selection: For Boc-protected aromatic amines, solvent systems like ethyl acetate/hexane or toluene/hexane are often good starting points. You can dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the less polar solvent (e.g., hexane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization of the pure mono-Boc product.

  • Trituration: If your product is an oil, you can attempt to induce crystallization by trituration. This involves repeatedly washing the oil with a solvent in which the desired product is sparingly soluble, while the di-Boc byproduct is more soluble. Hexane or a mixture of hexane and a small amount of a slightly more polar solvent is a good choice for this.

Problem 3: Can I selectively remove one Boc group from the di-Boc byproduct to convert it to my desired product?

Answer:

Yes, selective deprotection of one Boc group from a di-Boc protected amine is a viable strategy, particularly if a large amount of the di-Boc byproduct has formed. This is typically achieved under carefully controlled acidic conditions.

  • Principle: The two Boc groups on the aromatic diamine may have slightly different labilities towards acid-catalyzed cleavage. By using milder acidic conditions or specific Lewis acids, it is possible to selectively remove one Boc group while leaving the other intact.[6]

  • Reaction Conditions:

    • Mild Brønsted Acids: Using a weaker acid than the standard trifluoroacetic acid (TFA) used for complete deprotection can achieve selectivity. For example, treating the di-Boc compound with a controlled amount of p-toluenesulfonic acid (pTSA) or a milder Lewis acid in an appropriate solvent can lead to the mono-deprotected product.

    • Lewis Acids: Lewis acids such as zinc bromide (ZnBr2) or magnesium perchlorate (Mg(ClO4)2) have been reported to selectively cleave Boc groups.[6] The reaction conditions, including temperature and time, will need to be carefully optimized for your specific substrate.

  • Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS to maximize the yield of the mono-Boc product and prevent complete deprotection.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is suitable for separating gram-scale quantities of the mono-Boc and di-Boc products.

Materials:

  • Crude reaction mixture containing tert-Butyl (2-amino-3-methylphenyl)carbamate and the di-Boc byproduct.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Separatory Funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in DCM or EtOAc (approximately 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The top layer will be the organic phase (if using EtOAc) or the bottom layer (if using DCM), and the other will be the aqueous phase.

  • Drain the aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1 M HCl. Combine all aqueous extracts.

  • The organic layer now contains the di-Boc byproduct and other non-basic impurities. It can be discarded or concentrated to recover the di-Boc byproduct if desired.

  • Cool the combined aqueous extracts in an ice bath and slowly add 2 M NaOH with stirring until the pH is > 12 (check with pH paper).

  • Extract the basified aqueous solution three times with fresh DCM or EtOAc.

  • Combine the organic extracts and wash once with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified tert-Butyl (2-amino-3-methylphenyl)carbamate.

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )General Polarity
tert-Butyl (2-amino-3-methylphenyl)carbamateC12H18N2O2222.28More Polar
di-tert-butyl (3-methyl-1,2-phenylene)dicarbamateC17H26N2O4322.40Less Polar
2-methyl-1,2-phenylenediamine (Starting Material)C7H10N2122.17Most Polar

Visualizations

Purification_Workflow cluster_synthesis Boc Protection Reaction cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_products Isolated Products start 2-methyl-1,2-phenylenediamine + (Boc)2O reaction Reaction Mixture (Mono-Boc, Di-Boc, Starting Material) start->reaction extraction Acid-Base Extraction reaction->extraction chromatography Column Chromatography reaction->chromatography crystallization Recrystallization / Trituration reaction->crystallization tlc TLC extraction->tlc mono_boc Pure Mono-Boc Product extraction->mono_boc di_boc Di-Boc Byproduct extraction->di_boc chromatography->tlc chromatography->mono_boc chromatography->di_boc crystallization->tlc crystallization->mono_boc hplc HPLC/LC-MS tlc->hplc nmr NMR hplc->nmr

Caption: Purification workflow for isolating tert-Butyl (2-amino-3-methylphenyl)carbamate.

References

  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136563, tert-Butyl (2-amino-3-methylphenyl)carbamate. Retrieved January 6, 2026 from [Link].

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Pittelkow, M., et al. (2007).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved January 6, 2026 from [Link].

  • VanVeller, B. (n.d.). VanVeller Lab Resources. Department of Chemistry, Iowa State University. Retrieved January 6, 2026, from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 20(3), 123-129.
  • Mohapatra, D. K., & Durugkar, K. A. (2012). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters, 53(36), 4881-4884.
  • Ralph, M. S. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. 34.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735700, tert-Butyl (3-aminopropyl)carbamate. Retrieved January 6, 2026 from [Link].

Sources

Troubleshooting

Technical Support Center: Recrystallization of tert-Butyl (2-amino-3-methylphenyl)carbamate

Welcome to the technical support guide for the recrystallization of tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7).[1] This document is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of tert-Butyl (2-amino-3-methylphenyl)carbamate (CAS 954238-92-7).[1] This document is intended for researchers, scientists, and drug development professionals to provide in-depth procedural guidance and troubleshoot common issues encountered during the purification of this compound.

Core Concepts in Carbamate Purification

Tert-Butyl (2-amino-3-methylphenyl)carbamate is a Boc-protected aniline derivative. The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses but also introduces specific challenges during purification.[2] Understanding the stability of this group is paramount; it is notably labile under acidic conditions, which can lead to cleavage and loss of product.[3] Conversely, the Boc group is generally stable under basic and neutral conditions.[3][4]

Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.[5] The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[4]

Safety First: Handling tert-Butyl (2-amino-3-methylphenyl)carbamate

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[6]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][7]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and acid chlorides.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

Recommended Recrystallization Protocol

This protocol provides a general framework for the recrystallization of tert-Butyl (2-amino-3-methylphenyl)carbamate. Optimization may be necessary based on the specific impurities present in the crude material.

Step-by-Step Experimental Workflow
  • Solvent Selection: The ideal solvent system is one where the carbamate has high solubility when hot and low solubility when cold. Common choices for Boc-protected compounds include hexane/ethyl acetate mixtures, ethanol, or isopropanol.[8][9] A good starting point is a mixture of hexane and ethyl acetate.

  • Dissolution: Place the crude tert-Butyl (2-amino-3-methylphenyl)carbamate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid completely.[4] It is crucial to use the minimum amount of boiling solvent to ensure a good recovery.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel can mitigate this issue.[10]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Workflow

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities? D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I End: Purified Crystals H->I

Caption: Recrystallization workflow for tert-Butyl (2-amino-3-methylphenyl)carbamate.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of Boc-protected anilines.

Frequently Asked Questions

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[10]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the concentration.

    • Allow the solution to cool more slowly. Vigorous scratching of the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.[5]

    • If the problem persists, consider a different solvent system with a lower boiling point.

Q2: I have a very low recovery of my purified product. What are the possible reasons?

A2: Low recovery is a frequent issue in recrystallization.[4]

  • Potential Causes & Solutions:

    • Too much solvent was used: Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining dissolved even after cooling.[5] To fix this, you can evaporate some of the solvent and attempt the cooling process again.

    • Premature crystallization: If the compound crystallizes too early (e.g., during hot filtration), it can be lost. Ensure your equipment is sufficiently hot.[10]

    • Washing with warm solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product.[5] Always use a minimal amount of ice-cold solvent for washing.

    • Inherent solubility: The compound may have a higher than ideal solubility in the cold solvent. While some loss is unavoidable, optimizing the solvent system can minimize this.[5]

Q3: No crystals are forming, even after cooling in an ice bath. What can I do?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.[10]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass stirring rod to create nucleation sites.[5]

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[5]

    • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]

Q4: How do I know if my product is pure after recrystallization?

A4: Purity can be assessed through several analytical techniques.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point. The reported melting point for a similar compound, tert-Butyl N-{[2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate, is 129 - 132 °C.[6]

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.[8]

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Melting Point Approx. 129-132 °CReference for a structurally similar compound; a sharp range indicates high purity.[6]
Recrystallization Solvent Hexane/Ethyl Acetate, Ethanol, IsopropanolCommon solvents for Boc-protected amines offering good solubility differentials.[8][9]
pH during workup Neutral to slightly basicThe Boc group is sensitive to acidic conditions and can be cleaved.[3][4]
Drying Temperature < 40 °CHigher temperatures can risk thermal degradation of the carbamate.[4]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl N-{[2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate.
  • Benchchem. (2025). Troubleshooting low conversion rates in carbamate synthesis.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-amino-3-methylphenyl)carbamate.
  • Benchchem. (2025). Technical Support Center: Purification of Carbamic Acid Derivatives.
  • Alfa Aesar. (2025). Safety Data Sheet: tert-Butyl carbamate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet: N-BOC-1,2-diaminoethane.
  • Barua, A. (2017).
  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from Google Patents.*.

Sources

Optimization

Technical Support Center: tert-Butyl (2-amino-3-methylphenyl)carbamate Synthesis and Workup

Welcome to the dedicated technical support resource for the synthesis and purification of tert-butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and purification of tert-butyl (2-amino-3-methylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the selective N-Boc protection of 2,3-diaminotoluene. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-Boc protected 2,3-diaminotoluene?

The main challenge lies in achieving selective protection of one amino group over the other. The two amino groups in 2,3-diaminotoluene have different steric and electronic environments, which can be exploited to favor mono-protection. However, the formation of the di-Boc protected byproduct is a common issue.

Q2: What are the recommended starting materials and reagents?

  • Starting Material: 2,3-Diaminotoluene

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane are commonly used.

  • Acid (for selective protection): A solution of HCl in an organic solvent (e.g., 1M HCl in diethyl ether or generated in situ from acetyl chloride or thionyl chloride in methanol) is recommended for selective protonation of one amine.[1][2][3][4]

Q3: What is the general mechanism for selective mono-Boc protection of a diamine?

The selective mono-Boc protection of a diamine can be achieved by first protonating one of the amino groups with one equivalent of a strong acid. The resulting ammonium salt is significantly less nucleophilic than the free amine, thus directing the reaction with Boc anhydride to the unprotected amino group.[1][2][3]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). You should expect to see the starting material (2,3-diaminotoluene), the desired mono-Boc product, and the di-Boc byproduct at different Rf values. Staining with ninhydrin can be useful for visualizing the amino groups.

Q5: What are the storage conditions for tert-butyl (2-amino-3-methylphenyl)carbamate?

Like many carbamates, the product should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and workup of tert-butyl (2-amino-3-methylphenyl)carbamate.

Issue 1: Low Yield of the Desired Mono-Boc Product and Significant Starting Material Remaining

Possible Causes:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

  • Poor quality of reagents: The Boc anhydride may have degraded due to improper storage.

  • Steric hindrance: The ortho-methyl group may sterically hinder the approach of the Boc anhydride to the adjacent amino group.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC every 30-60 minutes. If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C.

  • Verify Reagent Quality: Use freshly opened or properly stored Boc anhydride.

  • Increase Reaction Concentration: A higher concentration of reactants can sometimes overcome slow reaction rates.

Issue 2: Formation of a Significant Amount of Di-Boc Protected Byproduct

Possible Cause:

  • Excess Boc Anhydride: Using more than one equivalent of Boc anhydride will lead to the formation of the di-protected product.

  • Absence of Selective Protonation: Without the selective deactivation of one amino group through protonation, both amines will compete for the Boc anhydride.

Solutions:

  • Precise Stoichiometry: Carefully measure and use no more than 1.0 equivalent of Boc anhydride relative to the 2,3-diaminotoluene.

  • Implement Selective Protonation:

    • Dissolve the 2,3-diaminotoluene in an anhydrous solvent (e.g., methanol or DCM) at 0°C.

    • Slowly add one equivalent of a solution of HCl in an organic solvent (e.g., 1M HCl in diethyl ether).

    • Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

    • Then, add the Boc anhydride and allow the reaction to proceed.[1][2][3][4]

Issue 3: The Isolated Product is an Oil and Difficult to Solidify

Possible Causes:

  • Presence of Solvent Residues: Residual solvents from the workup can prevent the product from solidifying.

  • Impurities: The presence of byproducts, especially the di-Boc protected compound, can act as an impurity and lower the melting point or result in an oil.

Solutions:

  • Thorough Drying: After the workup, ensure the product is dried under high vacuum for an extended period to remove all traces of solvent.

  • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or pentane. This can often induce crystallization of the desired product while dissolving some impurities.

  • Purification: If trituration fails, purification by column chromatography is necessary.

Issue 4: Difficulty in Separating the Mono- and Di-Boc Products by Column Chromatography

Possible Cause:

  • Similar Polarity: The mono- and di-Boc protected products may have similar polarities, leading to co-elution during column chromatography.

Solutions:

  • Optimize Eluent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Start with a low concentration of the polar solvent and increase it gradually.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral).

  • Acid-Base Extraction Workup: A more effective approach is to separate the products based on the basicity of the free amino group in the mono-protected product before chromatography.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2,3-Diaminotoluene
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2,3-diaminotoluene (1.0 eq) in anhydrous methanol at 0°C.

  • Selective Protonation: Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous methanol. Stir for 30 minutes at 0°C. This will generate one equivalent of HCl in situ.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Protocol 2: Acid-Base Extraction Workup for Product Isolation
  • Solvent Removal: After quenching, remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Acidic Wash: Combine the organic layers and wash with 1M HCl (2 x 50 mL). The desired mono-Boc product, having a basic free amine, will move into the aqueous acidic layer, while the di-Boc byproduct and other non-basic impurities will remain in the organic layer.[6]

  • Basification and Re-extraction: Separate the acidic aqueous layer and basify it to pH > 10 with 2M NaOH. Extract the basified aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the new organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (2-amino-3-methylphenyl)carbamate.

Data Presentation

Table 1: Solvent Properties for Extraction and Chromatography

SolventPolarity IndexBoiling Point (°C)Use in this Procedure
Dichloromethane3.139.6Extraction
Ethyl Acetate4.477.1Extraction, Chromatography
Hexane0.169.0Chromatography, Trituration
Methanol5.164.7Reaction Solvent

Visualizations

Reaction_Pathway 2,3-Diaminotoluene 2,3-Diaminotoluene Mono-protonated Diamine Mono-protonated Diamine 2,3-Diaminotoluene->Mono-protonated Diamine + 1 eq. HCl tert-Butyl (2-amino-3-methylphenyl)carbamate tert-Butyl (2-amino-3-methylphenyl)carbamate Mono-protonated Diamine->tert-Butyl (2-amino-3-methylphenyl)carbamate + Boc2O

Caption: Reaction pathway for selective mono-Boc protection.

Workup_Workflow cluster_0 Initial Extraction cluster_1 Acidic Wash cluster_2 Final Isolation Reaction Mixture Reaction Mixture Extract with DCM Extract with DCM Reaction Mixture->Extract with DCM Organic Layer 1 Organic Layer 1 Extract with DCM->Organic Layer 1 Contains Mono-, Di-Boc, and impurities Aqueous Layer 1 Aqueous Layer 1 Extract with DCM->Aqueous Layer 1 Discard Final Organic Layer Final Organic Layer Extract with DCM->Final Organic Layer Contains pure Mono-Boc product Aqueous Layer 3 Aqueous Layer 3 Extract with DCM->Aqueous Layer 3 Discard Wash with 1M HCl Wash with 1M HCl Organic Layer 1->Wash with 1M HCl Organic Layer 2 Organic Layer 2 Wash with 1M HCl->Organic Layer 2 Contains Di-Boc product Aqueous Layer 2 Aqueous Layer 2 Wash with 1M HCl->Aqueous Layer 2 Contains Mono-Boc product (as salt) Basify with NaOH Basify with NaOH Aqueous Layer 2->Basify with NaOH Basify with NaOH->Extract with DCM Dry and Concentrate Dry and Concentrate Final Organic Layer->Dry and Concentrate Pure Product Pure Product Dry and Concentrate->Pure Product

Caption: Detailed acid-base extraction workup workflow.

Troubleshooting_Tree Low Yield? Low Yield? Significant Starting Material? Significant Starting Material? Low Yield?->Significant Starting Material? Yes High Di-Boc Byproduct? High Di-Boc Byproduct? Low Yield?->High Di-Boc Byproduct? No Increase Reaction Time/Temp Increase Reaction Time/Temp Significant Starting Material?->Increase Reaction Time/Temp Yes Check Reagent Quality Check Reagent Quality Significant Starting Material?->Check Reagent Quality No Use 1 eq. Boc2O Use 1 eq. Boc2O High Di-Boc Byproduct?->Use 1 eq. Boc2O Yes Implement Selective Protonation Implement Selective Protonation High Di-Boc Byproduct?->Implement Selective Protonation Yes Product is Oily? Product is Oily? Triturate with Hexane Triturate with Hexane Product is Oily?->Triturate with Hexane Yes Purify by Column Chromatography Purify by Column Chromatography Triturate with Hexane->Purify by Column Chromatography Fails Solid Product Solid Product Triturate with Hexane->Solid Product Succeeds

Caption: Troubleshooting decision tree for common issues.

References

  • Bhattacharya, S., et al. (2011). A novel method for the synthesis of N-Boc protected amino acids and their application in solid phase peptide synthesis. Der Pharma Chemica, 3(3), 174-188. [Link]

  • PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Semantic Scholar. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Aniline Protecting Groups: A Comparative Analysis of tert-Butyl (2-amino-3-methylphenyl)carbamate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials development, the precise control of reactivity is a cornerstone of success. Anilines, fundamental aromatic amine building blo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials development, the precise control of reactivity is a cornerstone of success. Anilines, fundamental aromatic amine building blocks, are a classic example of this challenge. Their inherent nucleophilicity and basicity, while synthetically useful, can lead to undesired side reactions, such as over-alkylation, oxidation, or interference with sensitive reagents.[1][2][3] The strategic use of protecting groups to temporarily mask the amine's reactivity is therefore not just a convenience, but a critical element of synthetic design.[4]

This guide provides an in-depth, field-proven comparison of common aniline protecting groups, centering on tert-Butyl (2-amino-3-methylphenyl)carbamate as a prime example of the widely-used tert-butoxycarbonyl (Boc) protection strategy. We will dissect the performance of the Boc group against key alternatives, grounding our analysis in mechanistic principles and experimental data to empower researchers, scientists, and drug development professionals to make optimal, context-dependent choices for their synthetic campaigns.

The Imperative for Protection: Why Anilines Need a Temporary Mask

An ideal protecting group strategy is defined by three core tenets: ease of installation, stability under a defined set of reaction conditions, and facile, high-yielding removal under conditions that leave the rest of the molecule unscathed.[5] This concept of "orthogonality"—the ability to remove one protecting group selectively in the presence of others—is paramount in complex, multi-step syntheses.[4][5] For anilines, protection mitigates several key issues:

  • Uncontrolled Reactivity: The lone pair on the nitrogen atom makes anilines highly activated systems, prone to polysubstitution in electrophilic aromatic substitution reactions.[2]

  • Basicity: The basic nature of the amino group can neutralize acidic reagents or catalyze unwanted side reactions.

  • Nucleophilicity: As strong nucleophiles, unprotected anilines will readily react with a host of electrophiles, often unselectively.[3]

By converting the amine into a less reactive functional group, such as a carbamate or amide, its nucleophilic and basic character is suppressed, allowing for precise chemical transformations elsewhere on the molecule.[4]

In Focus: The tert-Butoxycarbonyl (Boc) Group

tert-Butyl (2-amino-3-methylphenyl)carbamate is a derivative of 2,3-diaminotoluene where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its straightforward application and reliable, acid-labile removal.[6][7]

Installation of the Boc Group

The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a mild base such as sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP).[6][8] The reaction is generally clean, high-yielding, and proceeds under mild conditions.

Boc_Protection Aniline Aniline (R-NH₂) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Nucleophilic Attack Base Base (e.g., NEt₃) Base->Intermediate Nucleophilic Attack Product Boc-Protected Aniline (R-NH-Boc) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ + HB⁺ Boc_Deprotection BocAniline Boc-Protected Aniline (R-NH-Boc) Protonated Protonated Intermediate BocAniline->Protonated Protonation Acid Strong Acid (e.g., TFA) Acid->Protonated Protonation CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Loss of t-Bu⁺ Product Aniline (R-NH₂) CarbamicAcid->Product Decarboxylation Byproducts Isobutylene + CO₂

Caption: Acid-catalyzed deprotection mechanism for the Boc group.

Comparative Performance Analysis of Aniline Protecting Groups

The selection of a protecting group is a strategic decision dictated by the entire planned synthetic sequence. A group that is stable in one step may be labile in the next.

Carbamate Family: Boc vs. Cbz vs. Fmoc

The Boc, Cbz (Carboxybenzyl), and Fmoc (9-Fluorenylmethoxycarbonyl) groups form the cornerstone of orthogonal protection strategies in modern synthesis. [5]

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Introduction (Boc)₂O, Base [6] Benzyl chloroformate (Cbz-Cl), Base [9] Fmoc-Cl or Fmoc-OSu, Base [10]
Stability Stable: Base, Hydrogenolysis, Weak Acids [5] Stable: Acid, Base (mild) [11] Stable: Acid, Hydrogenolysis [10]
Cleavage Condition Strong Acid (e.g., TFA, HCl) [6][7] Catalytic Hydrogenolysis (H₂, Pd/C) [11][12] Base (e.g., 20% Piperidine in DMF) [5][10]
Key Advantage Robust, common, volatile byproducts. [6] Orthogonal to acid- and base-labile groups. [5] Cleaved under very mild, non-acidic conditions. [10]

| Considerations | Not suitable for syntheses requiring strong acid. [6]| Incompatible with reactions using Pd catalysts or reducing double/triple bonds. [3]| Base-lability can be a limitation. The dibenzofulvene byproduct can cause side reactions if not scavenged. [13]|

Experimental Workflow: Orthogonal Deprotection

The true power of this trio lies in their mutual orthogonality. A multi-functionalized aniline bearing all three groups can be deprotected in any desired order.

Orthogonal_Deprotection_Workflow Start Multi-Protected Aniline (N-Boc, N-Cbz, N-Fmoc) Fmoc_Deprotect Treat with 20% Piperidine/DMF Start->Fmoc_Deprotect Path 1 Boc_Deprotect Treat with TFA/DCM Start->Boc_Deprotect Path 2 Cbz_Deprotect Treat with H₂, Pd/C Start->Cbz_Deprotect Path 3 Fmoc_Removed Fmoc Group Removed (N-Boc, N-Cbz) Fmoc_Deprotect->Fmoc_Removed Boc_Removed Boc Group Removed (N-Cbz, N-Fmoc) Boc_Deprotect->Boc_Removed Cbz_Removed Cbz Group Removed (N-Boc, N-Fmoc) Cbz_Deprotect->Cbz_Removed

Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc groups.

Amide Family: Acetyl (Ac) Group

Amide-based protecting groups, such as the acetyl (Ac) group, offer a significant increase in stability compared to carbamates.

Characteristic Boc (tert-Butoxycarbonyl) Ac (Acetyl)
Introduction (Boc)₂O, Base [7]Acetic Anhydride or Acetyl Chloride, Base [14]
Stability Stable to base, labile to strong acid [5]Very stable to a wide range of conditions [15]
Cleavage Condition Strong Acid (TFA, HCl) [7]Forcing Conditions: Strong Acid (e.g., conc. HCl, reflux) or Strong Base (e.g., NaOH, reflux) [14]
Use Case General purpose, acid-sensitive removalWhen extreme stability is required; deprotection is often one of the final steps

Experimental Protocols

  • Boc Deprotection: Dissolve the Boc-protected aniline in dichloromethane (DCM). Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor by TLC/LCMS. Remove volatiles under reduced pressure. [7]* Cbz Deprotection: Dissolve the Cbz-protected aniline in methanol or ethanol. Add a catalytic amount (5-10 mol%) of 10% Palladium on carbon (Pd/C). Stir the mixture under an atmosphere of H₂ (balloon or Parr apparatus) at room temperature until completion. Filter through Celite to remove the catalyst and concentrate the filtrate. [11]* Fmoc Deprotection: Dissolve the Fmoc-protected aniline in N,N-dimethylformamide (DMF). Add piperidine to a final concentration of 20% (v/v). Stir at room temperature for 30-60 minutes. Remove solvent and purify. [10]* Acetyl Deprotection (Acidic): Dissolve the acetyl-protected aniline in a mixture of ethanol and water. Add concentrated hydrochloric acid and heat the mixture to reflux for several hours to overnight. [14]

Conclusion: A Strategic Choice

There is no universally "best" aniline protecting group. The optimal choice is dictated by the molecular context and the planned synthetic route. The Boc group , exemplified by tert-Butyl (2-amino-3-methylphenyl)carbamate, offers an excellent balance of stability and mild, acid-specific removal, making it a workhorse in organic synthesis. [7][16]Its orthogonality to the Cbz and Fmoc groups provides the synthetic chemist with a powerful and flexible toolkit for the construction of complex molecules. [5]In contrast, the robust acetyl group is reserved for instances where the protected amine must endure harsh reaction conditions. [15] A thorough, forward-looking analysis of all planned reaction steps is critical. By understanding the specific stability and cleavage conditions of each protecting group, researchers can design elegant and efficient synthetic pathways, ensuring the successful arrival at their target molecule.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Various Authors. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. Available at: [Link].

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Application Notes. Available at: [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link].

  • YouTube. Protection of Aniline Derivatives. Pearson Study Prep. Available at: [Link].

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link].

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available at: [Link].

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. The Organic Chemistry Tutor. Available at: [Link].

  • Chem-Station International Edition. Acyl Protective Groups. Chem-Station. Available at: [Link].

  • The Org Chem Project. Acetyl Protection. The Org Chem Project. Available at: [Link].

  • Aliyan, H. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003. Available at: [Link].

Sources

Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of tert-Butyl (2-amino-3-methylphenyl)carbamate

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stan...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate, a key intermediate in various synthetic pathways.

This guide moves beyond a simple cataloging of peaks. It is designed to provide a practical, field-tested perspective on how to approach the spectral interpretation of this and structurally related molecules. We will dissect the spectrum, compare it with relevant alternatives to highlight key structural nuances, and provide robust experimental protocols to ensure the acquisition of high-quality, reproducible data.

Interpreting the ¹H NMR Spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate

The ¹H NMR spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate presents a distinct set of signals that, when analyzed systematically, reveal the precise arrangement of protons in the molecule. The expected chemical shifts and multiplicities are a direct consequence of the electronic environment of each proton, influenced by the interplay of the amino, methyl, and tert-butoxycarbonyl (Boc) protecting groups on the aromatic ring.

A defining feature of N-Boc protected amines is the prominent singlet corresponding to the nine equivalent protons of the tert-butyl group, typically observed in the upfield region of the spectrum, around 1.4-1.5 ppm.[1] The N-H proton of the carbamate generally appears as a broad singlet.[1]

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl (2-amino-3-methylphenyl)carbamate (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
tert-Butyl (-C(CH₃)₃)~1.5Singlet (s)-9H
Aromatic (H-4)~6.8-7.0Doublet of doublets (dd)~7.5, 1.51H
Aromatic (H-5)~7.0-7.2Triplet (t)~7.81H
Aromatic (H-6)~6.6-6.8Doublet of doublets (dd)~8.0, 1.51H
Methyl (-CH₃)~2.2Singlet (s)-3H
Amine (-NH₂)~3.5-4.5Broad singlet (br s)-2H
Carbamate (-NHBoc)~6.0-7.0Broad singlet (br s)-1H

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

A Comparative Analysis: Distinguishing Structural Features

To fully appreciate the nuances of the ¹H NMR spectrum of our target compound, a comparison with structurally related molecules is invaluable. This comparative approach allows for a more confident assignment of signals and a deeper understanding of substituent effects.

Comparison with 2,3-Diaminotoluene

The immediate precursor, 2,3-diaminotoluene, provides a foundational comparison. The reported ¹H NMR spectrum of 2,3-diaminotoluene in CDCl₃ shows a singlet for the methyl protons at approximately 2.22 ppm and a multiplet for the aromatic protons between 6.62-6.68 ppm.[2][3] The amino protons appear as a multiplet around 3.35-3.40 ppm.[2]

Upon introduction of the Boc protecting group to one of the amino functionalities, we anticipate the following key differences in the spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate:

  • Appearance of the Boc Signal: A large singlet for the nine tert-butyl protons will appear around 1.5 ppm.

  • Differentiation of Amine and Carbamate N-H Protons: The two N-H signals will now be distinct, with the carbamate proton typically appearing more downfield and broader than the remaining free amine protons.

  • Shift in Aromatic Protons: The electron-withdrawing nature of the carbamate group will induce a downfield shift in the adjacent aromatic protons compared to the parent diamine.[1]

Comparison with Other N-Boc Protected Anilines

Examining other Boc-protected anilines reinforces our understanding of the Boc group's spectral signature. For instance, N-Boc aniline itself displays the characteristic singlet for the tert-butyl group.[4] The presence of this signal is a strong indicator of a successful protection reaction.[1] The chemical shift of the aromatic protons in these compounds is influenced by the position and nature of other substituents on the ring.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, adherence to a standardized protocol is essential for reproducibility and comparability across different studies.[5]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of tert-Butyl (2-amino-3-methylphenyl)carbamate.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), as it is effective at dissolving many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or warming may be necessary to ensure complete dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues and line broadening.[6]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube to a height of 40-50 mm.[5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7]

Data Acquisition and Processing
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply baseline correction for a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃) or the internal standard.[1]

    • Integrate all signals to determine the relative number of protons.

Visualizing the Workflow

The process of acquiring and interpreting an NMR spectrum can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate_integrate Calibrate & Integrate phase_baseline->calibrate_integrate assign Assign Signals calibrate_integrate->assign compare Compare with Alternatives assign->compare structure Elucidate Structure compare->structure

Caption: Workflow for ¹H NMR Data Acquisition and Interpretation.

Conclusion

The ¹H NMR spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate is a rich source of structural information. A thorough analysis of chemical shifts, coupling constants, and peak integrations, especially when contextualized by comparison with structurally similar molecules, allows for its unambiguous characterization. By following rigorous experimental protocols, researchers can ensure the acquisition of high-quality data, which is the foundation of confident structural elucidation in the demanding landscape of modern chemical research and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminotoluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • DOI. (n.d.). Chemo- and Regioselective Magnesium-Catalyzed ortho- Alkenylation of Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the ¹³C NMR Spectral Assignment of tert-Butyl (2-amino-3-methylphenyl)carbamate

For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation is the bedrock of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural elucidation is the bedrock of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide offers an in-depth analysis and predicted spectral assignment for tert-Butyl (2-amino-3-methylphenyl)carbamate, a compound featuring a synthetically versatile N-Boc protecting group on a substituted aniline scaffold.

The Logic of Spectral Prediction: A Comparative Approach

The ¹³C NMR chemical shift of a specific carbon atom is exquisitely sensitive to its local electronic environment. By examining the experimental data of simpler, related molecules, we can deconstruct the electronic contributions of the amino (-NH₂), N-Boc (-NHCO₂tBu), and methyl (-CH₃) groups on the aromatic ring. For this analysis, we will draw comparisons with tert-butyl (2-aminophenyl)carbamate, o-toluidine, and general principles of aromatic substitution.

dot graph "" { layout="neato"; node [shape=plaintext]; edge [arrowhead=none];

} caption="Logical workflow for spectral prediction."

Predicted ¹³C NMR Chemical Shifts and Comparative Data

The following table summarizes the predicted ¹³C NMR chemical shifts for tert-Butyl (2-amino-3-methylphenyl)carbamate alongside experimental data for key comparative compounds. The assignments are based on the additive effects of the substituents on the aniline ring.

Carbon AtomPredicted Chemical Shift (δ, ppm) for tert-Butyl (2-amino-3-methylphenyl)carbamateExperimental δ (ppm) for tert-Butyl (2-aminophenyl)carbamate[1]Experimental δ (ppm) for o-Toluidine[2]Rationale for Prediction
C=O (Boc)~153153.94N/AThe carbamate carbonyl is consistently found in this region, largely unaffected by aromatic substituents.[3]
C(CH₃)₃ (Boc)~8180.67N/AThe quaternary carbon of the tert-butyl group is a stable marker.
C(CH₃)₃ (Boc)~2828.34N/AThe methyl carbons of the tert-butyl group are highly shielded and consistent across different molecules.[1]
C1-NHBoc ~126126.20N/AThe addition of an ortho-methyl group is expected to have a minor shielding effect on this carbon compared to the analog without it.
C2-NH₂ ~138139.18144.8The electron-donating amino group strongly deshields the attached carbon. The N-Boc group at C1 will slightly modulate this.
C3-CH₃ ~125N/A126.9The methyl-substituted carbon. Its shift will be influenced by the adjacent amino and the meta N-Boc group.
C4 ~129124.79122.1This carbon is para to the N-Boc group and meta to the amino and methyl groups. A downfield shift relative to o-toluidine is expected due to the N-Boc group's influence.
C5 ~120120.13118.5This carbon is meta to the N-Boc and methyl groups and para to the strongly donating amino group, leading to significant shielding.
C6 ~118117.98114.9Being ortho to the amino group and meta to the N-Boc group, this carbon is expected to be highly shielded.
-CH₃ ~17N/A17.2The methyl group attached to an aromatic ring typically appears in this upfield region.

In-Depth Rationale for Aromatic Carbon Assignments

  • C1 and C2 (Substituent-Bearing Carbons): The carbons directly attached to the nitrogen atoms (ipso-carbons) experience the most significant electronic effects. The C2 carbon, bonded to the strongly electron-donating amino group, will be the most deshielded of the aromatic carbons. In aniline, the ipso-carbon (C1) is at approximately 146 ppm. In our target molecule, the C2 carbon will have a similarly deshielded character. The C1 carbon, attached to the N-Boc group, will be deshielded, but less so than C2, as the nitrogen's lone pair is partially delocalized into the Boc carbonyl group, reducing its donating effect on the ring. The experimental value for the C1-NHBoc in tert-butyl (2-aminophenyl)carbamate is 126.20 ppm, and we predict a similar value here.[1]

  • C3 (Methyl-Bearing Carbon): In o-toluidine, the methyl-bearing carbon (C2) is at 126.9 ppm.[2] In our target molecule, this carbon (C3) is adjacent to the powerful amino-group donor, which will likely cause a slight upfield shift compared to a simple methyl-substituted carbon.

  • C4, C5, and C6 (Ring Protons): The chemical shifts of these carbons are governed by their positions relative to the three substituents.

    • C6: Being ortho to the potent -NH₂ donating group, C6 is expected to be the most shielded (furthest upfield) of the aromatic CH carbons.

    • C5: This carbon is para to the -NH₂ group, also resulting in significant shielding, though typically slightly less than the ortho position.

    • C4: This carbon is meta to the -NH₂ group and para to the N-Boc group, leading to a more downfield shift compared to C5 and C6.

The electron-donating nature of the amino group increases the electron density at the ortho and para positions, causing an upfield shift (shielding) for these carbons.[4] The N-Boc group is also an overall electron-donating group, though weaker than -NH₂, and will contribute to this shielding. The methyl group is a weak electron-donating group.

Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum of tert-Butyl (2-amino-3-methylphenyl)carbamate.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the solid compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for initial analysis.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for better spectral dispersion.
  • Tune and match the ¹³C probe.
  • Shim the magnetic field to achieve good resolution and lineshape, using the deuterium lock signal of the solvent.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.
  • Key Parameters:
  • Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
  • Acquisition Time: ~1.0-1.5 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.
  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay if quantitative accuracy is not the primary goal.
  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Fourier transform the free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

dot graph "" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4"];

} caption="Workflow for ¹³C NMR data acquisition and analysis."

Conclusion

The provided ¹³C NMR assignment for tert-Butyl (2-amino-3-methylphenyl)carbamate is a robust prediction based on established principles of NMR spectroscopy and comparative analysis of closely related structures. By understanding the electronic effects of the amino, N-Boc, and methyl substituents, researchers can confidently interpret their experimental data. The outlined protocol provides a clear path to obtaining high-quality spectra for verification. This guide serves as a practical tool for chemists, ensuring the structural integrity of their synthesized molecules and advancing their research and development efforts.

References

Comparative

comparing TFA vs HCl for Boc deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate

An In-Depth Guide to the Boc Deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Comparative Analysis of Trifluoroacetic Acid vs. Hydrochloric Acid Introduction The tert-butyloxycarbonyl (Boc) group is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Boc Deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate: A Comparative Analysis of Trifluoroacetic Acid vs. Hydrochloric Acid

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability under a wide range of conditions, coupled with its facile removal under acidic treatment, makes it an indispensable tool, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] This guide focuses on the deprotection of a specific, valuable building block: tert-Butyl (2-amino-3-methylphenyl)carbamate. The resulting product, 3-methyl-1,2-benzenediamine, is a key precursor for various heterocyclic compounds in medicinal chemistry.

The choice of acid for Boc cleavage is a critical decision that impacts reaction efficiency, scalability, workup procedure, and overall process safety. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This document provides a detailed, evidence-based comparison of these two methods, offering researchers, scientists, and drug development professionals the insights needed to make an informed selection based on specific experimental goals and constraints.

The Fundamental Mechanism of Acid-Catalyzed Boc Deprotection

Both TFA and HCl mediate Boc deprotection through a well-established, acid-catalyzed E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the adjacent carbon-oxygen bond. This is followed by the departure of the stable tert-butyl cation, forming a transient carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. In the acidic environment, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (trifluoroacetate or hydrochloride).

The liberated tert-butyl cation is a reactive electrophile that can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or in some cases, lead to unwanted alkylation side reactions on the substrate.[2][3]

Boc Deprotection Mechanism cluster_0 Reaction Pathway BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (TFA or HCl) CarbamicAcid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->CarbamicAcid Cleavage AmineSalt Amine Salt (TFA or HCl) CarbamicAcid->AmineSalt Decarboxylation & Protonation Byproducts CO2 (gas) Isobutylene (gas) CarbamicAcid->Byproducts Release

Caption: General mechanism for acid-catalyzed Boc deprotection.

Method 1: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a powerful, volatile organic acid traditionally favored for Boc deprotection, especially in solid-phase peptide synthesis (SPPS).[4][5] Its high acidity and the excellent solvating properties of its mixtures with dichloromethane (DCM) typically ensure rapid and complete reactions.

Experimental Protocol: TFA Deprotection
  • Preparation: Dissolve tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[6][7]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Workup A (Salt Isolation): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[8] The resulting crude 3-methyl-1,2-benzenediamine trifluoroacetate salt can often be used directly in the next step.

  • Workup B (Free Amine Isolation): After evaporation, dissolve the residue in an organic solvent such as ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a brine wash.[9] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.

Analysis of the TFA Method
  • Expertise & Experience: The primary advantage of TFA is its speed and efficiency. The reaction is often complete within an hour at room temperature.[10] The volatility of both DCM and TFA simplifies the initial workup, as they can be readily removed under vacuum.[7] However, the high acidity of TFA can be non-selective if other acid-labile protecting groups are present.[1] For the target substrate, this is not a major concern. The main practical challenge is the complete removal of residual TFA from the product salt, which can interfere with subsequent reactions. Co-evaporation is a crucial, field-proven technique to address this.

  • Trustworthiness: The protocol is highly reliable and reproducible. The main byproducts, carbon dioxide and isobutylene, are gases that are easily removed from the reaction system.[2] The primary risk to be managed is the potential for incomplete TFA removal or side reactions from the tert-butyl cation, though the latter is less common for this type of aniline substrate compared to tryptophan or methionine-containing peptides.[3]

  • Authoritative Grounding & Safety: TFA is a highly corrosive and toxic substance. It can cause severe chemical burns to the skin, eyes, and respiratory tract.[11][12][13][14] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[15] Environmentally, TFA is persistent and its use is being discouraged in large-scale processes where greener alternatives are available.[5][16]

Method 2: Hydrochloric Acid (HCl)

Hydrochloric acid, typically used as a 4M solution in an anhydrous organic solvent like 1,4-dioxane or ethyl acetate, is a cost-effective and highly practical alternative to TFA.[10][17] This method is particularly advantageous for its straightforward workup, often yielding a crystalline hydrochloride salt that can be easily isolated.

Experimental Protocol: HCl Deprotection
  • Preparation: Suspend tert-Butyl (2-amino-3-methylphenyl)carbamate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl) in a round-bottom flask.[18]

  • Reaction: Stir the mixture vigorously at room temperature. The starting material will typically dissolve as the reaction progresses.

  • Monitoring: Stir for 1 to 4 hours. The reaction is generally slower than with TFA. Monitor by TLC or LC-MS. Often, the product hydrochloride salt will precipitate from the solution during the reaction.

  • Workup A (Salt Isolation): Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.[19] Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove any non-polar impurities, and dry under vacuum. This yields the 3-methyl-1,2-benzenediamine dihydrochloride salt.

  • Workup B (Free Amine Isolation): If the free amine is required, the isolated hydrochloride salt can be neutralized. Suspend the salt in DCM or ethyl acetate and wash with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Analysis of the HCl Method
  • Expertise & Experience: The HCl/dioxane method is highly valued for its operational simplicity and cost-effectiveness. The key advantage is the frequent precipitation of the hydrochloride salt directly from the reaction mixture, which provides a very clean and simple isolation procedure.[7] This avoids the need for aqueous workups or co-evaporation steps if the salt is the desired final product. While reaction times can be longer than with TFA, they are typically complete within a few hours at room temperature.[20]

  • Trustworthiness: This method is robust and scalable. The formation of a solid hydrochloride salt provides a self-validating system, as the isolated product is often of high purity without the need for chromatography. The selectivity of 4M HCl in dioxane can be superior to TFA for complex molecules containing multiple acid-sensitive groups, such as tert-butyl esters.[21]

  • Authoritative Grounding & Safety: Hydrochloric acid is a corrosive substance that can cause severe burns.[22] Anhydrous HCl solutions in solvents like dioxane are particularly hazardous as they can release HCl gas, which is a potent respiratory irritant.[23] Work must be conducted in a fume hood with appropriate PPE. Dioxane is also a suspected carcinogen and should be handled with care. From a green chemistry perspective, replacing TFA with HCl is generally seen as a positive step.[16]

Quantitative and Qualitative Performance Comparison

The choice between TFA and HCl depends on a balance of factors including speed, cost, scale, and the desired final product form.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% TFA in DCM, 0 °C to RT[7]4M HCl in Dioxane or EtOAc, RT[21]
Reaction Time Fast (0.5 - 2 hours)[7][10]Moderate (1 - 4 hours)[7]
Product Form Trifluoroacetate salt (often oily)Hydrochloride salt (often crystalline solid)
Workup Evaporation, often requires co-evaporation or basic wash[8]Precipitation and filtration, or basic wash[7]
Cost HigherLower
Safety & Handling Highly corrosive, toxic, volatile[14][15]Corrosive, toxic (HCl gas), solvent hazards
Environmental Impact Persistent, considered less "green"[5][16]More favorable alternative to TFA

Decision-Making Workflow

To aid in selecting the optimal reagent, the following workflow highlights key decision points for a researcher.

Caption: Decision workflow for choosing between TFA and HCl.

Conclusion

For the Boc deprotection of tert-Butyl (2-amino-3-methylphenyl)carbamate, both trifluoroacetic acid and hydrochloric acid are highly effective and reliable reagents. There is no single "better" choice; the optimal method is contingent upon the specific priorities of the synthesis.

  • Choose Trifluoroacetic Acid (TFA) when speed is paramount, when working on a small scale where reagent cost is negligible, or when the subsequent reaction is compatible with the direct use of the crude trifluoroacetate salt after simple evaporation.

  • Choose Hydrochloric Acid (HCl) when ease of product isolation, cost-effectiveness, and scalability are key drivers. The ability to isolate a pure, solid hydrochloride salt via filtration is a significant practical advantage, particularly for larger-scale preparations. It is also the preferred choice from a green chemistry standpoint.

By understanding the distinct advantages and operational demands of each reagent, researchers can confidently select the most appropriate protocol to efficiently synthesize 3-methyl-1,2-benzenediamine for their drug discovery and development programs.

References

  • PubChem. (n.d.). Trifluoroacetic acid. National Center for Biotechnology Information. [Link]

  • International Labour Organization. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID. [Link]

  • New Jersey Department of Health. (2001, October). Hazard Summary: Trifluoroacetic Acid. [Link]

  • Fiveable. (n.d.). TFA Deprotection Definition. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism. [Link]

  • National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. [Link]

  • National Institutes of Health (NIH). (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. [Link]

  • PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ASHTA Chemicals Inc. (2015, April 15). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. [Link]

  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrochloric Acid. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate: An Evaluation of Alternative Reagents

In the landscape of pharmaceutical and materials science research, the synthesis of well-defined molecular intermediates is a critical cornerstone of innovation. One such valuable building block is tert-Butyl (2-amino-3-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of well-defined molecular intermediates is a critical cornerstone of innovation. One such valuable building block is tert-Butyl (2-amino-3-methylphenyl)carbamate, a key precursor in the development of various biologically active compounds and functional materials. The strategic placement of a Boc-protected amine and a free amine on a substituted aromatic ring provides a versatile platform for further chemical elaboration.

This guide provides an in-depth comparison of synthetic routes to tert-Butyl (2-amino-3-methylphenyl)carbamate, moving beyond a singular, established protocol to explore and evaluate alternative reagents. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the most appropriate methodology for their specific needs, considering factors such as yield, purity, safety, and cost-effectiveness.

The Standard Synthetic Pathway: A Two-Step Approach

The conventional and most widely adopted synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate is a robust two-step process commencing from 2-methyl-3-nitroaniline. This pathway is favored for its generally high yields and the commercial availability of the starting material.[1]

The logical flow of this synthesis is depicted below:

Standard Synthesis A 2-Methyl-3-nitroaniline B tert-Butyl (2-methyl-3-nitrophenyl)carbamate A->B Boc₂O, Base C tert-Butyl (2-amino-3-methylphenyl)carbamate B->C Reduction

Caption: Standard two-step synthesis of the target compound.

Step 1: Boc Protection of 2-Methyl-3-nitroaniline

The initial step involves the chemoselective protection of the amino group of 2-methyl-3-nitroaniline with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2][3] This reaction is typically performed in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in an appropriate organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5] The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6][7]

Step 2: Reduction of the Nitro Group

Following the successful protection of the amino group, the subsequent step focuses on the reduction of the nitro functionality to a primary amine. A variety of reducing agents can be employed for this purpose. A common and effective method is the use of hydrazine hydrate in the presence of a catalyst, such as ferric chloride (FeCl₃) or palladium on carbon (Pd/C).[4][8] This method is often preferred for its efficiency and relatively mild reaction conditions. Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is another widely used and clean reduction method.[9]

Alternative Reagents: Expanding the Synthetic Toolkit

While the standard pathway is reliable, the exploration of alternative reagents can offer advantages in terms of cost, safety, and functional group tolerance. This section critically examines viable alternatives for both the Boc protection and the nitro reduction steps.

I. Alternative Reagents for Boc Protection

The use of Boc₂O is prevalent, but other electrophilic tert-butoxycarbonyl sources can be considered.

  • tert-Butyl Phenyl Carbonate: This reagent offers a milder alternative to Boc₂O for the selective protection of amines.[10][11] The reaction proceeds via nucleophilic attack of the amine on the carbonate, with phenol as the leaving group. While potentially less reactive than Boc₂O, it can be advantageous when dealing with sensitive substrates.

  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP): BCMP has emerged as a green and highly chemoselective N-tert-butoxycarbonylation reagent.[12] It reacts with amines under mild conditions, often in ethanol, to provide high yields of the corresponding Boc-protected amines. A key advantage is the ease of removal of the pyridinone byproduct by simple filtration.

Comparative Data for Boc Protection of 2-Methyl-3-nitroaniline

ReagentBaseSolventTemperature (°C)Typical Yield (%)Key Advantages
Boc₂O DMAP/Et₃NDCMRoom Temp.>90High reactivity, well-established
tert-Butyl Phenyl Carbonate Et₃NEtOHReflux80-90Milder, good for sensitive substrates
BCMP NoneEtOH65~85Green, easy byproduct removal
II. Alternative Reagents for Nitro Group Reduction

The reduction of the nitro group in the presence of a Boc protecting group requires chemoselectivity to avoid cleavage of the acid-labile Boc group.

  • Sodium Dithionite (Na₂S₂O₄): This inexpensive and readily available reducing agent is effective for the reduction of aromatic nitro compounds in a biphasic system (e.g., ethyl acetate/water). It offers a milder and often safer alternative to catalytic hydrogenation.

  • Iron Powder in Acetic Acid: A classic and cost-effective method for nitro group reduction involves the use of iron powder in an acidic medium, such as acetic acid or ammonium chloride solution. This method is generally robust and tolerant of many functional groups, including the Boc group.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a versatile reducing agent for aromatic nitro compounds. The reaction is typically carried out in an acidic solvent like ethanol or ethyl acetate. It is known for its high chemoselectivity.

  • Transfer Hydrogenation: This method avoids the use of gaseous hydrogen, enhancing laboratory safety. A hydrogen donor, such as ammonium formate or cyclohexene, is used in conjunction with a catalyst like Pd/C.

Comparative Data for the Reduction of tert-Butyl (2-methyl-3-nitrophenyl)carbamate

Reducing Agent/SystemSolventTemperature (°C)Typical Yield (%)Key Advantages
Hydrazine Hydrate/FeCl₃ MethanolReflux~90Efficient, common lab reagent
H₂/Pd-C Ethanol/MethanolRoom Temp.>95High yield, clean reaction
Sodium Dithionite EtOAc/H₂ORoom Temp.85-95Inexpensive, mild conditions
Fe/AcOH Acetic Acid80-10080-90Cost-effective, robust
SnCl₂·2H₂O EthanolReflux85-95High chemoselectivity
HCOONH₄/Pd-C MethanolReflux>90Avoids H₂ gas, safe

Experimental Protocols

Protocol 1: Standard Synthesis using Boc₂O and Hydrazine Hydrate

Step A: Synthesis of tert-Butyl (2-methyl-3-nitrophenyl)carbamate

Protocol 1A A 2-Methyl-3-nitroaniline + Boc₂O B Reaction Mixture in DCM with Et₃N A->B 0 °C to RT C Aqueous Workup B->C Quench D Purification (Crystallization/Chromatography) C->D Isolate E tert-Butyl (2-methyl-3-nitrophenyl)carbamate D->E Final Product

Caption: Workflow for Boc protection of 2-methyl-3-nitroaniline.

  • To a stirred solution of 2-methyl-3-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford tert-Butyl (2-methyl-3-nitrophenyl)carbamate.

Step B: Synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate

Protocol 1B A tert-Butyl (2-methyl-3-nitrophenyl)carbamate + FeCl₃ B Reaction Mixture in Methanol A->B Dissolve C Add Hydrazine Hydrate B->C Dropwise at RT D Reflux C->D Heat E Workup and Purification D->E Cool, Filter, Extract F tert-Butyl (2-amino-3-methylphenyl)carbamate E->F Final Product

Caption: Workflow for the reduction of the nitro group.

  • Dissolve tert-Butyl (2-methyl-3-nitrophenyl)carbamate (1.0 eq) and ferric chloride (FeCl₃, 0.1 eq) in methanol (15 volumes).

  • To this solution, add hydrazine hydrate (80%, 3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain tert-Butyl (2-amino-3-methylphenyl)carbamate.

Conclusion and Recommendations

The standard synthesis of tert-Butyl (2-amino-3-methylphenyl)carbamate via Boc protection of 2-methyl-3-nitroaniline followed by nitro group reduction is a reliable and high-yielding route. However, for specific applications, alternative reagents can offer significant benefits.

  • For greener and milder Boc protection , BCMP is an excellent choice, simplifying the purification process.[12]

  • For cost-effective and large-scale nitro reductions , iron powder in acetic acid presents a viable and economical option.

  • For enhanced safety by avoiding gaseous hydrogen , catalytic transfer hydrogenation with ammonium formate is highly recommended.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost constraints, and safety considerations. The data and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research, 26(7), 1432–1443.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2018). Green Chemistry, 20(1), 159-164.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 255. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 187. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (2005). Synthesis, 2005(10), 1599-1605.
  • Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Catalysts, 13(7), 1084. [Link]

  • Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate and Its Isomeric Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the characterization data for tert-Bu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the characterization data for tert-Butyl (2-amino-3-methylphenyl)carbamate, a key building block in synthetic chemistry. Due to the limited availability of published experimental data for this specific compound, we will draw comparisons with its well-characterized structural isomers, tert-Butyl (2-aminophenyl)carbamate and tert-Butyl (4-aminophenyl)carbamate. This approach not only offers valuable insights into the expected analytical profile of the title compound but also highlights the subtle yet significant differences that arise from positional isomerism on the phenyl ring.

Introduction to Boc-Protected Phenylenediamines

tert-Butoxycarbonyl (Boc)-protected amines are fundamental intermediates in multi-step organic synthesis, particularly in the construction of pharmaceutical agents and other complex molecules. The Boc group serves as a robust protecting group for amines, preventing their participation in undesired side reactions while being readily removable under acidic conditions.[1][2] Phenylenediamines, possessing two amino groups on an aromatic ring, often require selective protection of one amine to enable regioselective functionalization of the other. The title compound and its isomers are examples of such selectively protected diamines, making them valuable synthons for introducing a substituted aminophenyl moiety.

The choice of analytical techniques for characterization is driven by the need to unambiguously confirm the structure, purity, and identity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight.

Physicochemical and Structural Properties

A foundational aspect of characterization involves determining the basic physicochemical properties of a compound. While detailed experimental data for tert-Butyl (2-amino-3-methylphenyl)carbamate is not extensively published, we can compile its known properties and compare them with its isomers.

Propertytert-Butyl (2-amino-3-methylphenyl)carbamatetert-Butyl (2-aminophenyl)carbamatetert-Butyl (4-aminophenyl)carbamate
CAS Number 954238-92-7[3][4]146651-75-4[5][6]71026-66-9[7]
Molecular Formula C₁₂H₁₈N₂O₂[3]C₁₁H₁₆N₂O₂[6]C₁₁H₁₆N₂O₂[7]
Molecular Weight 222.28 g/mol [3]208.26 g/mol 208.26 g/mol [7]
Appearance Not specifiedWhite Solid[5]White Solid[8]
Melting Point Not specified109-111 °C[8]110-113 °C[8]

The discrepancy in molecular formula and weight for the title compound is due to the additional methyl group on the phenyl ring. The melting points of the isomeric analogs are very similar, suggesting that the position of the free amino group (ortho vs. para) does not drastically alter the crystal lattice energy.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic data provides a detailed fingerprint of a molecule's structure. Below is a comparison of the expected and reported spectroscopic data for the title compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum provides information about the chemical environment of protons, while ¹³C NMR probes the carbon skeleton.

¹H NMR Data Comparison

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
tert-Butyl (2-aminophenyl)carbamate CDCl₃7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H)[8]
tert-Butyl (4-aminophenyl)carbamate CDCl₃7.13 (d, J = 8Hz, 2H), 6.64 (d, J = 8Hz, 2H), 6.30 (bs, 1H), 3.20 (bs, 2H), 1.50 (s, 9H)[8]

For tert-Butyl (2-amino-3-methylphenyl)carbamate, one would predict a more complex aromatic region in the ¹H NMR spectrum due to the loss of symmetry. The protons on the phenyl ring would likely appear as distinct multiplets. The methyl group would introduce a new singlet, typically in the range of 2.0-2.5 ppm. The Boc group protons would remain a singlet around 1.5 ppm.

¹³C NMR Data Comparison

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)
tert-Butyl (2-aminophenyl)carbamate CDCl₃153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34[8]
tert-Butyl (4-aminophenyl)carbamate CDCl₃153.34, 142.38, 129.71, 120.91, 115.62, 80.01, 28.40[8]

For tert-Butyl (2-amino-3-methylphenyl)carbamate, the ¹³C NMR spectrum would show an additional signal for the methyl carbon, typically in the aliphatic region (around 15-25 ppm). The number of aromatic signals would also reflect the lower symmetry of the molecule compared to its unsubstituted analogs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The key vibrational frequencies are associated with N-H, C=O, and C-N bonds.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Expected Presence in all three compounds
N-H Stretch (Amine) 3300-3500 (two bands for -NH₂)Yes
N-H Stretch (Carbamate) 3200-3400Yes
C-H Stretch (Aromatic) 3000-3100Yes
C-H Stretch (Aliphatic) 2850-3000Yes
C=O Stretch (Carbamate) 1680-1720Yes
N-H Bend (Amine) 1590-1650Yes
C-N Stretch 1200-1350Yes
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

CompoundIonization Mode[M+H]⁺ (m/z)
tert-Butyl (2-amino-3-methylphenyl)carbamate ESI (Predicted)223.14411[9]
tert-Butyl (2-aminophenyl)carbamate Not specified209
tert-Butyl (4-aminophenyl)carbamate Not specified209

The predicted [M+H]⁺ peak for tert-Butyl (2-amino-3-methylphenyl)carbamate is consistent with its molecular formula. A common fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group (as isobutylene) or the entire Boc group.

Experimental Protocols

To ensure the scientific integrity of characterization data, standardized and well-documented experimental protocols are essential.

Protocol for Boc Protection of a Phenylenediamine

This protocol is a general procedure for the synthesis of Boc-protected phenylenediamines.[2][5]

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Phenylenediamine in an aprotic solvent (e.g., THF) B Add a base (e.g., Triethylamine) A->B C Cool the mixture (optional, e.g., 0 °C) B->C D Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O C->D E Stir at room temperature for several hours to overnight D->E F Remove solvent under reduced pressure E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash with water and brine G->H I Dry over anhydrous Na₂SO₄ H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for Boc Protection of Phenylenediamines.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Protocol for FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatography: Inject the sample onto a liquid chromatography system equipped with an appropriate column (e.g., C18) to separate the compound from any impurities.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., using an electrospray ionization - ESI source). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated molecular weight.

Conclusion

This guide provides a framework for the characterization of tert-Butyl (2-amino-3-methylphenyl)carbamate by drawing parallels with its well-documented isomers. The presented data and protocols underscore the importance of a multi-technique approach to unambiguously confirm the identity and purity of synthetic intermediates. For researchers working with this compound, the comparative data herein serves as a valuable reference for interpreting their own analytical results.

References

  • Supporting Information for a relevant publication. [Link]

  • PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

  • PubChemLite. tert-Butyl (2-amino-3-methylphenyl)carbamate. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

Validation

Comparative Structural Analysis: Unveiling the Molecular Architecture of tert-Butyl (2-amino-3-methylphenyl)carbamate Through a Surrogate-Based Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and organic synthesis, a precise understanding of a molecule's three-dimensio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and organic synthesis, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new derivatives, and ensuring its quality. tert-Butyl (2-amino-3-methylphenyl)carbamate is a valuable building block, yet a definitive X-ray crystal structure is not publicly available. This guide presents a comprehensive comparative analysis, leveraging the known crystal structure of its close analog, tert-butyl (2-aminophenyl)carbamate, alongside spectroscopic and computational methodologies, to infer the structural characteristics of this important molecule. We will explore the subtle yet significant influence of the 3-methyl group on crystal packing and spectroscopic signatures, providing a robust framework for researchers working with this compound.

Introduction: The Imperative of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For drug development professionals, this translates to understanding receptor binding, metabolic stability, and bioavailability. For synthetic chemists, it informs reaction mechanisms and potential side products. X-ray crystallography remains the gold standard for determining the precise solid-state conformation of a molecule. In the absence of a crystal structure for tert-butyl (2-amino-3-methylphenyl)carbamate, we turn to a scientifically rigorous, multi-faceted approach. By examining the crystal structure of a closely related analog, we can make well-founded predictions about the target molecule's structure. This, combined with spectroscopic analysis and computational modeling, provides a powerful toolkit for its characterization.

A Tale of Two Molecules: Comparative Crystallographic Analysis

The most direct structural relative for which high-quality crystallographic data exists is tert-butyl (2-aminophenyl)carbamate. A recent study has even identified and characterized two distinct polymorphs of this compound, highlighting the subtleties of its solid-state behavior[1][2].

The Foundation: Crystal Structure of tert-Butyl (2-aminophenyl)carbamate

The crystal structure of tert-butyl (2-aminophenyl)carbamate reveals a molecule with a nearly planar carbamate group. The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the amino group (-NH₂) and the carbamate's N-H group act as hydrogen bond donors, while the carbonyl oxygen of the carbamate serves as a hydrogen bond acceptor. These interactions create a stable, repeating lattice. The existence of two polymorphs demonstrates that even subtle shifts in these hydrogen bonding networks, driven by different crystallization conditions, can lead to different packing arrangements[2].

The Perturbation: Predicting the Influence of the 3-Methyl Group

The introduction of a methyl group at the 3-position of the phenyl ring in our target molecule, tert-butyl (2-amino-3-methylphenyl)carbamate, is expected to introduce significant, albeit predictable, changes to the crystal packing.

  • Steric Hindrance: The methyl group will likely cause some steric hindrance, potentially disrupting the planarity of the molecule and influencing the dihedral angle between the phenyl ring and the carbamate group.

  • Alteration of Hydrogen Bonding: The presence of the methyl group adjacent to the amino group could sterically hinder some of the hydrogen bonding interactions observed in the analog. This might lead to a different, likely less dense, packing arrangement. It could also promote alternative hydrogen bonding motifs.

  • Weak van der Waals Interactions: The methyl group will introduce additional, weak van der Waals interactions, which will also play a role in the overall crystal packing.

These predicted changes underscore the importance of careful experimental work to determine the actual solid-state structure.

Figure 1: Predicted molecular structure of tert-butyl (2-amino-3-methylphenyl)carbamate.

A Comparative Look at Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about a molecule's structure and chemical environment. By comparing the known spectra of our analog with the expected spectra of our target molecule, we can identify key distinguishing features.

Spectroscopic Data tert-Butyl (2-aminophenyl)carbamate (Known)[3] tert-Butyl (2-amino-3-methylphenyl)carbamate (Predicted) Rationale for Predicted Differences
¹H NMR (Aromatic Region) δ 6.8-7.3 ppm (multiplet, 4H)δ 6.7-7.2 ppm (multiplet, 3H)The 3-methyl group replaces an aromatic proton, reducing the integration in this region. The electronic effect of the methyl group will cause slight shifts in the remaining aromatic proton signals.
¹H NMR (Methyl Protons) N/Aδ ~2.2 ppm (singlet, 3H)A new singlet corresponding to the three protons of the 3-methyl group is expected.
¹H NMR (tert-Butyl Protons) δ ~1.5 ppm (singlet, 9H)δ ~1.5 ppm (singlet, 9H)The chemical environment of the tert-butyl group is largely unchanged, so its chemical shift should be very similar.
¹³C NMR (Aromatic C-CH₃) N/Aδ ~17-20 ppmA new signal in the aliphatic region for the methyl carbon.
IR (N-H Stretch) ~3400, ~3300 cm⁻¹~3400, ~3300 cm⁻¹The N-H stretching frequencies of the amino and carbamate groups are expected to be similar, though subtle shifts may occur due to changes in hydrogen bonding.

The Power of Prediction: Computational Chemistry

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into molecular geometry, electronic structure, and predicted spectroscopic properties. These calculations can help to validate the predicted structural changes due to the addition of the methyl group and can also be used to predict NMR and IR spectra with a reasonable degree of accuracy. Computational studies on similar carbamate systems have shown good agreement with experimental data, supporting the use of these methods for predictive analysis[4].

cluster_workflow Structural Elucidation Workflow start Target Molecule: tert-Butyl (2-amino-3-methylphenyl)carbamate analog Identify Closest Analog with Known Crystal Structure: tert-butyl (2-aminophenyl)carbamate start->analog spectroscopy Acquire Spectroscopic Data (NMR, IR, MS) start->spectroscopy computation Perform Computational Modeling (DFT) start->computation analysis Comparative Analysis: - Crystal Packing Prediction - Spectroscopic Signature Comparison - Computationally Predicted Geometry analog->analysis spectroscopy->analysis computation->analysis conclusion Inferred Structural Characteristics analysis->conclusion

Figure 2: A workflow diagram for the surrogate-based structural analysis.

Experimental Protocols

For researchers wishing to obtain experimental data, the following protocols provide a starting point.

Protocol for Crystallization of tert-Butyl (2-amino-3-methylphenyl)carbamate for X-ray Diffraction
  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to determine the optimal solvent system for crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer of a single-crystal X-ray diffractometer for analysis.

Protocol for NMR and IR Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and a longer acquisition time to account for the lower natural abundance of the ¹³C isotope.

  • FT-IR Spectroscopy:

    • Prepare a sample by either dissolving a small amount of the compound in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate (e.g., NaCl or KBr), or by preparing a KBr pellet.

    • Acquire the spectrum using a Fourier-transform infrared spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Conclusion: A Framework for Informed Structural Analysis

While a definitive X-ray crystal structure for tert-butyl (2-amino-3-methylphenyl)carbamate remains to be published, a robust and scientifically sound structural analysis is still achievable. By leveraging the known crystal structure of its close analog, tert-butyl (2-aminophenyl)carbamate, and combining this with comparative spectroscopic analysis and the predictive power of computational chemistry, researchers can gain a detailed understanding of its likely molecular conformation and solid-state packing. This surrogate-based approach provides a valuable framework for the characterization of novel compounds in the absence of a direct crystal structure, enabling continued progress in drug discovery and chemical synthesis.

References

  • BenchChem. (2025).
  • Potter, Z. E., Hill, M. T., Sellars, J. D., & Waddell, P. G. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography, 54, 285–290. [Link]

  • ResearchGate. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. [Link]

  • mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025). tert-Butyl (2-aminophenyl)carbamate. Retrieved from [Link]

  • Chan, Y., Ali, A., Khairuddean, M., & Quah, C. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. [Link]

  • Molbase. (n.d.). TERT-BUTYL N-(2-AMINOPHENYL)CARBAMATE. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-hydroxy-N-(2-methylphenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2024). A segment of the crystal structure, viewed along b, showing the N—H⋯O hydrogen bonds as dotted lines. [Link]

  • MDPI. (2023). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]

  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of tert-Butyl (2-amino-3-methylphenyl)carbamate Purity by HPLC

Abstract This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl (2-amino-3-methylphenyl)carbamate. Intended for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl (2-amino-3-methylphenyl)carbamate. Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offers a comparative analysis of chromatographic conditions, and presents a step-by-step validation protocol. The methodologies described herein are grounded in the principles of scientific integrity and align with international regulatory standards, ensuring the generation of reliable and reproducible data critical for pharmaceutical development and quality control.

Introduction: The Imperative for Purity

Tert-Butyl (2-amino-3-methylphenyl)carbamate is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

However, an HPLC method is only as reliable as its validation. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5][6] This guide will walk you through the critical stages of method development, comparison of chromatographic parameters, and a full validation protocol as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[7][8][9]

Foundational Method Development & Comparison

The development of a robust HPLC method begins with understanding the physicochemical properties of the analyte, tert-Butyl (2-amino-3-methylphenyl)carbamate. It is a moderately polar compound with a molecular weight of 222.28 g/mol and contains a UV-active phenyl ring, making UV detection a suitable choice.[10]

A reverse-phase HPLC (RP-HPLC) approach is the logical starting point, utilizing a nonpolar stationary phase and a polar mobile phase. The primary objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Comparison of Chromatographic Columns

The choice of column is a critical factor influencing separation efficiency. We will compare two common C18 (octadecylsilane) columns, which differ in particle size and surface chemistry, to illustrate the impact on performance.

  • Column A: A conventional, fully porous particle (FPP) C18 column (e.g., 4.6 x 150 mm, 5 µm). This is a workhorse column known for its robustness.

  • Column B: A superficially porous particle (SPP) or "core-shell" C18 column (e.g., 4.6 x 100 mm, 2.7 µm). These columns offer higher efficiency and faster separations at lower backpressures compared to FPP columns of similar particle size.

The comparative data below highlights the superior efficiency (higher plate count) and faster analysis time achievable with the SPP column.

ParameterColumn A (FPP C18, 5 µm)Column B (SPP C18, 2.7 µm)Rationale & Insights
Retention Time (min) 8.25.5SPP columns often allow for higher optimal flow rates, reducing run time.
Theoretical Plates (N) 9,50018,000The core-shell particle structure minimizes peak broadening, leading to sharper peaks and higher efficiency.
Tailing Factor (Tf) 1.21.1Both are acceptable (<2.0 as per USP <621>), but the SPP column shows better peak symmetry.[11][12]
Resolution (Rs) of a key impurity 1.82.5The higher efficiency of the SPP column provides better separation from closely eluting impurities.

The Validation Protocol: A Step-by-Step Guide

This section outlines the experimental procedure for validating the chosen HPLC method according to ICH Q2(R1) guidelines.[5][8][9]

Proposed HPLC Method
  • Instrument: HPLC system with UV Detector

  • Column: SPP C18, 4.6 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 7 minutes, hold at 80% B for 1 min, return to 30% B and equilibrate for 2 min.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Validation Workflow

The following diagram illustrates the logical flow of the validation process.

HPLC_Validation_Workflow start Start: Define Analytical Procedure & Requirements spec Specificity (Forced Degradation) start->spec lin Linearity & Range spec->lin acc Accuracy (Spiking Study) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodloq LOD & LOQ (S/N Ratio or Calibration Curve) prec->lodloq rob Robustness (OFAT) lodloq->rob report Final Validation Report & Standard Operating Procedure (SOP) rob->report sst System Suitability (Throughout Validation) sst->spec Verify System Performance sst->lin sst->acc sst->prec sst->rob

Caption: Workflow for HPLC Method Validation.

System Suitability Test (SST)

Causality: Before any validation run, and periodically during the analysis, SST is performed to verify that the chromatographic system is adequate for the intended analysis.[11] It is the self-validating check that ensures the equipment and method are performing as expected.

Protocol:

  • Prepare a standard solution of tert-Butyl (2-amino-3-methylphenyl)carbamate at the target concentration (e.g., 0.5 mg/mL).

  • Make five replicate injections.

  • Calculate the key parameters based on the results.

Acceptance Criteria (based on USP <621>): [12][13]

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] We perform forced degradation studies to intentionally stress the sample and generate potential degradation products.

Protocol:

  • Expose solutions of tert-Butyl (2-amino-3-methylphenyl)carbamate to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours

    • Basic: 0.1 M NaOH at 60 °C for 2 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C dry heat for 48 hours

    • Photolytic: UV light (254 nm) for 24 hours

  • Analyze the stressed samples alongside an unstressed control.

  • Use a photodiode array (PDA) detector to assess peak purity of the main compound in all stressed samples.

Acceptance Criteria:

  • The main peak should be resolved from all degradation product peaks (Resolution ≥ 2.0).

  • The peak purity analysis (e.g., purity angle < purity threshold) must pass, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Concentration (mg/mL)Mean Peak Area (n=3)
0.25510,234
0.375764,890
0.501,021,567
0.6251,275,432
0.751,530,987
Result: r² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of pure analyte is added (spiked) into a sample matrix.

Protocol:

  • Prepare a sample matrix (e.g., a placebo or a sample known to contain a low level of the analyte).

  • Spike the matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]

Protocol:

  • Repeatability (Intra-assay precision): One analyst analyzes six replicate samples of the same lot at 100% of the target concentration on the same day, using the same instrument.

  • Intermediate Precision: The analysis is repeated by a second analyst, on a different day, using a different HPLC system (if available).

  • Calculate the RSD for each set of six results and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences between the two data sets.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0%

  • The overall RSD combining both sets of data should also meet the criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] This is crucial for impurity analysis.

Protocol (Signal-to-Noise Approach):

  • Prepare progressively more dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1

  • LOQ: S/N ratio ≈ 10:1. The precision (RSD) at the LOQ concentration should be ≤ 10%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time (One Factor At a Time - OFAT):

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH or composition (e.g., % Acetonitrile ± 2%)

  • Inject a system suitability solution and a standard sample for each condition.

  • Evaluate the impact on SST parameters (retention time, tailing factor, resolution).

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

References

  • A Review on HPLC Method Validation. (n.d.). JETIR. Retrieved January 6, 2026, from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved January 6, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 6, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 6, 2026, from [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org. Retrieved January 6, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 6, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved January 6, 2026, from [Link]

  • Review on Method Development and Validation of HPLC. (n.d.). ijrpr. Retrieved January 6, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 6, 2026, from [Link]

  • A Review on HPLC Method Development and Validation. (2021, July 30). IJPPR. Retrieved January 6, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved January 6, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Croma. Retrieved January 6, 2026, from [Link]

  • <621> Chromatography. (n.d.). BioGlobaX. Retrieved January 6, 2026, from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved January 6, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-amino-3-methylphenyl)carbamate

Hazard Identification and Risk Assessment: Understanding the "Why" Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with tert-Butyl (2-amino-3-methylphenyl)carbamate....

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with tert-Butyl (2-amino-3-methylphenyl)carbamate. Carbamate esters are a class of compounds known for their potential biological activity.

Key Hazards of Carbamates:

  • Toxicity: Carbamate esters can act as cholinesterase inhibitors, a mechanism of toxicity shared with some pesticides.[1] Exposure can lead to a range of health effects.

  • Irritation: Aromatic amines and carbamates can be irritating to the skin, eyes, and respiratory tract.[1]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Chemicals should not be allowed to enter drains or waterways.[2]

Given these potential hazards, tert-Butyl (2-amino-3-methylphenyl)carbamate must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The following PPE should be worn at all times during the disposal process:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes that could cause serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2][3]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]Minimizes the inhalation of any dust or vapors.

All protective clothing should be clean and readily available. Contaminated work clothes should not be taken home and should be laundered by individuals informed of the hazards.[3]

Disposal Workflow: A Step-by-Step Protocol

The disposal of tert-Butyl (2-amino-3-methylphenyl)carbamate must follow a systematic process to ensure safety and compliance. This involves waste determination, segregation, packaging, and labeling.

Disposal Decision Workflow

A Start: tert-Butyl (2-amino-3-methylphenyl)carbamate Waste Generated B Is this a chemical substance for disposal? A->B C Do NOT dispose in regular trash or down the drain. B->C Yes D Perform Hazardous Waste Determination C->D E Is the waste a carbamate compound? D->E F Treat as Hazardous Waste under RCRA regulations E->F Yes G Segregate into a designated, compatible hazardous waste container F->G H Container must be made of compatible material (e.g., HDPE) G->H I Label container with 'Hazardous Waste,' full chemical name, and hazard warnings H->I J Keep container closed except when adding waste I->J K Store in a designated satellite accumulation area J->K L Arrange for pickup by a licensed hazardous waste disposal contractor K->L M End: Proper Disposal L->M

Caption: Decision workflow for the proper disposal of tert-Butyl (2-amino-3-methylphenyl)carbamate.

Detailed Procedural Steps:

  • Waste Determination: As a generator of chemical waste, you are required to determine if your waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[5] Based on its chemical structure as a carbamate, tert-Butyl (2-amino-3-methylphenyl)carbamate should be managed as a hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for carbamate production wastes.[6][7]

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for "tert-Butyl (2-amino-3-methylphenyl)carbamate and related solid waste."[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react dangerously.

  • Packaging Solid Waste:

    • Place solid tert-Butyl (2-amino-3-methylphenyl)carbamate directly into the designated hazardous waste container.

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Keep the container closed at all times except when adding waste.[5]

  • Handling Contaminated Materials:

    • Any materials that come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[1]

    • For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[1]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl (2-amino-3-methylphenyl)carbamate," and any known hazard characteristics (e.g., "Toxic," "Irritant").[1]

  • Storage and Collection:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for arranging a pickup by a licensed hazardous waste disposal contractor.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Cleanup:

    • Wearing appropriate PPE, carefully sweep up the solid material.

    • Place the spilled compound and any contaminated absorbent materials into the designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

    • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]

  • Ammonium Carbamate Hazards. (n.d.). UreaKnowHow. Retrieved from [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995, February 9). Federal Register. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl (2-amino-3-methylphenyl)carbamate

As a Senior Application Scientist, this guide provides essential safety and handling protocols for tert-Butyl (2-amino-3-methylphenyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this exact comp...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for tert-Butyl (2-amino-3-methylphenyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally similar aromatic amines and carbamate compounds to ensure the highest degree of safety for all laboratory personnel. A thorough, site-specific risk assessment must be conducted before commencing any work.

Hazard Analysis: A Structurally-Informed Perspective

Tert-Butyl (2-amino-3-methylphenyl)carbamate possesses two key functional groups that dictate its potential hazards: an aromatic amine and a carbamate ester.

  • Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks. They can be absorbed through the skin, and some are known or suspected carcinogens.[1]

  • Carbamates: While often used as protecting groups in synthesis, some carbamates can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

Therefore, it is imperative to handle this compound with the caution afforded to substances with potential for skin irritation, serious eye irritation, and possible toxicity upon ingestion or inhalation.[2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling tert-Butyl (2-amino-3-methylphenyl)carbamate.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4][5]Protects against splashes and airborne particles of the compound, which could cause serious eye irritation or damage.[2][6]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene rubber. Gloves must be inspected for integrity before each use and replaced immediately if compromised.[3][7][8]Prevents dermal absorption, a primary route of exposure for aromatic amines.[1][9] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Body Protection A chemical-resistant laboratory coat. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or a rubber apron should be worn.[3][10][11]Protects skin from accidental contact and prevents contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6][12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a certified chemical fume hood. A P3 filter is recommended for particulates.[3]Minimizes the risk of inhaling airborne particles of the compound, which may cause respiratory irritation.[2]

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict, methodical workflow is critical for safety. The following protocols for handling, spill management, and disposal must be followed.

Safe Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound.[7][13]

    • Verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance of the workstation.[3]

    • Assemble all necessary equipment and reagents before beginning.

    • Don all required PPE as specified in the table above.[3]

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[7]

    • Avoid generating dust during handling.[2] If dust generation is unavoidable, ensure appropriate respiratory protection is in use.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[4][9]

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.[3][14]

    • Clean and decontaminate all work surfaces and equipment.

    • Properly remove and dispose of gloves and any other disposable PPE as hazardous waste.[2]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to prevent exposure.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[14]

    • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[2]

    • Decontaminate the spill area with a mild detergent solution and wipe clean.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][6][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][16]

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Unused tert-Butyl (2-amino-3-methylphenyl)carbamate must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed hazardous waste container.[2]

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[2][6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling tert-Butyl (2-amino-3-methylphenyl)carbamate.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 prep3 Don Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves - Respirator (if needed) prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill Spill Occurs? handle2->spill clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Hazardous Waste Container clean2->disp1 disp2 Follow Institutional EHS Protocol disp1->disp2 spill->handle3 No spill_proc Follow Spill Protocol: 1. Alert Others 2. Absorb Material 3. Collect for Disposal 4. Decontaminate Area spill->spill_proc Yes spill_proc->clean1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-amino-3-methylphenyl)carbamate
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tert-Butyl (2-amino-3-methylphenyl)carbamate
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